molecular formula C9H20O B1196362 2,6-Dimethylheptan-1-ol CAS No. 2768-12-9

2,6-Dimethylheptan-1-ol

Cat. No.: B1196362
CAS No.: 2768-12-9
M. Wt: 144.25 g/mol
InChI Key: RCYIBFNZRWQGNB-UHFFFAOYSA-N
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Description

2,6-Dimethylheptan-1-ol (CAS Registry Number: 2768-12-9) is a branched-chain fatty alcohol with the molecular formula C9H20O and a molar mass of 144.25 g/mol . This compound is characterized as a colorless to pale yellow liquid with a density of approximately 0.822 g/cm³ and a boiling point of 189.1 °C at 760 mmHg . Its flash point is around 76.3 °C, classifying it as a flammable liquid . As a member of the fatty alcohol class, it serves as a valuable intermediate and model compound in scientific research . Its structure, featuring a hydroxyl group at the primary carbon and two methyl branches, makes it a subject of interest in studies on isomerism, organic synthesis pathways, and the physicochemical properties of branched alcohols . Potential research applications include its use as a starting material or building block in synthetic organic chemistry, as well as an analyte in chromatographic method development and mass spectrometry studies . Researchers also value it for investigating the structure-activity relationships of alcohol compounds. This product is intended For Research Use Only (RUO). It is not intended for diagnostic or therapeutic purposes, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,6-dimethylheptan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20O/c1-8(2)5-4-6-9(3)7-10/h8-10H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCYIBFNZRWQGNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60286520, DTXSID80863019
Record name 2,6-Dimethylheptan-1-ol
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Record name CERAPP_30413
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Molecular Weight

144.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2768-12-9
Record name NSC46308
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Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,6-Dimethylheptan-1-ol
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Foundational & Exploratory

An In-Depth Technical Guide to 2,6-Dimethylheptan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

2,6-Dimethylheptan-1-ol, a primary alcohol with a branched nonane backbone, presents a molecule of interest for various chemical and pharmaceutical applications. Its structure, characterized by methyl groups at the second and sixth positions, imparts specific physicochemical properties that can influence its function as a solvent, a synthetic intermediate, or a component in formulated products. This guide provides a comprehensive overview of this compound, focusing on its chemical identity, properties, synthesis, potential applications, and safety considerations, tailored for the scientific community.

Section 1: Chemical Identity and Physicochemical Properties

This compound is identified by the Chemical Abstracts Service (CAS) number 2768-12-9 .[1] It is a primary alkyl alcohol, meaning the hydroxyl group is attached to a primary carbon atom.[1] This structural feature governs its reactivity and physical characteristics.

Molecular and Structural Information

The molecular and structural details of this compound are fundamental to understanding its behavior in chemical systems.

IdentifierValueSource
CAS Number 2768-12-9PubChem[1]
Molecular Formula C₉H₂₀OPubChem[1]
Molecular Weight 144.25 g/mol PubChem[1]
IUPAC Name This compoundPubChem[1]
SMILES CC(C)CCCC(C)COPubChem[1]
InChI InChI=1S/C9H20O/c1-8(2)5-4-6-9(3)7-10/h8-10H,4-7H2,1-3H3PubChem[1]
Physicochemical Properties
PropertyValue (this compound)Value (2,6-Dimethylheptane)Source
Boiling Point Not available135.21 °CJournal of Research of the National Bureau of Standards[2]
Density Not available0.70891 g/mL at 20 °CJournal of Research of the National Bureau of Standards[2]
XLogP3 3.1Not applicablePubChem[1]
Hydrogen Bond Donor Count 10PubChem[1]
Hydrogen Bond Acceptor Count 10PubChem[1]

The presence of the hydroxyl group in this compound is expected to result in a higher boiling point and greater polarity compared to its parent alkane, 2,6-dimethylheptane, due to hydrogen bonding.

Section 2: Synthesis of this compound

Proposed Synthesis via Reduction of 2,6-Dimethylheptanal

A common and effective method for the synthesis of primary alcohols is the reduction of aldehydes.

Synthesis of 2,6-Dimethylheptan-1-olfrom2,6-Dimethylheptanal 2_6_dimethylheptanal 2,6-Dimethylheptanal product This compound 2_6_dimethylheptanal->product Reduction reducing_agent Reducing Agent (e.g., NaBH₄, LiAlH₄) reducing_agent->product solvent Solvent (e.g., Ethanol, THF) solvent->product

Caption: Proposed synthesis of this compound via aldehyde reduction.

Experimental Protocol (Hypothetical):

  • Dissolution: Dissolve 2,6-dimethylheptanal in a suitable solvent such as ethanol or tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: Cool the solution in an ice bath to 0 °C.

  • Addition of Reducing Agent: Slowly add a reducing agent, such as sodium borohydride (NaBH₄), in portions. For a more potent reduction, lithium aluminum hydride (LiAlH₄) can be used, typically in an anhydrous solvent like THF.

  • Reaction: Stir the reaction mixture at 0 °C for a specified period (e.g., 1-2 hours) and then allow it to warm to room temperature, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Quenching: Carefully quench the reaction by the slow addition of water or a dilute acid (e.g., 1M HCl) to neutralize any excess reducing agent.

  • Extraction: Extract the product into an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can then be purified by column chromatography or distillation.

Section 3: Potential Applications in Research and Drug Development

While specific, documented applications of this compound in drug development are not prominent in the literature, its structural features as a branched primary alcohol suggest several potential areas of utility.

As a Synthetic Intermediate

Primary alcohols are versatile starting materials in organic synthesis. This compound can be oxidized to the corresponding aldehyde or carboxylic acid, or converted to various esters and ethers. These derivatives could serve as building blocks for more complex molecules with potential biological activity.

In Drug Formulation and Delivery

The properties of alcohols are often exploited in pharmaceutical formulations.

  • Solubilizing Agent: The amphiphilic nature of this compound, with its nonpolar alkyl chain and polar hydroxyl group, could make it a useful co-solvent or solubilizing agent for poorly water-soluble drug candidates.

  • Excipient in Topical Formulations: Its moderate volatility and potential for skin penetration could make it a candidate for use in topical or transdermal drug delivery systems.

Role of Branched Alcohols in Advanced Materials

The highly branched structure of molecules like this compound can impart desirable properties such as increased thermal stability and specific solubility profiles, making them of interest in the development of advanced materials.

Section 4: Analytical Methodologies

The analysis of this compound would typically be performed using chromatographic and spectroscopic techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for the separation and identification of volatile and semi-volatile compounds like this compound.

Hypothetical GC-MS Protocol:

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

  • Carrier Gas: Helium at a constant flow rate.

  • Injection: Split or splitless injection, depending on the sample concentration.

  • Oven Program: A temperature gradient starting at a low temperature (e.g., 50 °C) and ramping up to a higher temperature (e.g., 250 °C) to ensure good separation.

  • Mass Spectrometer: Operated in electron ionization (EI) mode, scanning a mass range of m/z 35-300.

The resulting mass spectrum would be expected to show a molecular ion peak (if stable enough) and characteristic fragmentation patterns that can be used for structural elucidation and confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for the structural characterization of organic molecules. While a specific spectrum for this compound is not available in the searched literature, the expected chemical shifts and splitting patterns can be predicted based on its structure.

Section 5: Safety and Handling

Based on the GHS hazard statements from a commercial supplier, this compound should be handled with care.

GHS Hazard Statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P264: Wash skin thoroughly after handling.

  • P270: Do not eat, drink or smoke when using this product.

  • P280: Wear protective gloves/ eye protection/ face protection.

  • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Handling and Storage:

  • Use in a well-ventilated area.

  • Store in a tightly closed container in a dry and well-ventilated place.

  • Keep away from oxidizing agents.

Section 6: Conclusion

This compound is a branched primary alcohol with potential utility in various scientific domains. While there is a lack of extensive published data on its experimental properties, synthesis, and specific applications, its chemical nature allows for informed predictions of its behavior and potential uses. Further research into this molecule is warranted to fully elucidate its properties and explore its applications, particularly in the fields of synthetic chemistry and pharmaceutical sciences.

References

  • White, J. D., Rose, F. W., Jr., Calingaert, G., & Soroos, H. (1939). 2,6-Dimethylheptane: Its Synthesis, Properties, and Comparison with an Isononane from Petroleum. Journal of Research of the National Bureau of Standards, 22(3), 315. [Link]

  • The Good Scents Company. (n.d.). 2,6-dimethyl-5-hepten-1-ol. Retrieved from [Link]

  • The Good Scents Company. (n.d.). methoxymelonal (±)-6-methoxy-2,6-dimethylheptanal. Retrieved from [Link]

  • Scent.vn. (n.d.). (+/-)-6-Methoxy-2,6-dimethylheptanal (CAS 62439-41-2). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 240232, this compound. Retrieved from [Link]

  • Fragrance Material Safety Assessment Center. (2022). RIFM fragrance ingredient safety assessment, 6-methoxy-2,6-dimethylheptan-1-al, CAS Registry Number 62439-41-2. Food and Chemical Toxicology, 163 Suppl 1, 112991. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 112491, (+-)-6-Methoxy-2,6-dimethylheptanal. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 240230, 2,6-Dimethyl-5-hepten-1-ol. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 83268, 2,6-Dimethyl-2-heptanol. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15723771, 6,6-Dimethyl-1-heptanol. Retrieved from [Link]

  • Asian Journal of Chemistry. (2014). Synthesis of Novel Fragrant Molecules 6-Methoxy-2,6-dimethyl Heptanol Derivatives. Asian Journal of Chemistry, 26(18), 6143-6147. [Link]

  • Google Patents. (n.d.). CN100516010C - Method for preparing 2,6-dimethyl-2-heptanol.
  • ResearchGate. (2014). Synthesis of Novel Fragrant Molecules 6-Methoxy-2,6-dimethyl Heptanol Derivatives. Retrieved from [Link]

  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: 2,6-Dimethylheptan-2-ol. Retrieved from [Link]

  • PubChem. (n.d.). Process for producing 2,6-dimethyl-5-hepten-1-al - Patent WO-2015169721-A1. Retrieved from [Link]

  • ResearchGate. (2019). Development and optimization of a quantitative analysis of main odorants causing off flavours in cork stoppers using HS‐SPME GC‐MS/MS. Journal of the Science of Food and Agriculture. [Link]

  • PubMed. (2022). RIFM fragrance ingredient safety assessment, 6-methoxy-2,6-dimethylheptan-1-al, CAS Registry Number 62439-41-2. Food and Chemical Toxicology, 163 Suppl 1, 112991. [Link]

Sources

Introduction: The Molecular Blueprint of 2,6-Dimethylheptan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 2,6-Dimethylheptan-1-ol

This guide provides a comprehensive analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the primary alcohol, this compound. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data repository. It offers a detailed interpretation of the spectral features, explains the underlying chemical principles, and provides robust, field-proven protocols for data acquisition. Our approach is grounded in establishing a self-validating framework for the structural elucidation of this and similar aliphatic alcohols.

This compound (C₉H₂₀O, Molar Mass: 144.25 g/mol ) is a primary alcohol characterized by a seven-carbon chain with methyl branches at positions 2 and 6.[1] The terminal hydroxyl group is the primary determinant of its chemical reactivity and is a key focus of its spectroscopic signature. Accurate structural confirmation and purity assessment are critical for its application in research and synthesis, necessitating a multi-faceted spectroscopic approach.

For clarity throughout this guide, the atoms in this compound are numbered as follows:

G cluster_main Key Fragmentation Pathways cluster_alpha α-Cleavage cluster_dehydration Dehydration parent This compound [C9H20O]+• m/z = 144 alpha_frag [CH2OH]+ m/z = 31 (Base Peak) parent->alpha_frag - C8H17• dehyd_frag [C9H18]+• m/z = 126 parent->dehyd_frag - H2O

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Predicted Mass Spectrum Data:

m/zRelative IntensityIdentityFragmentation Pathway
144Very Low / Absent[M]⁺Molecular Ion
126Low[M - H₂O]⁺Dehydration
83Medium[C₆H₁₁]⁺Cleavage of C3-C4 bond and loss of C₃H₇O
70Medium[C₅H₁₀]⁺Further fragmentation
57High[C₄H₉]⁺Isopropyl cation or tert-butyl cation rearrangement
43High[C₃H₇]⁺Isopropyl cation
31Base Peak[CH₂OH]⁺Alpha-cleavage [2]

Experimental Protocols: A Self-Validating Workflow

Acquiring high-quality, reproducible data is paramount. The following protocols are designed to ensure data integrity.

Workflow Overview

start Obtain Pure Sample of this compound sample_prep Sample Preparation (Neat Liquid / Deuterated Solvent) start->sample_prep ir_acq IR Acquisition (ATR or Neat Film) sample_prep->ir_acq nmr_acq NMR Acquisition (¹H, ¹³C, DEPT) sample_prep->nmr_acq ms_acq MS Acquisition (GC-MS with EI) sample_prep->ms_acq data_proc Data Processing (Integration, Peak Picking) ir_acq->data_proc nmr_acq->data_proc ms_acq->data_proc analysis Spectral Interpretation & Structural Confirmation data_proc->analysis end Final Report analysis->end

Caption: General workflow for the spectroscopic analysis of this compound.

NMR Data Acquisition (400 MHz Spectrometer)
  • Sample Preparation: Accurately weigh ~10 mg of the alcohol for ¹H NMR and ~40 mg for ¹³C NMR. Dissolve in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Instrumentation Setup: Lock the spectrometer on the deuterium signal of the solvent. Shim the magnetic field to achieve high homogeneity, aiming for a narrow TMS peak shape.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse sequence.

    • Spectral Width: -2 to 12 ppm.

    • Acquisition Time: 3-4 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 16 scans.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled single-pulse sequence (e.g., zgpg30).

    • Spectral Width: 0 to 200 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 scans (or more, depending on concentration).

  • Data Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the ¹H and ¹³C spectra to the TMS signal. Integrate ¹H signals and pick peaks for all spectra.

IR Data Acquisition (FTIR with ATR)
  • Sample Preparation: Place one drop of the neat liquid sample directly onto the Attenuated Total Reflectance (ATR) crystal.

  • Background Scan: With the clean, empty ATR crystal, run a background scan to account for atmospheric CO₂ and H₂O.

  • Sample Scan: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The resulting spectrum of % Transmittance vs. Wavenumber (cm⁻¹) is used for analysis. Ensure the O-H stretch does not saturate the detector.

Mass Spectrometry Data Acquisition (GC-MS with EI)
  • Sample Preparation: Prepare a dilute solution of the alcohol (~1 mg/mL) in a volatile solvent like dichloromethane or hexane.

  • GC Separation: Inject 1 µL of the solution into the Gas Chromatograph (GC) equipped with a suitable capillary column (e.g., DB-5ms). Use a temperature program to ensure separation from any impurities (e.g., start at 50°C, ramp to 250°C at 10°C/min).

  • MS Detection: The eluent from the GC is directed into the Electron Ionization (EI) source of the mass spectrometer (standard 70 eV). The mass analyzer scans a relevant mass range (e.g., m/z 30-200).

  • Data Processing: Extract the mass spectrum from the GC peak corresponding to this compound. Analyze the fragmentation pattern and compare it with predicted pathways.

References

  • Singh, S. P., & Rai, D. K. (2009). Spectroscopic studies of some aliphatic alcohols. Indian Journal of Physics, 83(1), 79-88. [Link]

  • Czarnecki, M. A., et al. (2016). Microheterogeneity in binary mixtures of methanol with aliphatic alcohols: ATR-IR/NIR spectroscopic, chemometrics and DFT studies. RSC Advances, 6(43), 37195-37202. [Link]

  • Oregon State University. Spectroscopy of Alcohols. [Link]

  • LibreTexts Chemistry. (2022). Spectroscopy of Alcohols and Phenols. [Link]

  • Szostak, R., et al. (2017). Microheterogeneity in binary mixtures of aliphatic alcohols and alkanes: ATR-IR/NIR spectroscopic and chemometric studies. Journal of Molecular Liquids, 225, 663-669. [Link]

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

Sources

The Elusive Presence: A Technical Guide to the Natural Occurrence of 2,6-Dimethylheptan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide delves into the current understanding of the natural occurrence of 2,6-Dimethylheptan-1-ol, a branched-chain primary alcohol. While direct and widespread evidence of its presence in nature remains limited, this document synthesizes existing biochemical principles and analytical methodologies to provide a comprehensive framework for researchers, scientists, and drug development professionals. We will explore its potential natural sources, propose a plausible biosynthetic pathway, and detail a robust analytical workflow for its isolation and identification from complex biological matrices.

Introduction: The Significance of Branched-Chain Alcohols

Branched-chain alcohols, such as this compound, represent a diverse class of organic compounds with significant, yet often subtle, roles in biological systems. Their structural complexity, arising from methyl branching along an aliphatic chain, imparts unique physicochemical properties that influence their volatility, solubility, and interaction with biological receptors. In contrast to their straight-chain counterparts, branched-chain alcohols are frequently associated with specific signaling functions, including roles as pheromones in insects and as aroma compounds in plants. The C9 skeleton of this compound, with its characteristic dimethyl branching at positions 2 and 6, suggests a biosynthetic origin linked to amino acid metabolism, a pathway that nature has elegantly repurposed for the generation of a vast array of secondary metabolites.

Potential Natural Sources of this compound

While this compound has not been extensively cataloged as a common natural product, its structural motifs are found in related naturally occurring molecules. Its presence as a metabolite in the freshwater crustacean Daphnia pulex has been documented, pointing to its role in the metabolic processes of at least some organisms.

The plant kingdom, a rich reservoir of volatile organic compounds, presents a promising area for the discovery of this compound. For instance, the essential oils of various plants are known to contain a wide array of aliphatic alcohols and irregular monoterpenes, which share structural similarities with this compound. While numerous studies have characterized the volatile profiles of plants such as Jatropha curcas, a comprehensive analysis for this specific alcohol is often not the primary focus. The presence of numerous unidentified minor components in many GC-MS analyses of plant extracts leaves open the possibility of its occurrence.

In the insect world, branched-chain alkanes, ketones, and alcohols frequently serve as semiochemicals, mediating communication related to mating, aggregation, and defense. The structural similarity of this compound to known insect pheromones suggests it could be an as-yet-unidentified component of a complex pheromone blend in some species.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is likely rooted in the catabolism of the branched-chain amino acid, L-leucine, via a modified version of the well-established Ehrlich pathway. This pathway is a prime example of how primary metabolism is diverted to produce a diverse array of secondary metabolites. The proposed biosynthetic route is outlined below:

Step 1: Transamination of L-Leucine The pathway initiates with the removal of the amino group from L-leucine, a reaction catalyzed by a branched-chain amino acid aminotransferase (BCAT). This enzymatic step transfers the amino group to an α-keto acid acceptor, typically α-ketoglutarate, to yield glutamate and α-ketoisocaproate.

Step 2: Oxidative Decarboxylation of α-Ketoisocaproate The resulting α-ketoisocaproate undergoes oxidative decarboxylation, a critical step catalyzed by a branched-chain α-keto acid dehydrogenase (BCKDH) complex. This reaction removes the carboxyl group as carbon dioxide and generates isovaleryl-CoA.

Step 3: Chain Elongation Isovaleryl-CoA then serves as a starter unit for chain elongation via the fatty acid synthesis (FAS) machinery. The addition of an acetyl-CoA-derived two-carbon unit, followed by a series of reduction, dehydration, and another reduction, extends the carbon chain.

Step 4: Reduction to the Aldehyde The elongated acyl-CoA is then reduced to its corresponding aldehyde, 2,6-dimethylheptanal, by an acyl-CoA reductase.

Step 5: Final Reduction to the Alcohol The final step in the proposed pathway is the reduction of 2,6-dimethylheptanal to this compound. This reaction is catalyzed by an alcohol dehydrogenase (ADH), which utilizes a reducing equivalent such as NADH or NADPH.

An alternative, though less direct, biosynthetic route could involve the metabolism of irregular monoterpenes. The biosynthesis of these compounds involves the non-head-to-tail condensation of isoprene units. While the direct conversion of an irregular monoterpene to this compound has not been described, the structural plasticity of terpene metabolism in plants could potentially accommodate such a transformation.

Below is a diagram illustrating the proposed biosynthetic pathway from L-leucine.

Biosynthesis_of_2_6_Dimethylheptan_1_ol Leucine L-Leucine aKIC α-Ketoisocaproate Leucine->aKIC BCAT IsovalerylCoA Isovaleryl-CoA aKIC->IsovalerylCoA BCKDH ElongatedAcylCoA Elongated Acyl-CoA IsovalerylCoA->ElongatedAcylCoA FAS Aldehyde 2,6-Dimethylheptanal ElongatedAcylCoA->Aldehyde Acyl-CoA Reductase Alcohol This compound Aldehyde->Alcohol ADH Analytical_Workflow Sample Biological Sample (Plant or Insect) Vial Headspace Vial Sample->Vial SPME HS-SPME Extraction Vial->SPME GCMS GC-MS Analysis SPME->GCMS Data Data Analysis (Identification & Quantification) GCMS->Data Result Confirmation of This compound Data->Result

An In-Depth Technical Guide to the Biological Activity of 2,6-Dimethylheptan-1-ol and Its Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Authored for: Researchers, Scientists, and Drug Development Professionals

Section 1: Introduction and Chemical Landscape

2,6-Dimethylheptan-1-ol is a primary alkyl alcohol characterized by a nine-carbon backbone (C₉H₂₀O)[1]. While seemingly a simple branched-chain alcohol, its true complexity and biological relevance are revealed through the study of its structural and stereoisomers. The positioning of the two methyl groups and the hydroxyl group along the heptane chain dictates the molecule's physicochemical properties, influencing everything from its olfactory profile to its toxicological and metabolic fate. Understanding the distinct characteristics of each isomer is therefore paramount for any targeted research or application development.

The biological significance of this scaffold is highlighted by its identification as a metabolite in the freshwater crustacean Daphnia pulex, suggesting its involvement in natural biochemical pathways[1]. Furthermore, various isomers and related derivatives have found commercial applications, primarily in the fragrance industry, and serve as crucial chiral building blocks in the synthesis of complex semiochemicals like insect pheromones[2][3][4].

This guide provides a comprehensive overview of the synthesis, known biological activities, and analytical methodologies for this compound and its key isomers, offering a foundational resource for researchers in pharmacology, toxicology, and synthetic chemistry.

Key Structural Isomers of Interest

The location of the hydroxyl group is a primary determinant of an isomer's chemical classification and reactivity. The table below outlines the key isomers discussed in this guide.

Isomer NameCAS NumberMolecular FormulaClassificationNotable Characteristics
This compound 2768-12-9C₉H₂₀OPrimary AlcoholCompound of primary interest; identified as a metabolite[1].
2,6-Dimethylheptan-2-ol 13254-34-7C₉H₂₀OTertiary AlcoholKnown as Dimetol; used as a fragrance ingredient with a floral, citrus scent[3][4].
2,6-Dimethylheptan-4-ol 108-82-7C₉H₂₀OSecondary AlcoholKnown as Diisobutylcarbinol; extensively studied for safety and toxicology as a fragrance ingredient[5].

Section 2: Synthesis and Stereoselective Preparation

The biological activity of chiral molecules is often enantiomer-specific. Therefore, the ability to synthesize specific stereoisomers of 2,6-dimethylheptanols is crucial for elucidating their precise biological functions.

Rationale for Stereoselective Synthesis

In biological systems, molecules interact with chiral entities like enzymes and receptors. Different enantiomers of the same compound can exhibit varied activities, with one being a potent agonist while the other is inactive or even an antagonist. For example, in the synthesis of insect pheromones, achieving the correct stereochemistry is essential for eliciting the desired behavioral response in the target species[2]. Consequently, non-selective synthesis methods that produce racemic mixtures can confound experimental results and are unsuitable for advanced drug development or semiochemical research.

General Synthetic Approach: Grignard Reaction

A versatile and widely adopted method for creating the carbon skeleton of these alcohols is the Grignard reaction. This organometallic reaction allows for the precise formation of carbon-carbon bonds.

G_Synthesis cluster_reagents Starting Materials cluster_process Synthetic Process cluster_product Product A Isobutyl Halide (e.g., 1-bromo-2-methylpropane) S1 Step 1: Grignard Reagent Formation (in dry ether) A->S1 B Magnesium (Mg) B->S1 C Electrophile (Aldehyde, Ketone, or Ester) S2 Step 2: Nucleophilic Attack C->S2 S1->S2 Isobutylmagnesium halide S3 Step 3: Acidic Workup (H3O+) S2->S3 Alkoxide intermediate P Target 2,6-Dimethylheptanol Isomer S3->P

Caption: Generalized workflow for the synthesis of 2,6-dimethylheptanol isomers via Grignard reaction.

Experimental Protocol: Synthesis of 2,6-Dimethylheptan-4-ol

This protocol describes a representative synthesis based on the Grignard reaction used for preparing the parent alkane, 2,6-dimethylheptane[6].

  • Grignard Reagent Preparation:

    • Under an inert atmosphere (e.g., nitrogen or argon), add magnesium turnings to a flask containing anhydrous diethyl ether.

    • Slowly add isobutyl bromide dissolved in anhydrous ether to initiate the formation of isobutylmagnesium bromide. The reaction is exothermic and may require cooling to maintain control.

  • Coupling Reaction:

    • In a separate flask, dissolve the electrophile, ethyl formate, in anhydrous ether and cool the mixture in an ice bath.

    • Add the prepared Grignard reagent dropwise to the ethyl formate solution. This reaction forms the intermediate that, upon workup, yields 2,6-dimethylheptan-4-ol.

  • Workup and Purification:

    • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride, followed by dilute hydrochloric acid.

    • Separate the organic layer and extract the aqueous layer with diethyl ether.

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Remove the solvent under reduced pressure.

  • Final Purification:

    • Purify the crude product by vacuum distillation to obtain pure 2,6-dimethylheptan-4-ol[6].

Section 3: Biological Activities and Applications

The biological effects of this compound and its isomers are diverse, ranging from olfactory stimulation in humans to pheromonal communication in insects. Their toxicological profiles are also of critical importance, especially for isomers used in consumer products.

Pheromonal Activity

Derivatives of the 2,6-dimethylheptane skeleton are vital components in the chemical communication systems of insects.

  • Apple Leafminer Sex Pheromone: Diol derivatives, specifically stereoisomers of 2,6-dimethylheptane-1,7-diol, serve as key chiral building blocks for synthesizing the synergistic sex pheromone components of the apple leafminer, Lyonetia prunifoliella.[2] The specific components, such as anti-10,14-dimethyl-1-octadecene and anti-5,9-dimethyloctadecane, are derived from these precursors. Field trapping experiments have demonstrated that a ternary blend of these synthesized pheromones is highly attractive to male moths, highlighting the necessity of the 1,5-dimethylated structural motif for biological activity[2].

Fragrance and Olfactory Properties

Several isomers are valued for their unique scent profiles and are manufactured for use in perfumery and other consumer products.

  • 2,6-Dimethylheptan-2-ol (Dimetol): This tertiary alcohol is known for its refreshing scent, often described as a combination of rose, hardwood, and citrus notes[3]. It is a common ingredient in fragrances and is listed in the International Fragrance Association (IFRA) transparency list[4].

  • Related Compounds: Other derivatives, such as 6-methoxy-2,6-dimethylheptan-1-al (Methoxymelonal), are also used as fragrance ingredients. Methoxymelonal imparts a powerful, fresh, watery, and ozonic effect with fruity and floral undertones, making it suitable for air fresheners and personal care products[7].

Toxicological Profile and Safety Assessment

For isomers used in commercial applications, rigorous safety assessments are essential. The Research Institute for Fragrance Materials (RIFM) has published detailed safety data for several isomers.

Table of Toxicological Data for 2,6-Dimethylheptan-4-ol

EndpointResultCommentsSource
Genotoxicity Not genotoxicAssessed via BlueScreen assay and other in vitro tests.[5]
Repeated Dose Toxicity NOAEL = 17 mg/kg/dayNo Observed Adverse Effect Level established from systemic exposure studies.[5]
Reproductive Toxicity NOAEL = 500 mg/kg/dayNo adverse effects on reproduction were observed at doses up to 500 mg/kg/day.[5]
Skin Sensitization No concernData from read-across analogs show no potential for skin sensitization under current use levels.[5]
Environmental Fate Not Persistent, Bioaccumulative, and Toxic (PBT)The compound is not considered a PBT substance according to IFRA Environmental Standards.[5]

For 2,6-Dimethylheptan-2-ol , aggregated GHS information from ECHA C&L Inventory indicates that it can cause skin irritation (H315) and serious eye irritation (H319)[4][8]. This underscores the importance of isomer-specific safety evaluations.

Section 4: Methodologies for Analysis and Characterization

Accurate identification and quantification of 2,6-dimethylheptanol isomers require robust analytical techniques, particularly for separating and characterizing structurally similar molecules within a complex matrix.

Core Technique: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for the analysis of volatile and semi-volatile organic compounds like branched-chain alcohols. The gas chromatograph separates the individual isomers based on their boiling points and interactions with the column's stationary phase, while the mass spectrometer provides structural information for definitive identification.

G_Analysis cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Processing P1 1. Sample Collection (e.g., biological fluid, fragrance oil) P2 2. Extraction (e.g., Liquid-Liquid or SPME) P1->P2 P3 3. (Optional) Derivatization (e.g., Silylation to improve volatility) P2->P3 A1 4. Injection (Split/Splitless Inlet) P3->A1 A2 5. GC Separation (Capillary Column) A1->A2 A3 6. Ionization (Electron Impact - EI) A2->A3 A4 7. Mass Analysis (Quadrupole Analyzer) A3->A4 A5 8. Detection A4->A5 D1 9. Chromatogram Generation A5->D1 D2 10. Mass Spectra Analysis A5->D2 D3 11. Library Matching & Identification D2->D3

Caption: Standard experimental workflow for the GC-MS analysis of 2,6-dimethylheptanol isomers.

Protocol: GC-MS Analysis of a Mixed Isomer Sample
  • Sample Preparation:

    • Dilute the sample containing the alcohol isomers in a suitable volatile solvent (e.g., hexane or dichloromethane).

    • If analyzing a complex biological matrix, perform a liquid-liquid extraction to isolate the analytes.

  • GC Configuration:

    • Injector: Set to a temperature of 250°C with a split ratio appropriate for the sample concentration.

    • Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) to separate based on boiling point differences.

    • Oven Program: Start at a low temperature (e.g., 50°C), hold for 2 minutes, then ramp at 10°C/min to a final temperature of 280°C.

  • MS Configuration:

    • Ion Source: Use standard Electron Impact (EI) ionization at 70 eV.

    • Mass Analyzer: Scan a mass range from m/z 40 to 300.

    • Transfer Line Temperature: Set to 280°C to prevent condensation.

  • Data Analysis:

    • Identify peaks in the total ion chromatogram (TIC).

    • Examine the mass spectrum for each peak and compare it against a reference library (e.g., NIST/Wiley) for tentative identification.

    • Confirm the identity of each isomer by running an authentic analytical standard and comparing retention times and mass spectra.

Section 5: Future Research Directions and Conclusion

The study of this compound and its isomers presents a field rich with opportunity. While significant data exists for certain isomers due to their commercial use in fragrances, a comprehensive understanding of their broader biological activities is lacking.

Key Research Gaps:

  • Pharmacological Activity: There is a notable absence of research into the potential pharmacological effects (e.g., anti-inflammatory, antimicrobial, or metabolic) of this compound and its non-fragrance isomers.

  • Metabolic Pathways: Although identified as a metabolite, the specific biochemical pathways leading to the formation and degradation of this compound in Daphnia pulex and other organisms are unknown.

  • Stereospecific Bioactivity: For chiral isomers, a systematic evaluation of the biological activity of each pure enantiomer is needed to move beyond the study of racemic mixtures.

Future research should focus on:

  • Stereoselective Synthesis: Developing and optimizing efficient synthetic routes to produce enantiomerically pure samples of all key isomers.

  • High-Throughput Screening: Screening the pure isomers against a panel of biological targets to identify novel pharmacological activities.

  • Metabolomic Studies: Investigating the role of these alcohols in metabolic networks and their potential as biomarkers.

References

  • RIFM fragrance ingredient safety assessment, 2,6-dimethyl-4-heptanol, CAS registry number 108-82-7. (2024). Food and Chemical Toxicology, 189, 114787.
  • Synthesis of the Enantiomers of anti-2,6-Dimethylheptane-1,7-diol Monotetrahydropyranyl Ether and Their Conversion into the Enantiomers of the Sex Pheromone Components of the Apple Leafminer, Lyonetia prunifoliella. (2009). ResearchGate. [Link]

  • 2,6-Dimethyl-2-heptanol. The Fragrance Conservatory. [Link]

  • 2,6-Dimethylheptane: its synthesis, properties, and comparison with an isononane from petroleum. (1943). Journal of Research of the National Bureau of Standards. [Link]

  • RIFM fragrance ingredient safety assessment, 4-heptanol, 2,6-dimethyl-,acetate, CAS Registry Number 10250-45-0. Food and Chemical Toxicology.
  • 2,6-Dimethyl-2-heptanol. PubChem. [Link]

  • RIFM fragrance ingredient safety assessment, 6-methoxy-2,6-dimethylheptan-1-al, CAS Registry Number 62439-41-2. (2022). Food and Chemical Toxicology.
  • methoxymelonal (±)-6-methoxy-2,6-dimethylheptanal. The Good Scents Company. [Link]

  • RIFM fragrance ingredient safety assessment, 6-methoxy-2,6-dimethylheptan-1-al, CAS Registry Number 62439-41-2. PubMed. [Link]

  • Safety Data Sheet: 2,6-Dimethylheptan-2-ol. Chemos GmbH & Co.KG. [Link]

  • This compound. PubChem. [Link]

  • Process for the production of 2,6-dimethylhept-5-enal by baeyer-villiger oxidation.

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The Elusive Marker: An In-Depth Analysis of 2,6-Dimethylheptan-1-ol as a Volatile Organic Compound (VOC) Marker

Author: BenchChem Technical Support Team. Date: January 2026

To our valued researchers, scientists, and drug development professionals,

In the pursuit of novel biomarkers, the scientific community continuously explores the vast chemical space of the human metabolome. Volatile organic compounds (VOCs) in exhaled breath have emerged as a promising frontier for non-invasive diagnostics. This technical guide was intended to provide a comprehensive overview of 2,6-Dimethylheptan-1-ol as a specific VOC marker. However, a thorough and exhaustive review of the current scientific literature reveals a critical finding: there is no established evidence to support the role of this compound as a recognized VOC marker for any specific disease or physiological state.

This document will, therefore, pivot to address this knowledge gap. Instead of presenting a guide on an unvalidated marker, we will explore the foundational principles of VOC biomarker discovery, the analytical techniques involved, and the potential future avenues for identifying and validating new compounds like this compound. This approach ensures scientific integrity and provides a more valuable resource for researchers in the field.

The Landscape of VOC Biomarkers in Exhaled Breath

Human exhaled breath is a complex mixture of hundreds to thousands of VOCs, offering a potential window into the body's metabolic processes.[1][2] These compounds can be of both endogenous and exogenous origin.[3] Endogenous VOCs are produced by metabolic activities within the body and can be altered in pathological states, making them attractive as potential non-invasive biomarkers for a range of diseases, including cancers and metabolic disorders.[3][4]

The analysis of these VOCs is a rapidly growing field, with the ultimate goal of developing simple, non-invasive breath tests for early disease detection and monitoring.[1][5]

The Chemistry of this compound

This compound is a primary alcohol with the chemical formula C9H20O.[6] Its chemical structure and properties are well-documented.

PropertyValueSource
Molecular Formula C9H20OPubChem[6]
Molecular Weight 144.25 g/mol PubChem[6]
IUPAC Name This compoundPubChem[6]
Synonyms 2,6-dimethyl-1-heptanolPubChem[6]

While its chemical cousins, other branched-chain alcohols and related compounds, are found in nature and used in various industries, including as fragrance ingredients, its specific endogenous production in humans and link to disease are not established in the available literature.[7][8]

The Analytical Workflow for VOC Discovery

The identification and validation of a novel VOC biomarker, such as the hypothetical case of this compound, follows a rigorous analytical workflow. The primary technique for the sensitive and specific detection of VOCs in complex mixtures like exhaled breath is Gas Chromatography-Mass Spectrometry (GC-MS).

Sample Collection: Exhaled Breath Condensate (EBC)

A common method for collecting non-volatile and semi-volatile compounds from exhaled breath is through the collection of exhaled breath condensate (EBC). This process involves the cooling of exhaled air to condense water vapor and trap airborne particles and compounds.

Step-by-Step Protocol for EBC Collection:

  • Subject Preparation: The subject should be in a resting state and refrain from eating, drinking, or smoking for a specified period before collection to minimize exogenous contaminants.

  • Apparatus Setup: A dedicated EBC collection device is used. These devices typically consist of a mouthpiece, a saliva trap, and a cooled condensing surface.

  • Breathing Maneuver: The subject breathes tidally (normal, relaxed breathing) into the device for a predetermined duration, typically 10-15 minutes. A nose clip is used to ensure only oral exhalation is collected.

  • Condensate Collection: The condensed liquid is collected from the cooled surface into a sterile vial.

  • Sample Storage: The collected EBC sample is immediately stored at -80°C until analysis to prevent degradation of potential biomarkers.

Caption: Workflow for Exhaled Breath Condensate (EBC) Collection.

Sample Preparation and Analysis by GC-MS

Once collected, the EBC sample must be prepared for analysis. This often involves a pre-concentration step to enrich the VOCs of interest.

Step-by-Step Protocol for GC-MS Analysis:

  • Thawing and Internal Standard Spiking: The EBC sample is thawed, and a known concentration of an internal standard (a compound not naturally present in the sample) is added for quantification purposes.

  • Volatile Compound Extraction: Solid-Phase Microextraction (SPME) is a common technique used to extract and pre-concentrate VOCs from the EBC. The SPME fiber is exposed to the headspace above the sample, where it adsorbs the volatile compounds.

  • Thermal Desorption and Injection: The SPME fiber is then inserted into the heated injection port of the gas chromatograph, where the adsorbed VOCs are thermally desorbed and transferred to the GC column.

  • Gas Chromatographic Separation: The VOCs are separated based on their boiling points and interactions with the stationary phase of the GC column.

  • Mass Spectrometric Detection and Identification: As the separated compounds elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique "fingerprint" for each compound, allowing for its identification by comparison to spectral libraries.

  • Data Analysis: The chromatographic peaks are integrated, and the concentration of each identified compound is calculated relative to the internal standard.

Caption: General Workflow for VOC Analysis by GC-MS.

The Path Forward: Validating Novel VOC Biomarkers

The absence of this compound in the current literature as a biomarker does not preclude its potential. It simply means the necessary research has not yet been conducted or published. For this, or any other compound to be validated as a biomarker, a multi-stage process is required:

  • Discovery Phase: Untargeted metabolomic studies on large cohorts of patients with a specific disease and healthy controls are needed to identify statistically significant differences in the levels of various VOCs.

  • Identification Phase: Once a potential biomarker is discovered, its chemical structure must be unequivocally identified using techniques like high-resolution mass spectrometry and comparison with authentic chemical standards.

  • Validation Phase: The findings must be validated in independent, larger patient cohorts. This involves developing a targeted quantitative assay for the specific biomarker.

  • Biological Plausibility: Research into the biochemical pathways that could lead to the production of the biomarker in the context of the disease is crucial to understanding its relevance.

Conclusion: A Call for Rigorous Scientific Inquiry

While the initial premise of this guide—to detail this compound as a VOC marker—could not be fulfilled due to a lack of supporting scientific evidence, the exploration of this topic highlights a critical aspect of scientific research: the importance of rigorous validation and evidence-based practice.

The field of breathomics holds immense promise for the future of diagnostics. However, its advancement relies on the systematic discovery, identification, and validation of novel biomarkers. We encourage the scientific community to continue this vital work, and we remain committed to providing accurate, evidence-based technical information to support these endeavors. Should future research establish a role for this compound as a VOC marker, we will be at the forefront of disseminating this information.

References

  • Volatile Organic Compounds in Human Exhaled Breath to Diagnose Gastrointestinal Cancer: A Meta-Analysis.Frontiers in Oncology. [URL: https://www.frontiersin.org/articles/10.3389/fonc.2021.688289/full]
  • Breath volatile organic compounds (VOCs) as biomarkers for the diagnosis of pathological conditions: A review.Journal of Breath Research. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8407289/]
  • Volatile compounds in human breath: critical review and meta-analysis.Journal of Breath Research. [URL: https://iopscience.iop.org/article/10.1088/1752-7163/aa9991]
  • Non-invasive VOC biomarkers.Owlstone Medical. [URL: https://www.owlstonemedical.com/science-technology/voc-biomarkers/]
  • Prospect and Challenges of Volatile Organic Compound Breath Testing in Non-Cancer Gastrointestinal Disorders.Journal of Clinical Medicine. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10454311/]
  • This compound.PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/240232]
  • RIFM fragrance ingredient safety assessment, 2,6-dimethyl-4-heptanol, CAS registry number 108-82-7.Food and Chemical Toxicology. [URL: https://www.sciencedirect.com/science/article/pii/S027869152300093X]
  • methoxymelonal (±)-6-methoxy-2,6-dimethylheptanal.The Good Scents Company. [URL: http://www.thegoodscentscompany.
  • Dependence of exhaled breath composition on exogenous factors, smoking habits and exposure to air pollutants.Journal of Breath Research. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4932683/]
  • 2,6-dimethyl-5-hepten-1-ol.The Good Scents Company. [URL: http://www.thegoodscentscompany.
  • RIFM fragrance ingredient safety assessment, 6-methoxy-2,6-dimethylheptan-1-al, CAS Registry Number 62439-41-2.Food and Chemical Toxicology. [URL: https://pubmed.ncbi.nlm.nih.gov/35398240/]
  • 6-methoxy-2,6-dimethylheptan-1-al Safety Assessment.RIFM. [URL: https://fragrancematerialsafetyresource.elsevier.com/sites/default/files/62439-41-2.pdf]
  • Study on volatile compounds formed from the thermal interaction of hydrolyzed vegetable proteins with reducing sugars.Food Science and Biotechnology. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9382218/]
  • 2,6-Dimethyl-2-heptanol.The Fragrance Conservatory. [URL: https://fragranceconservatory.com/ingredient/2-6-dimethyl-2-heptanol]
  • Induced Changes in Aroma Compounds of Foods Treated with High Hydrostatic Pressure: A Review.Foods. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7404781/]
  • 2,6-Dimethylheptane: its synthesis, properties, and comparison with an isononane from petroleum.Journal of Research of the National Bureau of Standards. [URL: https://nvlpubs.nist.gov/nistpubs/jres/24/jresv24n3p315_A1b.pdf]
  • Changes of the volatile compounds and odors in one-stage and three-stage infant formulas during their secondary shelf-life.Frontiers in Nutrition. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10019208/]
  • 2,6-dimethylhept-5-enyl formate.The Good Scents Company. [URL: http://www.thegoodscentscompany.
  • Process for producing 2,6-dimethyl-5-hepten-1-al.PubChem. [URL: https://pubchem.ncbi.nlm.nih.
  • Method for preparing 2, 6-dimethyl-2-heptanol.Google Patents. [URL: https://patents.google.
  • Synthesis of Novel Fragrant Molecules 6-Methoxy-2,6-dimethyl Heptanol Derivatives.Journal of Chemical and Pharmaceutical Research. [URL: https://www.jocpr.

Sources

An In-depth Technical Guide to the Isomers of 2,6-Dimethylheptan-1-ol: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive exploration of the isomers of 2,6-dimethylheptan-1-ol, a chiral primary alcohol with potential applications in materials science, fragrance chemistry, and as a chiral building block in pharmaceutical synthesis. Due to the presence of two stereocenters at the C2 and C6 positions, this compound exists as four distinct stereoisomers: (2R,6R), (2S,6S), (2R,6S), and (2S,6R). This guide delves into the structural and physicochemical characteristics of these stereoisomers, as well as its constitutional isomers. We present plausible stereoselective synthetic routes, detailed protocols for chiral separation and spectroscopic characterization, and discuss potential applications in drug development, drawing parallels with structurally related long-chain branched alcohols. This document is intended for researchers, scientists, and drug development professionals interested in the nuanced roles of stereoisomerism and the potential of chiral alcohols in various scientific disciplines.

Introduction: The Structural Landscape of this compound

This compound is a saturated primary alcohol with the molecular formula C9H20O. Its structure is characterized by a seven-carbon heptane backbone with methyl groups at positions 2 and 6, and a primary alcohol functional group at position 1. The presence of chiral centers at both the C2 and C6 positions gives rise to stereoisomerism, a critical consideration in fields where molecular recognition is key, such as pharmacology.

Stereoisomers of this compound

The two chiral centers in this compound lead to the existence of four possible stereoisomers, which can be grouped into two pairs of enantiomers and a meso compound is not possible due to the lack of a plane of symmetry. The four stereoisomers are:

  • (2R,6R)-2,6-dimethylheptan-1-ol and (2S,6S)-2,6-dimethylheptan-1-ol (a pair of enantiomers)

  • (2R,6S)-2,6-dimethylheptan-1-ol and (2S,6R)-2,6-dimethylheptan-1-ol (a second pair of enantiomers)

It is crucial to distinguish between these stereoisomers, as their three-dimensional arrangement dictates their interaction with other chiral molecules, such as biological receptors and enzymes, potentially leading to different pharmacological or toxicological profiles.[1]

Constitutional Isomers

Beyond stereoisomerism, numerous constitutional isomers of this compound exist, where the connectivity of atoms differs. These include isomers where the hydroxyl group is located at a different position (e.g., 2,6-dimethylheptan-2-ol) or where the methyl groups are on different carbons. Understanding the properties of these constitutional isomers is important for analytical differentiation and for exploring a wider range of chemical space for potential applications.

Physicochemical Characteristics of this compound Isomers

Table 1: Predicted Physicochemical Properties of this compound Isomers

PropertyPredicted Value/CharacteristicRationale/Reference
Molecular Formula C9H20O-
Molecular Weight 144.25 g/mol -
Boiling Point (°C) ~190-210Extrapolated from similar branched nonanols. The parent alkane, 2,6-dimethylheptane, boils at 135.21°C.[2] The addition of a hydroxyl group significantly increases the boiling point due to hydrogen bonding.
Density (g/mL) ~0.82-0.84Typical for long-chain alcohols.
Solubility Sparingly soluble in water, soluble in organic solvents.The polar hydroxyl group imparts some water solubility, but the long hydrocarbon chain dominates.
Optical Rotation Enantiomeric pairs will exhibit equal and opposite specific rotations. The racemic mixture will be optically inactive.Fundamental principle of stereochemistry.

Synthesis of this compound Isomers

The synthesis of specific stereoisomers of this compound requires a stereoselective approach, typically starting from a chiral pool of molecules. A plausible synthetic strategy can be adapted from the synthesis of related chiral building blocks, such as the enantiomers of 2,6-dimethylheptane-1,7-diol.[3]

Proposed Stereoselective Synthetic Pathway

A viable route to the (2R,6R) and (2S,6S) enantiomers could start from the commercially available enantiomers of citronellal. The following diagram outlines a conceptual pathway.

G cluster_R (2R,6R) Pathway cluster_S (2S,6S) Pathway R_Citronellal (R)-Citronellal R_Intermediate1 (R)-3,7-Dimethyloct-6-en-1-ol R_Citronellal->R_Intermediate1 Reduction (e.g., NaBH4) R_Intermediate2 (R)-3,7-Dimethyloctan-1-ol R_Intermediate1->R_Intermediate2 Hydrogenation (e.g., H2, Pd/C) R_Intermediate3 (2R,6R)-2,6-Dimethylheptanoic acid R_Intermediate2->R_Intermediate3 Oxidative Cleavage & Oxidation (e.g., KMnO4) R_Final (2R,6R)-2,6-Dimethylheptan-1-ol R_Intermediate3->R_Final Reduction (e.g., LiAlH4) S_Citronellal (S)-Citronellal S_Intermediate1 (S)-3,7-Dimethyloct-6-en-1-ol S_Citronellal->S_Intermediate1 Reduction (e.g., NaBH4) S_Intermediate2 (S)-3,7-Dimethyloctan-1-ol S_Intermediate1->S_Intermediate2 Hydrogenation (e.g., H2, Pd/C) S_Intermediate3 (2S,6S)-2,6-Dimethylheptanoic acid S_Intermediate2->S_Intermediate3 Oxidative Cleavage & Oxidation (e.g., KMnO4) S_Final (2S,6S)-2,6-Dimethylheptan-1-ol S_Intermediate3->S_Final Reduction (e.g., LiAlH4) caption Figure 1: Proposed stereoselective synthesis of (2R,6R) and (2S,6S)-2,6-dimethylheptan-1-ol.

Caption: Figure 1: Proposed stereoselective synthesis of (2R,6R) and (2S,6S)-2,6-dimethylheptan-1-ol.

Causality Behind Experimental Choices:

  • Starting Material: (R)- and (S)-citronellal are readily available chiral precursors that set the stereochemistry at what will become the C6 position.

  • Reduction of Aldehyde: A mild reducing agent like sodium borohydride (NaBH4) is chosen to selectively reduce the aldehyde to a primary alcohol without affecting the alkene.

  • Hydrogenation: Catalytic hydrogenation is a standard and efficient method for reducing the carbon-carbon double bond to yield the saturated alcohol.

  • Oxidative Cleavage and Oxidation: A strong oxidizing agent like potassium permanganate (KMnO4) under appropriate conditions can cleave the carbon chain and oxidize the resulting fragment to a carboxylic acid. This step is crucial for removing one carbon to achieve the heptanoic acid derivative.

  • Final Reduction: A powerful reducing agent like lithium aluminum hydride (LiAlH4) is required to reduce the carboxylic acid to the primary alcohol, yielding the target molecule.

Analytical Characterization and Separation

The characterization and separation of the isomers of this compound are critical for quality control and for studying the properties of each individual isomer.

Chiral Separation: High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for separating enantiomers.[4] While a specific method for this compound is not widely published, a protocol can be adapted from methods used for structurally similar chiral molecules, such as 4,6-dimethylheptan-2-one.

Experimental Protocol: Chiral HPLC Separation of this compound Stereoisomers

  • Instrumentation and Materials:

    • HPLC system with a UV or Refractive Index (RI) detector.

    • Chiral Stationary Phase: Polysaccharide-based column (e.g., Chiralpak® AD-H, 250 x 4.6 mm, 5 µm).

    • Mobile Phase Solvents: HPLC grade n-Hexane and Isopropanol (IPA).

    • Sample: Racemic mixture of this compound isomers.

    • Sample Solvent: Mobile phase.

  • Chromatographic Conditions:

ParameterRecommended Condition
Column Chiralpak® AD-H (250 x 4.6 mm, 5 µm)
Mobile Phase n-Hexane / Isopropanol (98:2, v/v)
Flow Rate 0.7 mL/min
Column Temperature 25 °C
Detection RI or UV (if derivatized)
  • Method Procedure:

    • System Equilibration: Equilibrate the column with the mobile phase until a stable baseline is achieved (approximately 30-60 minutes).

    • Sample Preparation: Dissolve 1 mg of the this compound isomer mixture in 1 mL of the mobile phase.

    • Injection: Inject 10 µL of the sample solution.

    • Data Acquisition: Collect data for a sufficient duration to allow for the elution of all four stereoisomers.

G cluster_workflow Chiral HPLC Workflow start Prepare Mobile Phase (Hexane/IPA) equilibrate Equilibrate Chiral Column start->equilibrate prepare_sample Dissolve Sample in Mobile Phase equilibrate->prepare_sample inject Inject Sample prepare_sample->inject separate Separation of Isomers inject->separate detect Detect with RI/UV separate->detect analyze Analyze Chromatogram detect->analyze caption Figure 2: Workflow for chiral HPLC separation of this compound isomers.

Caption: Figure 2: Workflow for chiral HPLC separation of this compound isomers.

Spectroscopic Characterization

Spectroscopic methods are essential for confirming the structure of the synthesized isomers.

4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The ¹H NMR spectrum is expected to show characteristic signals for the protons on the carbon bearing the hydroxyl group (δ ≈ 3.4-4.5 ppm).[5] The methyl groups will appear as doublets, and the methylene and methine protons will have complex splitting patterns.

  • ¹³C NMR: The ¹³C NMR spectrum will show nine distinct signals for the nine carbon atoms in the molecule. The carbon attached to the hydroxyl group will be in the range of δ ≈ 60-70 ppm.

4.2.2. Mass Spectrometry (MS)

Mass spectrometry of alcohols typically shows fragmentation patterns involving alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen) and dehydration (loss of a water molecule).[5] For this compound, a prominent peak corresponding to the loss of water (M-18) would be expected.

4.2.3. Infrared (IR) Spectroscopy

The IR spectrum will be characterized by a strong, broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching of the alcohol group. A strong C-O stretching absorption will also be present around 1050-1150 cm⁻¹.

Potential Applications in Drug Development and Other Fields

While direct applications of this compound in pharmaceuticals are not yet established, its structural features suggest several areas of potential interest.

Chiral Building Block in Synthesis

Enantiomerically pure this compound can serve as a valuable chiral building block for the synthesis of more complex molecules, such as natural products or active pharmaceutical ingredients (APIs).[6] The defined stereochemistry at two positions can be carried through a synthetic sequence to impart chirality to the final product.

Pro-drug Moieties and Drug Delivery

Long-chain branched alcohols have been investigated for their role in pro-drug design and nano-assemblies for drug delivery.[7] The lipophilic nature of this compound could be exploited to modify the pharmacokinetic properties of a drug, potentially improving its absorption, distribution, metabolism, and excretion (ADME) profile.

Biological Activity

Long-chain fatty alcohols are known to possess biological activities, including antibacterial properties.[8] Furthermore, structurally related branched-chain lipids play roles in various biological processes. The individual stereoisomers of this compound may exhibit unique biological activities that warrant investigation.

Fragrance and Flavor Industry

Many branched-chain alcohols and their derivatives are used in the fragrance and flavor industry.[9] The different isomers of this compound could have distinct olfactory properties, making them potential candidates for new fragrance ingredients.

Conclusion

The isomers of this compound represent a fascinating area for chemical research. While a significant amount of foundational work is still required to fully characterize each isomer, this guide provides a roadmap for their synthesis, separation, and analysis. The proposed synthetic pathways, adapted from established methodologies for related compounds, offer a starting point for obtaining these molecules in enantiomerically pure forms. The detailed analytical protocols will enable researchers to verify their structures and assess their purity. The potential applications in drug development, as chiral building blocks, and in the fragrance industry highlight the importance of further investigation into this family of chiral alcohols. This guide serves as a call to action for the scientific community to explore the unique properties and potential of the isomers of this compound.

References

  • Asian Journal of Chemistry. (2014). Synthesis of Novel Fragrant Molecules 6-Methoxy-2,6-dimethyl Heptanol Derivatives. [Link]

  • PubChem. 2,6-Dimethyl-2-heptanol. [Link]

  • ACS Publications. (2014). Highly Stereo- and Enantioselective Syntheses of δ-Alkyl-Substituted (Z)-Homoallylic Alcohols. [Link]

  • ResearchGate. (2000). Synthesis of the Enantiomers of anti-2,6-Dimethylheptane-1,7-diol Monotetrahydropyranyl Ether and Their Conversion into the Enantiomers of the Sex Pheromone Components of the Apple Leafminer, Lyonetia prunifoliella. [Link]

  • National Institutes of Health. (2021). The effect of lengths of branched-chain fatty alcohols on the efficacy and safety of docetaxel-prodrug nanoassemblies. [Link]

  • ResearchGate. (2013). Recent Development on Spectroscopic Methods for Chiral Analysis of Enantiomeric Compounds. [Link]

  • MDPI. (2004). Synthesis of Chiral Building Blocks for Use in Drug Discovery. [Link]

  • ResearchGate. (2014). Synthesis of Novel Fragrant Molecules 6-Methoxy-2,6-dimethyl Heptanol Derivatives. [Link]

  • ResearchGate. (2019). Stereoselective Synthesis of Allylic Alcohols via Substrate Control on Asymmetric Lithiation. [Link]

  • ResearchGate. (2004). Synthesis of Chiral Building Blocks for Use in Drug Discovery. [Link]

  • Taylor & Francis Online. (2013). Recent Development on Spectroscopic Methods for Chiral Analysis of Enantiomeric Compounds. [Link]

  • ResearchGate. (2015). Antibacterial Activity of Long-Chain Primary Alcohols from Solena amplexicaulis Leaves. [Link]

  • MDPI. (2020). Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol. [Link]

  • Organic Chemistry Portal. Homoallylic alcohol synthesis by 1,2-addition or C-C coupling. [Link]

  • Frontiers. (2021). Production of Long Chain Fatty Alcohols Found in Bumblebee Pheromones by Yarrowia lipolytica. [Link]

  • Wikipedia. Chiral analysis. [Link]

  • NIST. 2,6-Dimethylheptane: its synthesis, properties, and comparison with an isononane from petroleum. [Link]

  • SciSpace. (2006). Enantioselective approach to the asymmetric synthesis of (6R)-hydroxymethyl-5,6-dihydro-2H-pyran-2. [Link]

  • National Institutes of Health. (2014). Highly Stereo- and Enantioselective Syntheses of δ-Alkyl-Substituted (Z)-Homoallylic Alcohols. [Link]

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  • ResearchGate. (2017). Two Complementary Synthetic Approaches to the Enantiomeric Forms of the Chiral Building Block (2,6,6-Trimethyltetrahydro-2H-pyran-2-yl)methanol: Application to the Stereospecific Preparation of the Natural Flavor Linaloyl Oxide. [Link]

  • Royal Society of Chemistry. (2015). Substitution of alcohols by N-nucleophiles via transition metal-catalyzed dehydrogenation. [Link]

  • MDPI. (2017). Two Complementary Synthetic Approaches to the Enantiomeric Forms of the Chiral Building Block (2,6,6-Trimethyltetrahydro-2H-pyran-2-yl)methanol: Application to the Stereospecific Preparation of the Natural Flavor Linaloyl Oxide. [Link]

  • MassiveBio. (2024). Phytol. [Link]

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Methodological & Application

Authored by: Senior Application Scientist, Analytical Chemistry Division

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Quantitative Analysis of 2,6-Dimethylheptan-1-ol by Gas Chromatography-Mass Spectrometry

Abstract

This document provides a comprehensive guide to the quantitative analysis of this compound, a branched-chain primary alcohol relevant in fragrance, flavor, and materials science. We present two robust, validated sample preparation protocols—Headspace Solid-Phase Microextraction (HS-SPME) for volatile analysis in complex matrices and Dispersive Liquid-Liquid Microextraction (DLLME) for liquid samples—coupled with Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies are designed for researchers, quality control scientists, and drug development professionals, emphasizing the rationale behind procedural choices to ensure accuracy, reproducibility, and scientific integrity. This guide details instrument parameters, method validation, data analysis, and troubleshooting, serving as a complete resource for the precise quantification of this compound.

Introduction and Analytical Rationale

This compound (C₉H₂₀O, M.W. 144.25 g/mol ) is a volatile organic compound (VOC) whose accurate quantification is critical for quality control in the fragrance industry and for safety assessments of consumer products.[1][2] Its chemical structure, a primary alcohol with alkyl branching, presents specific analytical considerations. While amenable to gas chromatography, its polarity can lead to peak tailing on standard non-polar columns, and its volatility makes it an ideal candidate for headspace analysis techniques.

The primary challenge lies in efficiently extracting and concentrating this analyte from diverse and often complex sample matrices (e.g., cosmetic lotions, beverages, environmental samples) while minimizing interference from non-volatile components. Gas Chromatography coupled with Mass Spectrometry (GC-MS) is the technique of choice, offering the high separation efficiency of GC and the definitive identification and quantification capabilities of MS.[3][4] This application note provides two distinct, fit-for-purpose workflows to address common analytical scenarios.

Principle of the Method: GC-MS

Gas Chromatography separates volatile and semi-volatile compounds based on their differential partitioning between a gaseous mobile phase and a stationary phase within a capillary column.[5] For this compound, a non-polar or mid-polarity column is effective. Following separation, the analyte enters a mass spectrometer, which ionizes the molecules (typically via electron ionization at 70 eV), separates the resulting ions by their mass-to-charge ratio (m/z), and detects them. This process yields a unique mass spectrum, or "fingerprint," for confident identification, while the integrated peak area provides the basis for precise quantification.[6][7]

A Note on Derivatization

For many alcohols, derivatization is employed to improve chromatographic performance by increasing volatility and reducing peak tailing.[8][9] This involves replacing the active hydrogen on the hydroxyl group with a non-polar group, such as a trimethylsilyl (TMS) group via silylation.[10] While an option for this compound, its relatively low polarity and sufficient volatility often make direct analysis feasible, simplifying sample preparation. The protocols herein focus on direct analysis but acknowledge that derivatization can be a valuable optimization step if poor peak shape is observed.[8][10]

Experimental Methodologies

This section details the necessary materials and presents two distinct protocols for sample preparation, followed by a unified GC-MS analysis method.

Materials and Reagents
  • Standards: this compound (≥98% purity), Internal Standard (IS), e.g., 2-Octanol or Cyclohexanol (≥98% purity).

  • Solvents: Methanol, Hexane, Dichloromethane (DCM), Acetone (HPLC or GC-grade).

  • Reagents: Sodium chloride (NaCl, analytical grade), Anhydrous sodium sulfate (Na₂SO₄).

  • Vials: 20 mL headspace vials with magnetic screw caps and PTFE/silicone septa; 2 mL GC autosampler vials with inserts.

  • Extraction Fibers (for Protocol A): Solid-Phase Microextraction (SPME) fibers, e.g., 75 µm Carboxen/PDMS or 50/30 µm DVB/CAR/PDMS.

  • Apparatus: Vortex mixer, centrifuge, analytical balance, heating block/water bath, pipettes.

Protocol A: Headspace Solid-Phase Microextraction (HS-SPME)

Causality: This method is ideal for complex solid or liquid matrices (e.g., creams, soils, food products) where direct injection is undesirable.[4][11] Heating the sample partitions volatile analytes into the headspace, and the SPME fiber adsorbs and concentrates them, providing a clean, solvent-free injection and enhancing sensitivity.[12][13] Adding salt increases the ionic strength of the aqueous phase, which decreases the solubility of organic analytes and promotes their transfer into the headspace.[14][15]

  • Sample Preparation: Weigh 2.0 ± 0.1 g of the homogenized sample into a 20 mL headspace vial. For liquid samples, pipette 2.0 mL.

  • Salting: Add 1.0 g of NaCl to the vial. This step enhances the partitioning of the analyte into the headspace.[11]

  • Internal Standard Spiking: Add 20 µL of a 10 µg/mL internal standard solution (e.g., 2-Octanol in methanol).

  • Sealing: Immediately seal the vial with a magnetic screw cap. Vortex for 20 seconds.

  • Incubation & Equilibration: Place the vial in a heating block or autosampler incubator set to 70°C. Allow the sample to equilibrate for 15 minutes. This ensures consistent partitioning of volatiles into the headspace.[16]

  • Extraction: Expose the conditioned SPME fiber to the vial's headspace for 30 minutes at 70°C.

  • Desorption and Analysis: Retract the fiber and immediately introduce it into the GC inlet (set to 250°C) for thermal desorption and analysis.

hs_spme_workflow sample 1. Homogenized Sample in 20 mL Vial salt 2. Add NaCl sample->salt is 3. Spike with Internal Standard salt->is seal 4. Seal and Vortex is->seal incubate 5. Incubate at 70°C (15 min) seal->incubate extract 6. Expose SPME Fiber to Headspace (30 min) incubate->extract inject 7. Desorb Fiber in GC Inlet extract->inject

Caption: HS-SPME Sample Preparation Workflow.
Protocol B: Dispersive Liquid-Liquid Microextraction (DLLME)

Causality: DLLME is a rapid and efficient microextraction technique for aqueous samples (e.g., beverages, wastewater).[17] It is based on the formation of a cloudy solution when a mixture of an extraction solvent (immiscible with water, e.g., DCM) and a disperser solvent (miscible in both phases, e.g., acetone) is injected into the aqueous sample. This creates a massive surface area for analyte transfer into the fine droplets of the extraction solvent, leading to very fast and efficient extraction.[17]

  • Sample Preparation: Place 5.0 mL of the aqueous sample into a 15 mL conical glass centrifuge tube.

  • Internal Standard Spiking: Add 20 µL of a 10 µg/mL internal standard solution.

  • Prepare Extraction Mixture: In a separate small vial, mix 100 µL of extraction solvent (Dichloromethane) with 1.0 mL of disperser solvent (Acetone).

  • Extraction: Rapidly inject the extraction mixture into the sample tube using a syringe. A cloudy solution will form. Vortex for 1 minute to ensure thorough mixing.

  • Phase Separation: Centrifuge the tube at 4000 rpm for 5 minutes. This will break the emulsion and sediment the small volume of extraction solvent at the bottom of the tube.

  • Collection: Carefully collect the sedimented organic phase (approx. 50-80 µL) using a microsyringe.

  • Analysis: Transfer the collected extract to a GC vial with an insert for analysis.

dllme_workflow cluster_prep Solvent Preparation es Extraction Solvent (100 µL DCM) mix Mix Solvents es->mix ds Disperser Solvent (1 mL Acetone) ds->mix inject 2. Rapidly Inject Solvent Mixture mix->inject sample 1. Aqueous Sample (5 mL) + Internal Standard sample->inject vortex 3. Vortex (1 min) inject->vortex centrifuge 4. Centrifuge (4000 rpm) vortex->centrifuge collect 5. Collect Organic Phase centrifuge->collect analyze 6. Transfer to GC Vial collect->analyze

Caption: DLLME Sample Preparation Workflow.
Gas Chromatography-Mass Spectrometry (GC-MS) Parameters

The following parameters are a robust starting point and should be optimized for the specific instrument in use.

Parameter Setting Rationale
GC System Agilent 8890 GC or equivalentStandard, reliable instrumentation for volatile analysis.
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalentA non-polar 5% phenyl-methylpolysiloxane column offers excellent general-purpose separation for a wide range of volatile and semi-volatile compounds, including alcohols.[6]
Inlet Split/Splitless
Inlet Temperature 250°CEnsures rapid and complete vaporization of the analyte and desorption from the SPME fiber.
Injection Mode Splitless (for SPME) or Split 20:1 (for DLLME)Splitless mode maximizes the transfer of analyte from the SPME fiber to the column for high sensitivity. A split injection for the more concentrated DLLME extract prevents column overloading.
Carrier Gas Helium, Constant Flow @ 1.2 mL/minInert carrier gas providing good chromatographic efficiency.
Oven Program 50°C (hold 2 min), ramp to 240°C at 10°C/min, hold 5 minThe initial low temperature allows for good focusing of volatile compounds at the head of the column. The temperature ramp effectively elutes compounds based on their boiling points.[7]
MS System Agilent 5977B MSD or equivalentA standard single quadrupole mass spectrometer providing excellent sensitivity and spectral data.
Transfer Line Temp. 280°CPrevents condensation of the analyte between the GC and MS.[7]
Ion Source Temp. 230°CStandard temperature for stable ionization.[7]
Ionization Mode Electron Ionization (EI) at 70 eVStandard EI energy produces reproducible fragmentation patterns for library matching and identification.[6]
Acquisition Mode Scan (m/z 40-300) and/or Selected Ion Monitoring (SIM)Full Scan mode is used for initial identification and method development. SIM mode significantly increases sensitivity for quantification by monitoring only characteristic ions of the target analyte.
Calibration and Quantification
  • Stock Solution: Prepare a 1.0 mg/mL stock solution of this compound in methanol.

  • Working Standards: Create a series of calibration standards by serially diluting the stock solution. A typical range would be 0.1, 0.5, 2.0, 10, 25, and 50 µg/mL.

  • Calibration Curve: Prepare a set of matrix-matched calibration standards by spiking blank matrix (e.g., fragrance-free lotion for Protocol A, deionized water for Protocol B) with the working standards. Process these standards through the chosen sample preparation protocol (A or B) alongside the unknown samples.

  • Analysis: Plot the ratio of the analyte peak area to the internal standard peak area against the concentration of the standards. Perform a linear regression to generate a calibration curve.

  • Quantification: Determine the concentration of this compound in the unknown samples by interpolating their analyte/IS peak area ratios from the calibration curve.

Data Analysis and Expected Results

  • Identification: The identity of this compound is confirmed by comparing its retention time to that of a pure standard and matching its acquired mass spectrum against a reference library like NIST.[18]

  • Quantification: The integrated peak area of the selected quantifier ion is used for calculation.

Expected Mass Spectrum: The electron ionization mass spectrum of this compound will show characteristic fragments. While a molecular ion (m/z 144) may be weak or absent, prominent fragments resulting from alpha-cleavage and water loss are expected. Key ions would likely include m/z 43, 57, 69, and 87.

Method Performance: A properly validated method should meet the following criteria.

Validation Parameter Expected Performance Reference
Linearity (R²) ≥ 0.995[6][7]
Limit of Quantification (LOQ) 0.1 - 5.0 µg/g (ng/mL) depending on matrix and prep method[3]
Accuracy (Recovery) 80 – 120%[3]
Precision (RSD%) ≤ 15%[3][19]

Conclusion

The analytical protocols detailed in this guide provide robust and reliable frameworks for the quantification of this compound in a variety of sample matrices. The HS-SPME-GC-MS method offers a sensitive, solvent-free approach ideal for complex solid and viscous liquid samples. The DLLME-GC-MS method provides a rapid, high-throughput alternative for aqueous samples. By explaining the causality behind key procedural steps and providing comprehensive instrumental parameters, these methods can be readily implemented and validated in analytical laboratories to support research, product development, and quality control objectives.

References

  • Teledyne Tekmar. (n.d.). Headspace Analysis of Volatile Organic Compounds (VOCs) in Contact Packaging Materials Using the HT3 Automated Headspace Analyzer. LCGC International. [Link]

  • Lasekan, O., & Hussein, F. (2011). Analysis of volatile organic compounds in fuel oil by headspace GC-MS. Full article: Analysis of volatile organic compounds in fuel oil by headspace GC-MS. [Link]

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  • LeBouf, R. F., et al. (2018). Headspace analysis for screening of volatile organic compound profiles of electronic juice bulk material. PloS one, 13(10), e0205227. [Link]

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  • Pérez-Carrera, J., et al. (2017). Development and validation of a method for the determination of regulated fragrance allergens by High-Performance Liquid Chromatography and Parallel Factor Analysis 2. Journal of Chromatography A, 1523, 158-167. [Link]

  • ResearchGate. (n.d.). Development and validation of a gas chromatography–mass spectrometry method for determination of 30 fragrance substances in cosmetic products. [Link]

  • Kamal, H., et al. (2020). An Optimization of Liquid–Liquid Extraction of Urinary Volatile and Semi-Volatile Compounds and Its Application for Gas Chromatography-Mass Spectrometry and Proton Nuclear Magnetic Resonance Spectroscopy. Metabolites, 10(8), 329. [Link]

  • ResearchGate. (n.d.). Validation of SPME-GC-FID Method for Determination of Fragrance Allergens in Selected Cosmetic Products. [Link]

  • Carlin, S., et al. (2023). Development, validation, and assessment of a reliable and white method for the analysis of water-based perfumes by pipette-tip micro-solid-phase extraction coupled with gas chromatography and simultaneous mass spectrometry and flame ionization detection. Analytical and Bioanalytical Chemistry, 415(15), 3579-3591. [Link]

  • MatheO. (n.d.). Investigation of various sample preparation methods for the GC-MS quantification of the extended list of regulated fragrance allergens in rinse-off cosmetic products. [Link]

  • Syrris. (n.d.). Liquid-Liquid Extraction: An Overview. [Link]

  • Davis, H. (2017, June 14). A Short Liquid-Liquid Extraction Demonstration. YouTube. [Link]

  • NIST. (n.d.). 2-Heptanol, 2,6-dimethyl-. NIST Chemistry WebBook. [Link]

  • The Organic Chemistry Tutor. (2022, October 3). Liquid-Liquid Extraction. YouTube. [Link]

  • Jeleń, H., & Gracka, A. (2015). Gas chromatographic determination of alcohols using microextraction with xylene drop. Chemija, 26(1). [Link]

  • Orochem Technologies. (n.d.). Sample Preparation Perspectives. [Link]

  • NIST. (n.d.). Mass spectrum of 2-Heptanol, 2,6-dimethyl-. NIST Chemistry WebBook. [Link]

  • NIST. (n.d.). Gas Chromatography data for 2-Heptanol, 2,6-dimethyl-. NIST Chemistry WebBook. [Link]

  • ResearchGate. (n.d.). Development and Validation of a GC-MS/MS Method for the Simultaneous Quantification of Selected Compounds in Essential Oils. [Link]

  • Fragrance Material Safety Assessment Center. (2022, April 7). Safety Assessment of 6-methoxy-2,6-dimethylheptan-1-al. [Link]

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Application Note: A Comprehensive Guide to the GC-MS Analysis of 2,6-Dimethylheptan-1-ol in Complex Matrices

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Challenge of a Branched-Chain Alcohol

2,6-Dimethylheptan-1-ol is a primary alkyl alcohol with a branched-chain structure, which contributes to its unique chemical and physical properties.[1] Its presence and concentration can be of interest in various fields, including flavor and fragrance analysis, environmental monitoring, and as a potential biomarker in biological studies. However, the accurate and precise quantification of this compound in complex matrices such as biological fluids, food and beverage products, and environmental samples presents a significant analytical challenge. The complexity of these matrices, which often contain a multitude of interfering compounds, necessitates robust sample preparation techniques and a highly selective and sensitive analytical method.

Gas chromatography-mass spectrometry (GC-MS) has emerged as the gold standard for the analysis of volatile and semi-volatile organic compounds due to its exceptional separation capabilities and definitive identification power.[2][3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the successful GC-MS analysis of this compound in complex matrices. We will delve into the core principles of the analytical workflow, from strategic sample preparation and optional derivatization to optimized GC-MS parameters and rigorous method validation. The protocols and insights provided herein are designed to be a self-validating system, ensuring the generation of reliable and reproducible data.

Physicochemical Properties of this compound

A thorough understanding of the analyte's properties is fundamental to developing a successful analytical method. Key physicochemical properties of this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C9H20O[1]
Molecular Weight 144.25 g/mol [1]
IUPAC Name This compound[1]
Synonyms 2,6-dimethyl-1-heptanol, 1-Heptanol, 2,6-dimethyl-[1]
Boiling Point 205.22 °C (estimated)[4]
Water Solubility Insoluble[5][6]
logP (o/w) 2.610 (estimated)[4]

Strategic Sample Preparation: Isolating the Analyte of Interest

The goal of sample preparation is to isolate this compound from the matrix, remove interferences, and concentrate the analyte to a level suitable for GC-MS analysis.[7] The choice of technique depends on the nature of the sample matrix, the concentration of the analyte, and the desired sample throughput.

Liquid-Liquid Extraction (LLE): The Classic Approach

LLE is a fundamental sample preparation technique that separates compounds based on their differential solubilities in two immiscible liquids, typically an aqueous and an organic phase.[8][9] Given that this compound is insoluble in water and soluble in organic solvents, LLE is a highly effective method for its extraction from aqueous matrices.[5][6][10]

Protocol for LLE of this compound from an Aqueous Matrix:

  • Sample Preparation: To 1 mL of the aqueous sample in a glass centrifuge tube, add a suitable internal standard.

  • Solvent Addition: Add 2 mL of a water-immiscible organic solvent with a low boiling point, such as hexane or dichloromethane.[7][10]

  • Extraction: Vortex the mixture vigorously for 2 minutes to ensure intimate contact between the two phases and facilitate the transfer of this compound into the organic layer.

  • Phase Separation: Centrifuge the sample at 3000 x g for 5 minutes to achieve a clean separation of the aqueous and organic layers.

  • Collection: Carefully transfer the upper organic layer to a clean glass vial.

  • Drying: Add a small amount of anhydrous sodium sulfate to the collected organic phase to remove any residual water.

  • Concentration (Optional): If necessary, the extract can be concentrated under a gentle stream of nitrogen to increase the analyte concentration.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent for GC-MS analysis.

Solid-Phase Microextraction (SPME): A Solvent-Free Alternative

SPME is a modern, solvent-free sample preparation technique that utilizes a coated fiber to extract analytes from a sample.[11] It is particularly well-suited for the analysis of volatile and semi-volatile compounds like alcohols.[12] The choice of fiber coating is critical and depends on the polarity of the analyte. For a relatively non-polar compound like this compound, a non-polar or semi-polar fiber is recommended.

Protocol for Headspace SPME (HS-SPME) of this compound:

  • Sample Preparation: Place a known volume of the liquid or solid sample into a headspace vial. For aqueous samples, adding salt can enhance the extraction of alcohols.[13]

  • Equilibration: Seal the vial and place it in a temperature-controlled environment (e.g., an oven or heating block) to allow the volatile components to equilibrate between the sample and the headspace.

  • Extraction: Expose the SPME fiber to the headspace above the sample for a defined period to allow the analytes to adsorb onto the fiber coating.

  • Desorption: Retract the fiber into the needle and introduce it into the hot GC inlet, where the trapped analytes are thermally desorbed onto the GC column.

Headspace Analysis: Direct Vapor Phase Sampling

For highly volatile compounds, direct headspace analysis is a simple and rapid sample preparation technique.[7][14] This method involves analyzing the vapor phase in equilibrium with the sample.

Protocol for Static Headspace Analysis:

  • Sample Preparation: Place the sample in a sealed headspace vial and allow it to equilibrate at a constant temperature.

  • Sampling: Once equilibrium is reached, a gas-tight syringe is used to withdraw a known volume of the headspace.[15]

  • Injection: The collected headspace gas is then directly injected into the GC-MS system.

G cluster_prep Sample Preparation Decision Workflow start Complex Matrix Containing This compound q1 Is the matrix aqueous? start->q1 q2 Is high throughput needed? q1->q2 No/Solid lle Liquid-Liquid Extraction (LLE) q1->lle Yes q3 Is the analyte concentration very low? q2->q3 No spme Solid-Phase Microextraction (SPME) q2->spme Yes q3->spme Yes headspace Headspace Analysis q3->headspace No

Caption: Decision workflow for selecting a sample preparation technique.

Enhancing Volatility: The Role of Derivatization

While this compound can be analyzed directly by GC-MS, derivatization can significantly improve its chromatographic behavior and detection sensitivity.[16] Derivatization is a chemical reaction that modifies the analyte to make it more suitable for GC-MS analysis.[17] For alcohols, the primary goal of derivatization is to replace the active hydrogen in the hydroxyl group with a less polar, more stable group.[18] This increases the volatility and thermal stability of the compound, leading to sharper peaks and reduced tailing on the chromatogram.[17][18]

Silylation: A Common Derivatization Strategy for Alcohols

Silylation involves the replacement of the active hydrogen with a silyl group, most commonly a trimethylsilyl (TMS) group.[17][18]

Protocol for Silylation of this compound:

  • Sample Preparation: Ensure the sample extract is completely dry, as silylating reagents are moisture-sensitive.

  • Reagent Addition: To the dried extract, add a silylating reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) in a suitable solvent (e.g., pyridine or acetonitrile).

  • Reaction: Seal the vial and heat at 60-80°C for 30-60 minutes to complete the reaction.

  • Analysis: Cool the sample to room temperature before injecting it into the GC-MS.

GC-MS Instrumentation and Optimized Method Parameters

The following table provides a starting point for the GC-MS method parameters for the analysis of this compound. Optimization may be required based on the specific instrument and sample matrix.

ParameterRecommended SettingRationale
GC System Agilent 7890 or equivalentProvides reliable and reproducible performance.
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar columnOffers good separation for a wide range of volatile and semi-volatile compounds. A polar column (e.g., WAX) can also be used.[16]
Injector Temperature 250 °CEnsures complete vaporization of the analyte without thermal degradation.
Injection Mode Splitless or Split (e.g., 20:1)Splitless for trace analysis, split for higher concentrations to avoid column overload.
Carrier Gas Helium (99.999% purity)Inert and provides good chromatographic efficiency.
Flow Rate 1.0 mL/min (constant flow)Typical flow rate for a 0.25 mm ID column.
Oven Program Initial: 50 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min)A starting point for separating the analyte from matrix components. May require optimization.
MS System Joel AccuTOF GCV or equivalentProvides high sensitivity and mass accuracy.
Ionization Mode Electron Ionization (EI)Standard ionization technique for GC-MS, providing reproducible fragmentation patterns.
Ionization Energy 70 eVStandard energy for generating mass spectra for library matching.
Mass Range 40-400 amu (Full Scan)Covers the expected mass range of the analyte and its fragments.
Selective Ion Monitoring (SIM) Monitor characteristic ions (e.g., m/z 43, 57, 71, 85)Increases sensitivity and selectivity for targeted analysis.

Method Validation: Ensuring Data Integrity

A validated GC-MS method is crucial for ensuring the reliability and quality of the analytical results.[19] Method validation should be performed in accordance with guidelines from the International Council for Harmonisation (ICH).[2]

Validation ParameterDescriptionTypical Acceptance Criteria
Specificity/Selectivity The ability to assess the analyte unequivocally in the presence of other components.No interfering peaks at the retention time of the analyte.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.995.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.Signal-to-noise ratio of 3:1.
Limit of Quantification (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of 10:1.
Accuracy The closeness of the test results obtained by the method to the true value.Recovery of 80-120%.
Precision The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample.Relative standard deviation (RSD) ≤ 15%.
Robustness The capacity of the method to remain unaffected by small, deliberate variations in method parameters.No significant change in results with minor variations in parameters.

Data Analysis and Interpretation

The identification of this compound is based on a combination of its retention time and mass spectrum. The mass spectrum should be compared to a reference spectrum from a library (e.g., NIST) or a certified reference standard.[20] The mass spectrum of this compound is characterized by a series of fragment ions, with prominent peaks often observed at m/z values corresponding to the loss of water and alkyl fragments.

Quantification is typically performed using an internal standard method. A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte.

Troubleshooting Common GC-MS Issues

ProblemPotential CauseSuggested Solution
No Peak or Poor Sensitivity - Incorrect injection volume- Leak in the system- Low analyte concentration- Improper sample preparation- Check injection volume and syringe- Perform a leak check- Concentrate the sample- Optimize sample preparation
Peak Tailing - Active sites in the injector or column- Column contamination- Co-elution with an interfering compound- Deactivate the injector liner- Bake the column or trim the front end- Optimize the temperature program
Poor Reproducibility - Inconsistent injection volume- Variability in sample preparation- Fluctuation in instrument parameters- Use an autosampler- Standardize the sample preparation protocol- Check instrument stability
Ghost Peaks - Carryover from previous injections- Contamination in the carrier gas or solvent- Run a solvent blank- Use high-purity gas and solvents

References

  • Extraction of alcohols from gasoline using solid phase microextraction (SPME). (n.d.). Google Vertex AI Search.
  • Validation of a Method for the Analysis of Volatile Organic Compounds in Water - CORE. (n.d.). Google Vertex AI Search.
  • Derivatizing Compounds: Available Compounds: Reference Materials - Schimmelmann Research. (n.d.). Google Vertex AI Search.
  • Derivatization - Chemistry LibreTexts. (2023, August 29). Google Vertex AI Search.
  • GC/MS STUDIES ON ALCOHOL DERIVATIZATION PROCEDURES APPLIED TO LEWISITE 1 DUE TO THE INCREASED INSTABILITY OF SOME ETHERS - UPB. (n.d.). Google Vertex AI Search.
  • Do I need to derivatize alcohol for GC-MS or will they be detectable without any derivatization for example BSTFA? | ResearchGate. (2020, July 26). Google Vertex AI Search.
  • What Is Derivatization In GC-MS? - Chemistry For Everyone - YouTube. (2025, August 14). Google Vertex AI Search.
  • This compound | C9H20O | CID 240232 - PubChem. (n.d.). Google Vertex AI Search.
  • Solid Phase Microextraction (SPME) - Sigma-Aldrich. (n.d.). Google Vertex AI Search.
  • Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. (2024, December 13). Google Vertex AI Search.
  • Validation of a LLME/GC-MS Methodology for Quantification of Volatile Compounds in Fermented Beverages - MDPI. (n.d.). Google Vertex AI Search.
  • Solid-Phase Microextraction Techniques and Application in Food and Horticultural Crops - PMC - NIH. (n.d.). Google Vertex AI Search.
  • Common Sample Preparation Techniques for GC-MS Analysis. (2024, October 24). Google Vertex AI Search.
  • (±)-2,6-dimethylhept-6-en-1-ol Chemical Properties - ChemicalBook. (n.d.). Google Vertex AI Search.
  • Solid-Phase Microextraction for the Analysis of Some Alcohols and Esters in Beer: Comparison with Static Headspace Method | Semantic Scholar. (1998, March 18). Google Vertex AI Search.
  • A Review on GC-MS and Method Development and Validation - Impactfactor. (n.d.). Google Vertex AI Search.
  • Optimization and Validation of Sampling and TD-GCMS Analysis for Volatile Organic Compounds from Semiconductor Cleaning Coupons - IEEE Xplore. (n.d.). Google Vertex AI Search.
  • Comparison of Different Solid-Phase Microextraction Formats Dedicated to the Analysis of Volatile Compounds—A Comprehensive Study - MDPI. (n.d.). Google Vertex AI Search.
  • 2,6-dimethyl-5-hepten-1-ol, 4234-93-9 - The Good Scents Company. (n.d.). Google Vertex AI Search.
  • Sample Preparation Guidelines for GC-MS. (n.d.). Google Vertex AI Search.
  • Sample preparation GC-MS - SCION Instruments. (n.d.). Google Vertex AI Search.
  • LLE for the extraction of alcohol from aqueous solutions with diethyl ether and dichloromethane at 293.
  • Overview of Methods and Considerations for Handling Complex Samples. (2020, April 1). Google Vertex AI Search.
  • CAS 36806-46-9 (±)-2,6-dimethylhept-6-en-1-ol - BOC Sciences. (n.d.). Google Vertex AI Search.
  • Solvent Extraction of Ethanol from Aqueous Solutions. I. Screening Methodology for Solvents | Request PDF - ResearchGate. (2025, August 5). Google Vertex AI Search.
  • Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation - Phenomenex. (2025, May 23). Google Vertex AI Search.
  • Liquid–liquid extraction - Wikipedia. (n.d.). Google Vertex AI Search.
  • Sample Preparation – Liquid-Liquid Extraction - SCION Instruments. (n.d.). Google Vertex AI Search.
  • 2-Heptanol, 2,6-dimethyl- - the NIST WebBook. (n.d.). Google Vertex AI Search.
  • 2,6-dimethylheptan-4-ol - ChemBK. (2024, April 10). Google Vertex AI Search.
  • Sample Preparation – GC-FID - Polymer Chemistry Characterization Lab. (n.d.). Google Vertex AI Search.
  • 2-Heptanol, 2,6-dimethyl- - the NIST WebBook. (n.d.). Google Vertex AI Search.
  • 2,6-Dimethyl-2-heptanol | C9H20O | CID 83268 - PubChem. (n.d.). Google Vertex AI Search.
  • 5-Hepten-1-ol, 2,6-dimethyl- - the NIST WebBook. (n.d.). Google Vertex AI Search.
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  • RIFM fragrance ingredient safety assessment, 2,6-dimethyl-4-heptanol, CAS registry number 108-82-7. (2024, October 5). Google Vertex AI Search.
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Topic: High-Performance Liquid Chromatography (HPLC) Method for the Chiral Separation of 2,6-Dimethylheptan-1-ol Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note presents a detailed and robust High-Performance Liquid Chromatography (HPLC) method for the enantioselective separation of 2,6-Dimethylheptan-1-ol. Enantiomeric purity is a critical quality attribute in the pharmaceutical, agrochemical, and fragrance industries, where the biological and sensory properties of stereoisomers can differ significantly.[1] This guide provides a direct chiral separation protocol using a polysaccharide-based chiral stationary phase (CSP), offering a reliable starting point for method development, quality control, and preparative-scale purification. The underlying principles of chiral recognition, detailed experimental procedures, method optimization strategies, and troubleshooting are discussed to ensure scientific integrity and practical applicability.

Introduction: The Imperative of Chiral Separation

Chirality is a fundamental property of many bioactive molecules. Enantiomers, which are non-superimposable mirror images of each other, possess identical physical and chemical properties in an achiral environment, making their separation a formidable challenge.[2] However, within a chiral biological system, they often exhibit distinct pharmacological, toxicological, or sensory profiles. Consequently, regulatory agencies and quality standards demand precise enantiomeric quantification.

This compound is a chiral alcohol whose specific enantiomers may be of interest as synthetic building blocks or for their unique properties. HPLC employing a Chiral Stationary Phase (CSP) is the most powerful and widely used technique for resolving enantiomers.[1][2] This method provides a direct and efficient pathway to determine the enantiomeric excess (e.e.) and to isolate pure enantiomers.

The Principle of Chiral Recognition via HPLC

The cornerstone of chiral HPLC is the use of a Chiral Stationary Phase (CSP).[3] The separation mechanism relies on the formation of transient, diastereomeric complexes between the enantiomers of the analyte and the chiral selector immobilized on the stationary phase.[2]

  • Creating a Chiral Environment: The CSP creates a three-dimensional chiral environment within the column.

  • Differential Interactions: Each enantiomer interacts with the CSP with a different binding energy. These interactions are typically a combination of hydrogen bonding, π-π stacking, dipole-dipole interactions, and steric hindrance.[4]

  • Separation: The enantiomer that forms the more stable complex with the CSP is retained longer in the column, while the less stable, anti-complementary enantiomer elutes earlier. This difference in retention time allows for their separation and quantification.[3]

Polysaccharide-based CSPs, such as derivatives of cellulose and amylose, are renowned for their broad applicability and excellent chiral recognition capabilities, particularly for alcohols.[4][5][6][7] They operate by creating chiral grooves or cavities into which the analyte can enter and interact.[4]

Caption: Principle of Chiral Separation on a CSP.

Application Protocol: Direct Enantioseparation

This protocol provides a starting point for the separation. Optimization may be required based on the specific HPLC system and desired resolution.

Instrumentation and Materials
  • HPLC System: A system equipped with a quaternary or binary pump, autosampler, column thermostat, and a suitable detector.

  • Detector: Due to the lack of a strong chromophore in this compound, a Refractive Index (RI) detector or an Evaporative Light Scattering Detector (ELSD) is recommended.[8] A UV detector at a low wavelength (e.g., 200-215 nm) may be used but could suffer from low sensitivity and mobile phase interference.

  • Chiral Column: A polysaccharide-based CSP is highly recommended. This protocol specifies CHIRALPAK® IC [Amylose tris(3,5-dichlorophenylcarbamate)].

  • Reagents:

    • Racemic this compound standard

    • n-Hexane (HPLC Grade or higher)

    • Isopropanol (IPA) (HPLC Grade or higher)

Chromatographic Conditions

The following parameters serve as a robust starting point for method development.

ParameterRecommended Setting
Column CHIRALPAK® IC, 5 µm, 4.6 x 250 mm
Mobile Phase n-Hexane / Isopropanol (IPA) (98 / 2, v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Injection Volume 10 µL
Detection Refractive Index (RI) or ELSD
Step-by-Step Experimental Protocol
  • Mobile Phase Preparation:

    • Accurately measure 980 mL of n-Hexane and 20 mL of Isopropanol.

    • Mix thoroughly and degas the solution using sonication or vacuum filtration for at least 15 minutes.

  • Sample Preparation:

    • Prepare a stock solution of racemic this compound at a concentration of 1.0 mg/mL by dissolving the standard in the mobile phase.

    • Filter the sample solution through a 0.45 µm syringe filter to prevent particulate matter from damaging the column.

  • System Equilibration:

    • Install the CHIRALPAK® IC column in the column oven.

    • Purge the pump with the prepared mobile phase.

    • Set the flow rate to 1.0 mL/min and allow the mobile phase to run through the system until a stable baseline is observed on the detector (typically 30-60 minutes).

  • Analysis:

    • Inject 10 µL of the prepared sample solution onto the column.

    • Acquire the chromatogram for a sufficient duration to allow both enantiomeric peaks to elute.

A 1. Mobile Phase Prep (98:2 n-Hexane:IPA) C 3. System Equilibration (Stable Baseline) A->C B 2. Sample Prep (1 mg/mL in Mobile Phase) D 4. Inject Sample (10 µL) B->D C->D Ready for Injection E 5. Data Acquisition (Chromatogram) D->E F 6. Data Analysis (Calculate Rs, α) E->F

Caption: Experimental Workflow for Chiral HPLC Analysis.

Expected Results and Data Analysis

A successful separation will yield a chromatogram with two distinct and well-resolved peaks.

Key Performance Metrics:

  • Retention Time (t_R): The time taken for each enantiomer to elute.

  • Selectivity Factor (α): A measure of the separation between the two peaks. Calculated as α = k₂ / k₁, where k is the retention factor of the more retained (k₂) and less retained (k₁) enantiomer. An α > 1 is required for separation.

  • Resolution (R_s): The degree of separation between the two peaks. An R_s value of ≥ 1.5 indicates baseline separation, which is typically desired for accurate quantification.

ParameterExpected Value (Hypothetical)
Retention Time 1 (t_R1) ~8.5 min
Retention Time 2 (t_R2) ~9.8 min
Selectivity (α) 1.2 - 1.4
Resolution (R_s) > 1.5

Method Optimization and Troubleshooting

If baseline resolution (R_s ≥ 1.5) is not achieved, the following adjustments can be made.

  • Mobile Phase Composition: This is the most critical parameter.

    • To Increase Resolution: Decrease the percentage of the polar modifier (Isopropanol). For example, try a 99:1 (v/v) n-Hexane/IPA mixture. This will increase retention times but often improves separation.[9][10]

    • To Decrease Run Time: If resolution is very high, increase the IPA percentage (e.g., to 95:5) to shorten the analysis time.[9]

  • Choice of Alcohol Modifier: Switching the alcohol modifier (e.g., from Isopropanol to Ethanol) can sometimes dramatically alter selectivity due to different hydrogen bonding interactions.[9]

  • Temperature: Lowering the column temperature can sometimes enhance resolution by increasing the stability differences of the diastereomeric complexes, although it will also increase analysis time and backpressure.

ProblemPossible CauseSuggested Solution
Poor Resolution (R_s < 1.5) Insufficient differential interaction.Decrease the percentage of IPA in the mobile phase (e.g., from 2% to 1%).
No Separation (α = 1) CSP not suitable or wrong mobile phase.Try a different alcohol modifier (e.g., Ethanol). Consider a different polysaccharide CSP (e.g., CHIRALPAK IA).
Broad or Tailing Peaks Column contamination; extra-column dead volume.Flush the column. Check and shorten connection tubing. Ensure sample is fully dissolved in the mobile phase.
Excessive Backpressure Blockage in the system or column.Filter mobile phase and samples. Reverse-flush the column (consult manufacturer's guide first).

Alternative Strategy: Indirect Separation via Derivatization

For analytes that are particularly difficult to separate directly or lack a detectable chromophore, an indirect method can be employed.[][12] This involves reacting the alcohol with a chiral derivatizing reagent to form a pair of diastereomers.[3] These diastereomers have different physical properties and can often be separated on a standard, non-chiral stationary phase (like C18). Furthermore, using a derivatizing agent with a strong UV-active group, such as a benzoate or picolinate, can significantly enhance detection sensitivity.[13][14] While effective, this approach requires additional sample preparation steps and validation to ensure the reaction proceeds to completion without racemization.[15]

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the chiral separation of this compound enantiomers by HPLC. The direct method using a polysaccharide-based chiral stationary phase, specifically CHIRALPAK® IC, offers a highly effective and reliable solution. By understanding the principles of chiral recognition and systematically applying the optimization strategies outlined, researchers can develop and validate a robust method suitable for quality control, purity assessment, and preparative-scale applications in various scientific and industrial settings.

References

  • Journal of Analytical & Bioanalytical Techniques. (n.d.). Outline of Chiral Chromatography. OMICS International. [Link]

  • Tanaka, H., et al. (2019). Enantiomeric Separation of Chiral Alcohols Using Novel Core-Shell Type Chiral Stationary Phase for High-Performance Liquid Chromatography. Analytical Sciences. [Link]

  • Kobayashi, Y., et al. (2018). Derivatization of Secondary Aliphatic Alcohols to Picolinates – A New Option for HPLC Analysis with Chiral Stationary Phase. HETEROCYCLES. [Link]

  • Daicel Corporation. (n.d.). INTRODUCING THE FIRST sub-2 MICRON CHIRAL COLUMNS FROM DAICEL. Chiral Technologies. [Link]

  • Kobayashi, Y., et al. (2018). Derivatization of Secondary Aliphatic Alcohols to Picolinates – A New Option for HPLC Analysis with Chiral Stationary Phase. HETEROCYCLES. [Link]

  • Okamoto, Y., & Ikai, T. (2001). Polysaccharide-based chiral stationary phases for high-performance liquid chromatographic enantioseparation. Journal of Chromatography A. [Link]

  • Ilisz, I., et al. (2026). Polysaccharide-Based Chiral Stationary Phases for Enantioseparations in Liquid-Phase Techniques: An Overview. Methods in Molecular Biology. [Link]

  • Okamoto, Y. (n.d.). Chiral Separation by HPLC Using Polysaccharide-Based Chiral Stationary Phases. ResearchGate. [Link]

  • Aryal, S. (2022). Chiral Chromatography: Principle, Components, Steps, Types, Uses. Microbe Notes. [Link]

  • Daicel Corporation. (n.d.). INSTRUCTION MANUAL FOR CHIRALPAK IE COLUMNS. [Link]

  • Scriba, G. K. A. (n.d.). Polysaccharide-Based Chiral Stationary Phases for Enantioseparations by High-Performance Liquid Chromatography: An Overview. Springer Nature Experiments. [Link]

  • Al-Salami, H., et al. (2023). Principles for Stereoselective Separation of Chiral Drug Compounds Enantiomers and Diastereomers in Pharmaceuticals and Biopharmaceuticals Using Liquid Chromatography. ResearchGate. [Link]

  • Chiral Technologies. (2023). Chiral Chromatography: Fundamentals, Mechanisms, and Applications. YouTube. [Link]

  • Nishikawa, D., et al. (2022). Application of Polysaccharide-Based Chiral High-Performance Liquid Chromatography Columns for the Separation of Regio-, E/Z-, and Enantio–Isomeric Mixtures of Allylic Compounds. PMC - NIH. [Link]

  • Inam, F., et al. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. IntechOpen. [Link]

  • Al-Majidi, I., et al. (2023). On the Enantioselective HPLC Separation Ability of Sub-2 µm Columns: Chiralpak® IG-U and ID-U. MDPI. [Link]

  • Daicel Corporation. (n.d.). INSTRUCTION MANUAL FOR CHIRALPAK® IA, IB, IB N-5, IC, ID, IE, IF, IG, IH, IJ, IK and IM - . [Link]

  • LCGC International. (n.d.). Application Notes: Chiral. [Link]

  • Harada, N. (2018). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. MDPI. [Link]

  • Wadhwa, K., & Roy, A. (2019). Chiral Separations by High‐Performance Liquid Chromatography. ResearchGate. [Link]

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Application Notes & Protocols for the Evaluation of 2,6-Dimethylheptan-1-ol as a Novel Fragrance Ingredient

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for researchers, perfumers, and formulation scientists on the systematic evaluation of 2,6-Dimethylheptan-1-ol for its potential use as a fragrance ingredient. The protocols outlined herein cover the essential stages of characterization, from initial purity assessment and detailed olfactory profiling to performance in application and long-term stability. The methodologies are designed to be self-validating, ensuring robust and reproducible data generation for confident assessment of this novel material.

Introduction: The Quest for Novelty in Scent

The fragrance industry is in a perpetual state of innovation, driven by the consumer's desire for new and captivating olfactory experiences. The exploration of novel aroma molecules is the cornerstone of this innovation. This compound, a primary alkyl alcohol, represents a chemical scaffold with potential for contributing unique scent characteristics.[1] While its close structural isomers and related compounds are known in perfumery for imparting fresh, floral, and citrus notes, the specific profile of this compound remains largely uncharacterized in the public domain.[][3] This guide, therefore, serves as a foundational framework to rigorously assess its properties and determine its viability and value as a new palette ingredient for perfumers.

Section 1: Physicochemical Characterization

A thorough understanding of a molecule's physical and chemical properties is the mandatory first step in its evaluation. These properties influence its behavior in formulations, its volatility, and its safety profile.

PropertyValueSource
IUPAC Name This compoundPubChem[1]
CAS Number 2768-12-9PubChem[1]
Molecular Formula C₉H₂₀OPubChem[1]
Molecular Weight 144.25 g/mol PubChem[1]
Structure CC(C)CCCC(C)COPubChem[1]
Appearance (To be determined by observation)N/A
Boiling Point (To be determined experimentally)N/A
Solubility (To be determined experimentally)N/A

Section 2: Protocol for Purity and Identity Verification

Before any olfactory or application-based testing, the identity and purity of the supplied ingredient must be unequivocally confirmed. Gas Chromatography-Mass Spectrometry (GC-MS) is the industry-standard technique for this purpose, providing both quantitative (purity) and qualitative (identity) information.[4][5]

Workflow for Purity & Identity Verification

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation A Weigh 10mg of This compound B Dissolve in 10mL of high-purity Ethanol (or other suitable solvent) A->B C Prepare a 1:100 dilution (100µL into 10mL) B->C D Inject 1µL of diluted sample into GC-MS system C->D E Run analysis using validated method D->E F Integrate chromatogram to determine % Area Purity E->F G Compare mass spectrum of major peak to reference library (e.g., NIST) E->G H Confirm identity and purity >99.0% F->H G->H

Caption: Workflow for GC-MS Purity and Identity Verification.

Step-by-Step GC-MS Protocol
  • Objective: To confirm the identity of the material as this compound and to quantify its purity, ensuring it is free from significant impurities that could affect its odor or safety.

  • Materials:

    • This compound sample

    • High-purity ethanol or hexane (solvent)

    • GC vials with septa

    • Micropipettes

  • Instrumentation: A standard Gas Chromatograph coupled with a Mass Spectrometer detector (GC-MS).

  • Methodology:

    • Sample Preparation: Create a 100 ppm solution by dissolving 10 mg of the sample in 10 mL of ethanol, followed by a 1:100 dilution of this stock solution. The choice of solvent is critical; ethanol is suitable for many fragrance ingredients and mimics its use in fine fragrance applications.

    • Instrument Setup: Configure the GC-MS system with parameters suitable for analyzing semi-volatile alcohols. An example configuration is provided below. The use of a polar column (like a DB-WAX or equivalent) is often preferred for alcohols to achieve better peak shape. However, a standard non-polar column (like DB-5ms) is also effective for general screening.[6]

    • Analysis: Inject 1 µL of the prepared sample into the GC-MS.

    • Data Processing:

      • Purity: Integrate the total ion chromatogram (TIC). The purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage. A purity of >99.0% is typically desired for a new fragrance raw material.

      • Identity: Obtain the mass spectrum of the main peak. Compare this spectrum with a reference spectrum from a library (e.g., NIST). The fragmentation pattern should match, confirming the molecular structure. Key fragments for a primary alcohol like this would likely include the loss of water (M-18) and alkyl chain fragmentation.

Table 2: Example GC-MS Instrument Parameters
ParameterSettingRationale
Column DB-5ms (30m x 0.25mm, 0.25µm)A robust, general-purpose column providing good separation for a wide range of volatile and semi-volatile compounds.[6]
Carrier Gas Helium at 1.0 mL/minInert and provides good chromatographic efficiency.
Inlet Temp 250 °CEnsures complete vaporization of the analyte without thermal degradation.
Injection Mode Split (20:1)Prevents column overloading and ensures sharp peaks for a relatively concentrated sample.[6]
Oven Program 50°C (hold 2 min), ramp 10°C/min to 280°C (hold 5 min)A standard temperature program that effectively separates compounds with varying volatilities.
MS Source Temp 230 °CStandard temperature for electron ionization (EI) sources.
MS Quad Temp 150 °CStandard temperature for the quadrupole mass filter.
Scan Range 35 - 400 amuCovers the expected mass range of the parent ion and its fragments.

Section 3: Olfactory Profile Evaluation

Sensory evaluation is the ultimate determinant of a fragrance ingredient's value.[7] This process must be conducted in a controlled manner to avoid bias and generate a consistent, descriptive profile.

Sensory Evaluation Protocol Workflow

G cluster_prep Preparation cluster_eval Evaluation Sessions cluster_data Data Collection & Analysis A Select & Train Sensory Panel (n=5-10) B Prepare Samples: 10% dilution in DPG 1% dilution in Ethanol A->B C Dip smelling strips and allow to equilibrate B->C D Initial Evaluation (Top Note) at t=0 min C->D E Mid-point Evaluation (Heart) at t=30 min D->E F Final Evaluation (Dry Down) at t=4 hours E->F G Panelists record descriptors and intensity ratings F->G H Compile descriptors into a sensory map or word cloud G->H I Generate final olfactory profile H->I

Caption: Systematic workflow for olfactory panel evaluation.

Step-by-Step Olfactory Protocol
  • Objective: To define the character, intensity, tenacity, and potential applications of this compound.

  • Panel Selection: Assemble a panel of at least 5-10 trained individuals. Training involves familiarizing panelists with a wide range of standard odor descriptors.[8]

  • Sample Preparation:

    • Prepare a 10% dilution of the neat material in an odorless solvent like dipropylene glycol (DPG) for stability and safety.

    • Prepare a 1% dilution in ethanol for evaluating performance in an alcoholic base.

  • Evaluation Procedure:

    • Dip standard smelling strips (mouillettes) into the prepared dilutions.

    • Panelists evaluate the strips "blind" (coded to prevent bias) at three key time points to assess the full evolution of the scent:

      • Time 0 (Top Note): Immediate impression upon smelling.

      • Time 30 Minutes (Heart): The main character of the fragrance.

      • Time 4+ Hours (Dry Down): The lasting impression and substantivity.

    • Panelists describe the scent using a standardized list of descriptors and rate its intensity on a scale (e.g., 1-5).

Table 3: Example Olfactory Descriptors for Sensory Panel
FamilyDescriptors
Floral Rose, Muguet (Lily of the Valley), Jasmine, Green, Waxy, Powdery
Fruity Citrus (Lemon, Bergamot), Melon, Apple, Berry, Tropical
Green Leafy, Cut Grass, Herbaceous, Watery
Woody Sandalwood, Cedarwood, Vetiver, Earthy
Chemical Aldehydic, Ozonic, Alcoholic, Waxy

Section 4: Application & Performance Assessment

To understand how this compound performs in a composition, it should be blended into simple, standard accords. This helps evaluate its synergistic effects, diffusion (sillage), and substantivity on a substrate (e.g., skin or fabric).

  • Simple Accord Blending: Incorporate this compound at varying concentrations (e.g., 1%, 5%, 10%) into basic accords, such as:

    • A Simple Floral: e.g., Phenylethyl Alcohol, Linalool, Hedione®.

    • A Simple Citrus: e.g., D-Limonene, Citral, Linalyl Acetate.

  • Evaluation: Assess the accords with and without the test material. Note any changes in character, strength, and longevity. Does it add lift? Does it provide a rounding effect? Does it suppress or enhance other notes?

  • Substantivity Test: Apply the most promising accord (diluted to 15% in ethanol) to a fabric swatch and evaluate the odor intensity and character over 24 hours. This provides a measure of its lasting power.

Section 5: Stability Testing Protocol

A fragrance ingredient must be stable in the final product base to be commercially viable.[9][10] Stability testing evaluates how factors like temperature and light affect the fragrance's chemical integrity and olfactory profile over time.[11][12]

Stability Testing Workflow

G A Prepare Test Samples: 1. Product Base + 0.5% Fragrance 2. Product Base Only (Control) B Store samples under different conditions (See Table 4) A->B C Evaluate samples at set time points (e.g., 1, 2, 4, 8, 12 weeks) B->C D Assess physical properties: Color, Clarity, pH, Viscosity C->D E Conduct olfactory evaluation against a frozen control sample C->E F Optional: GC-MS analysis to detect degradation products C->F G Compile data and determine shelf-life D->G E->G F->G

Sources

Application Notes and Protocols for the Flavor Analysis of 2,6-Dimethylheptan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and product development professionals in the flavor, fragrance, and food science industries.

Introduction: Uncovering the Sensory Potential of a Novel Flavor Compound

The landscape of flavor chemistry is in a constant state of evolution, with an ongoing quest to identify and characterize novel molecules that can impart unique and desirable sensory experiences to food, beverages, and other consumer products. 2,6-Dimethylheptan-1-ol, a C9 primary alcohol, represents one such molecule of interest.[1] While extensive organoleptic data for many of its structural isomers are readily available, this compound itself remains a largely uncharacterized compound in the public domain of flavor literature.

This guide is designed to serve as a comprehensive technical resource for researchers embarking on the study of this compound. It moves beyond a simple recitation of facts, instead providing a framework for investigation rooted in established principles of flavor science. We will explore the known chemical properties of this alcohol, posit a potential sensory profile based on analogous structures, and, most critically, provide detailed protocols for its comprehensive flavor characterization and application testing. The methodologies outlined herein are intended to equip the researcher with the tools to not only elucidate the specific sensory attributes of this compound but also to assess its potential for successful integration into flavor systems.

Chemical and Physical Properties

A thorough understanding of a molecule's physical and chemical properties is foundational to any flavor study. These parameters influence its volatility, solubility, and stability, all of which have direct implications for its sensory perception and behavior in different food matrices.

PropertyValueSource
Molecular Formula C9H20O
Molecular Weight 144.25 g/mol
Structure Primary Alcohol
Boiling Point Not available
Solubility Expected to have low solubility in water, increasing with longer alkyl chains. Soluble in organic solvents like ethanol.General alcohol properties[2]
CAS Number 1321-52-4

The structure of this compound is that of a primary alcohol, meaning the hydroxyl (-OH) group is attached to a carbon atom that is bonded to only one other carbon atom.[3] This structural feature is significant as primary alcohols can have different reactivity and sensory characteristics compared to their secondary or tertiary counterparts.[2] The branched-chain nature of the molecule is also noteworthy, as branching can influence odor detection thresholds and the qualitative nature of the aroma.

Hypothesized Flavor Profile: An Inference-Based Starting Point

In the absence of direct sensory data for this compound, we can formulate a hypothesis regarding its likely flavor profile by examining its structural analogs. This provides a crucial starting point for targeted sensory evaluation.

  • Influence of the C9 Alcohol Backbone: Alcohols in this molecular weight range are often associated with waxy, green, and sometimes citrusy or floral notes.[4]

  • Comparison with Isomers:

    • 2,6-dimethyl-5-hepten-1-ol: This unsaturated analog is described as having a green, waxy, and oily odor, with a floral, fruity character reminiscent of melon.[5][6]

    • (±)-2,6-dimethylhept-6-en-1-ol: Another unsaturated isomer, this compound is noted for its sweet, floral aroma.[7]

    • 6-hydroxy-2,6-dimethylheptanal: Though an aldehyde, its structural similarity and sensory profile of sweet, green, melony, and raspberry-like notes are informative.[8]

Hypothesis: Based on these related structures, it is plausible that This compound will possess a flavor profile characterized by waxy, green, and potentially mild floral or fruity notes. The saturation of the carbon chain (absence of double bonds) may result in a less sharp and more rounded aroma compared to its unsaturated counterparts. The branched methyl groups could contribute to a 'malty' or 'chocolate-like' character, which is sometimes observed in branched-chain aldehydes and could potentially extend to related alcohols.[9]

Workflow for Flavor Characterization

The following diagram and protocols outline a systematic approach to defining the sensory properties of a novel flavor ingredient like this compound.

flavor_characterization_workflow cluster_0 Instrumental Analysis cluster_1 Sensory Evaluation cluster_2 Application Trials GC_O Gas Chromatography-Olfactometry (GC-O) - Odor characterization - Intensity measurement Threshold Odor/Taste Threshold Determination - Detection threshold - Recognition threshold GC_O->Threshold Key Odorants Identified GC_MS Gas Chromatography-Mass Spectrometry (GC-MS) - Purity analysis - Identification GC_MS->GC_O Purity Confirmed Descriptive Quantitative Descriptive Analysis (QDA) - Flavor profile generation - Attribute intensity scoring Threshold->Descriptive Concentrations Set Matrix_Testing Food Matrix Testing - Beverages - Baked Goods - Dairy Descriptive->Matrix_Testing Flavor Profile Defined Stability Stability & Shelf-Life Studies - Heat stability - Light stability Matrix_Testing->Stability Application Success

Caption: Workflow for the comprehensive sensory analysis of a novel flavor compound.

Protocols for Analysis

Protocol 1: Gas Chromatography-Olfactometry (GC-O) for Odor Characterization

Objective: To identify the specific odor characteristics of this compound as it elutes from a gas chromatograph, providing a profile of its aroma-active regions.

Causality: GC-O is a powerful technique that combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector. This allows for the precise determination of which compounds in a sample (or in this case, the pure compound and any minor impurities) are responsible for the perceived aroma.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of this compound at 1000 ppm in a neutral solvent such as deodorized ethanol or propylene glycol.

    • Create serial dilutions to find an optimal concentration for analysis (e.g., 100 ppm, 10 ppm, 1 ppm).

  • Instrumentation:

    • Gas Chromatograph equipped with a flame ionization detector (FID) and an olfactometry port.

    • The effluent from the column should be split, typically 1:1, between the FID and the olfactometry port.

    • A nonpolar column (e.g., DB-5 or equivalent) and a polar column (e.g., DB-WAX or equivalent) should be used in separate runs to assess the compound's behavior on different stationary phases.

  • GC Parameters (Example):

    • Injector Temperature: 250°C

    • Oven Program: Start at 40°C, hold for 2 minutes, ramp at 5°C/min to 220°C, hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Olfactometry Port: Humidified air should be supplied to the port to prevent nasal dehydration. The port should be heated to prevent condensation (e.g., 230°C).

  • Procedure:

    • A trained sensory panelist (or multiple panelists in succession) will sit at the olfactometry port.

    • Inject 1 µL of the sample.

    • The panelist will record the time, intensity, and a detailed description of any odor perceived at the port.

    • Correlate the retention time of the perceived odor with the peak detected by the FID to confirm it is the target compound.

Self-Validation: The use of both polar and nonpolar columns provides a check on the compound's identity and purity. Any significant aroma detected at a retention time that does not correspond to the main peak of this compound on both columns would indicate the presence of an aroma-active impurity.

Protocol 2: Sensory Panel Evaluation - Quantitative Descriptive Analysis (QDA)

Objective: To develop a detailed flavor profile of this compound in a neutral medium and quantify the intensity of each attribute.

Causality: QDA is a robust methodology that uses trained panelists to create a comprehensive and reproducible sensory profile of a product. This moves beyond simple "like/dislike" to a scientific measurement of specific flavor attributes.

Methodology:

  • Panelist Training:

    • Select 8-12 individuals with demonstrated sensory acuity.

    • Train them to identify and scale the intensity of various aroma and taste attributes relevant to the hypothesized profile (e.g., waxy, green, floral, fruity, sweet, bitter). Use established reference standards for each attribute.

  • Sample Preparation:

    • Prepare solutions of this compound in a neutral base (e.g., deodorized water with 2% ethanol, or a simple sugar solution) at several concentrations above its predetermined recognition threshold.

    • Samples should be presented in coded, identical containers at a controlled temperature.

  • Evaluation Procedure:

    • Panelists will evaluate the samples individually in a controlled sensory booth.

    • They will rate the intensity of each identified flavor attribute (e.g., "green," "waxy," "floral") on a structured scale (e.g., a 15-cm line scale anchored from "none" to "very intense").

    • Data from all panelists are collected and analyzed statistically (e.g., using ANOVA) to generate a mean intensity rating for each attribute.

Self-Validation: The protocol includes the use of control samples (the neutral base alone) and potentially blind replicates to ensure panelist reliability and data validity. Statistical analysis of the panel's performance is a key part of the validation process.

Application Trials: From Characterization to Creation

Once the intrinsic flavor profile of this compound is established, the next logical step is to evaluate its performance and potential contribution in food and beverage systems.

Potential Applications based on Hypothesized Profile:
  • Fruit Flavors: If a fruity or floral character is confirmed, it could be used to add a fresh, natural-smelling lift to berry, melon, or tropical fruit flavor creations.[10]

  • Green Notes: A prominent green or waxy note could be valuable in vegetable flavors, or to impart a "fresh-cut" character to fruit profiles.

  • Beverages: Its primary alcohol structure suggests it would be soluble in alcoholic beverages, where it could contribute to the overall aromatic bouquet.[11][12]

Protocol 3: Application Testing in a Model Beverage System

Objective: To assess the sensory impact and stability of this compound in a simple sweetened beverage.

Methodology:

  • Base Formulation:

    • Create a simple beverage base: 8% sucrose in carbon-filtered water, acidified to pH 3.2 with citric acid.

  • Dosing Levels:

    • Based on the sensory data, prepare several versions of the beverage with this compound dosed at, for example, 0.5 ppm, 1 ppm, 2 ppm, and 5 ppm. A control sample with no added alcohol is essential.

  • Evaluation:

    • Present the coded samples to the trained QDA panel.

    • Panelists will rate the samples for the key sensory attributes identified previously, and also for overall flavor impact and any off-notes.

  • Stability Testing (Preliminary):

    • Store samples under accelerated conditions (e.g., 32°C for 4 weeks) and in direct light.

    • Conduct sensory evaluations at regular intervals to assess any changes in the flavor profile, which might indicate instability or reactions within the matrix.

Analytical Quantification

For quality control and regulatory purposes, a validated analytical method for quantifying this compound in complex matrices is necessary. Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred technique due to its high selectivity and sensitivity.

analytical_workflow Sample Food/Beverage Sample Spike Spike with Internal Standard (e.g., an isomer like 3,5-dimethylheptan-1-ol) Sample->Spike Extraction Extraction (e.g., SPME, LLE, SDE) Spike->Extraction GC_MS GC-MS Analysis (Scan and/or SIM mode) Extraction->GC_MS Quant Quantification (Calibration Curve) GC_MS->Quant

Caption: General workflow for the quantitative analysis of this compound.

Conclusion and Future Directions

This compound presents an intriguing opportunity for flavor research and development. While direct application data is currently sparse, its chemical nature and the profiles of its close relatives suggest a potentially valuable contribution in the realm of green, waxy, and floral-fruity notes. The true potential of this compound, however, can only be unlocked through systematic and rigorous investigation.

The protocols and frameworks provided in this guide offer a clear path for researchers to follow. By employing a combination of instrumental analysis and trained sensory evaluation, the flavor profile of this compound can be thoroughly defined. Subsequent application testing in relevant food and beverage matrices will then determine its utility and stability, ultimately paving the way for its potential commercialization as a novel flavor ingredient. This structured approach ensures scientific integrity and provides the robust data necessary for confident product development.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • LookChem. (n.d.). Cas 36806-46-9, (±)-2,6-dimethylhept-6-en-1-ol. Retrieved from [Link]

  • White, J. D., & Rose, F. W. (1940). 2,6-Dimethylheptane: its synthesis, properties, and comparison with an isononane from petroleum. Journal of Research of the National Bureau of Standards, 24(4), 315-319.
  • The Good Scents Company. (n.d.). 2,6-dimethyl-5-hepten-1-ol. Retrieved from [Link]

  • Sprecker, M. A., & Belko, R. P. (1981). U.S. Patent No. 4,281,177. Washington, DC: U.S.
  • PubChem. (n.d.). 2,6-Dimethyl-5-hepten-1-ol. National Center for Biotechnology Information. Retrieved from [Link]

  • Perfumer & Flavorist. (n.d.). 6-Methoxy-2,6-Dimethylheptanal fragrance. Retrieved from [Link]

  • The Good Scents Company. (n.d.). methoxymelonal (±)-6-methoxy-2,6-dimethylheptanal. Retrieved from [Link]

  • Smit, G., Smit, B. A., & Engels, W. J. (2009). Branched chain aldehydes: production and breakdown pathways and relevance for flavour in foods. Applied microbiology and biotechnology, 81(6), 987-999.
  • MDPI. (2022). Sensory Characteristics of Two Kinds of Alcoholic Beverages Produced with Spent Coffee Grounds Extract Based on Electronic Senses and HS-SPME-GC-MS Analyses. Retrieved from [Link]

  • NIH. (2021). Characterization of Flavor Compounds in Distilled Spirits: Developing a Versatile Analytical Method Suitable for Micro-Distilleries. Retrieved from [Link]

  • Chemistry LibreTexts. (2019). 10.1 Structure and Classification of Alcohols. Retrieved from [Link]

  • ResearchGate. (2022). (PDF) Sensory Characteristics of Two Kinds of Alcoholic Beverages Produced with Spent Coffee Grounds Extract Based on Electronic Senses and HS-SPME-GC-MS Analyses. Retrieved from [Link]

  • ResearchGate. (2015). Synthesis of Novel Fragrant Molecules 6-Methoxy-2,6-dimethyl Heptanol Derivatives. Retrieved from [Link]

  • NIH. (2017). Sensory Characteristics and Volatile Components of Dry Dog Foods Manufactured with Sorghum Fractions. Retrieved from [Link]

  • Master Organic Chemistry. (2014). Alcohols - Nomenclature and Properties. Retrieved from [Link]

Sources

Application Note: High-Sensitivity Headspace Sampling of 2,6-Dimethylheptan-1-ol using Solid-Phase Microextraction (SPME) Coupled with GC-MS

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed protocol for the sampling and analysis of 2,6-Dimethylheptan-1-ol, a semi-volatile branched-chain alcohol, from various matrices using Headspace Solid-Phase Microextraction (HS-SPME) followed by Gas Chromatography-Mass Spectrometry (GC-MS). SPME is a solvent-free, rapid, and sensitive sample preparation technique that integrates extraction, concentration, and sample introduction into a single step.[1][2] This guide provides a comprehensive workflow, from the selection of the appropriate SPME fiber to the optimization of extraction parameters and final GC-MS analysis, designed for researchers, scientists, and drug development professionals. The causality behind experimental choices is explained to provide a framework for method development and validation.

Introduction to SPME for Semi-Volatile Alcohols

Solid-Phase Microextraction (SPME) is a powerful and versatile sample preparation technique ideal for the extraction of volatile and semi-volatile organic compounds (VOCs and SVOCs).[1] The core of the technique is a fused silica fiber coated with a stationary phase. When exposed to a sample, analytes partition from the sample matrix into the fiber coating until equilibrium is reached.[3][4] The fiber is then transferred to the heated injection port of a gas chromatograph (GC), where the analytes are thermally desorbed for analysis.[5][6]

Headspace SPME (HS-SPME) is particularly advantageous for complex matrices as it minimizes matrix effects by exposing the fiber only to the vapor phase above the sample.[1] This is the recommended approach for this compound, a primary alkyl alcohol with a relatively high boiling point, to enhance its transfer into the gas phase for efficient extraction.

Chemical Profile: this compound

PropertyValueSource
Molecular Formula C₉H₂₀O[7]
Molecular Weight 144.25 g/mol [7]
Description Alkyl alcohol, primary alcohol[7]
Analyte Type Polar semi-volatile compound[8]

The SPME-GC-MS Workflow: A Conceptual Overview

The entire process, from sample preparation to data acquisition, follows a logical sequence designed to ensure reproducibility and accuracy. Understanding this workflow is critical for successful implementation and troubleshooting.

SPME_Workflow cluster_prep Sample Preparation cluster_extraction HS-SPME Extraction cluster_analysis GC-MS Analysis Sample Sample Matrix (e.g., liquid, solid) Vial Transfer to Headspace Vial Sample->Vial Salt Add Salt (Optional) & Internal Standard Vial->Salt Incubate Incubate & Equilibrate (Heating & Agitation) Salt->Incubate Expose Expose SPME Fiber to Headspace Incubate->Expose Desorb Thermal Desorption in GC Inlet Expose->Desorb Separate GC Separation Desorb->Separate Detect MS Detection & Data Acquisition Separate->Detect

Caption: HS-SPME-GC-MS workflow for this compound analysis.

Experimental Protocol: A Step-by-Step Guide

This protocol provides a robust starting point for the analysis of this compound. Optimization and validation are necessary for specific sample matrices and quantitative applications.[9][10]

Materials and Reagents
  • SPME Fiber Assembly: A fiber with a phase suitable for polar semi-volatile compounds is required. Based on available literature for alcohols and polar compounds, a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) or a Polyacrylate (PA) fiber is recommended.[8][11] The DVB/CAR/PDMS fiber is often chosen for its ability to extract a broad range of analytes.[11]

  • SPME Holder: Manual or autosampler-compatible.

  • Headspace Vials: 10 mL or 20 mL with PTFE/silicone septa.

  • Heating and Agitation System: Heating block with a magnetic stirrer or an autosampler with incubation and agitation capabilities.

  • Gas Chromatograph-Mass Spectrometer (GC-MS): Equipped with a split/splitless inlet.

  • Reagents: Sodium chloride (NaCl, analytical grade), Internal Standard (e.g., a deuterated analog or a structurally similar compound not present in the sample), this compound standard.

SPME Fiber Selection and Conditioning

Rationale for Fiber Selection: this compound is a polar, semi-volatile alcohol.[7][8] The choice of fiber coating is critical for efficient extraction.

  • Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS): This is a triple-phase fiber that provides a broad range of selectivity for volatile and semi-volatile compounds, including polar molecules.[11] It is an excellent first choice for method development.

  • Polyacrylate (PA): This fiber is specifically designed for the extraction of polar semi-volatiles.[8] It may offer higher selectivity for alcohols compared to the triple-phase fiber.

  • Carbowax/Divinylbenzene (CW/DVB): Also a good candidate for polar analytes like alcohols.[12]

Conditioning Protocol: Before its first use, the SPME fiber must be conditioned according to the manufacturer's instructions. This typically involves heating the fiber in the GC injection port to remove any contaminants.

Sample Preparation
  • Sample Aliquoting: Place a precise amount of the sample (e.g., 5 mL of a liquid sample or 1 g of a solid sample) into a 20 mL headspace vial.[1]

  • Salting-Out Effect: For aqueous samples, add NaCl (e.g., 1.5 g) to the vial.[1][13] The addition of salt increases the ionic strength of the sample, which decreases the solubility of organic analytes and promotes their partitioning into the headspace.[13]

  • Internal Standard Spiking: Spike the sample with an appropriate internal standard to improve the precision and accuracy of quantification.

  • Sealing: Immediately seal the vial with a PTFE-faced silicone septum and an aluminum cap.[1]

Headspace SPME Extraction

The following parameters are critical for achieving reproducible and sensitive extractions and should be optimized.[13]

Table of Recommended SPME Parameters (Starting Point):

ParameterRecommended ValueRationale & Causality
Equilibration Temperature 60 - 80°CHeating the sample increases the vapor pressure of semi-volatile analytes like this compound, enhancing their concentration in the headspace for extraction.[14]
Equilibration Time 15 - 20 minutesThis allows the sample to reach thermal equilibrium and for the analyte to partition into the headspace before the fiber is exposed.[1]
Agitation 250 - 500 rpmAgitation facilitates the mass transfer of the analyte from the sample matrix to the headspace, accelerating the equilibration process.
Extraction Time 20 - 40 minutesThis is the time the fiber is exposed to the headspace. Longer times generally lead to higher extraction amounts until equilibrium is reached. This parameter requires careful optimization.[15][16]
GC-MS Analysis
  • Desorption: After extraction, the SPME fiber is immediately transferred to the heated GC injection port.

  • GC-MS Parameters: The following table provides a starting point for the GC-MS conditions.

Table of Recommended GC-MS Parameters:

ParameterRecommended Value
Injector Temperature 250°C
Desorption Time 2 - 4 minutes
Injection Mode Splitless (for trace analysis)
GC Column A mid-polarity column (e.g., 5% phenyl-methylpolysiloxane)
Oven Temperature Program Initial: 50°C (hold 2 min), Ramp: 10°C/min to 280°C (hold 5 min)
Carrier Gas Helium, constant flow (e.g., 1 mL/min)
Mass Spectrometer Mode Full Scan (m/z 40-400) for qualitative analysis; Selected Ion Monitoring (SIM) for quantitative analysis

Method Validation and Quality Control

For quantitative applications, the developed SPME-GC-MS method must be thoroughly validated.[9][10] Key validation parameters include:

  • Linearity and Range: A calibration curve should be constructed by analyzing standards at several concentration levels.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): These are the lowest concentrations of the analyte that can be reliably detected and quantified, respectively.

  • Precision and Accuracy: Assessed by analyzing replicate samples at different concentrations.

  • Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.

  • Robustness: The reliability of the method with respect to small, deliberate variations in method parameters.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the analysis of this compound using HS-SPME-GC-MS. By understanding the principles behind each step, from fiber selection to the optimization of extraction and analysis parameters, researchers can develop and validate a robust and sensitive method for their specific application. The solvent-free nature and high sensitivity of SPME make it an ideal technique for the analysis of semi-volatile compounds in a variety of fields, including drug development and life sciences research.[2][17]

References

A complete list of references cited in this document is provided below, including clickable URLs for verification.

References

  • Benchchem. (n.d.). Solid-Phase Microextraction (SPME) for Volatile Organic Compound (VOC) Analysis: Application Notes and Protocols.
  • Pawliszyn, J. (2000). Theory of Solid-Phase Microextraction. Journal of Chromatographic Science, 38(7), 270–278. Retrieved from [Link]

  • Lee, J., Lee, H., Kim, S., & Lee, S. (2007). DYNAMIC AIR SAMPLING OF VOLATILE ORGANIC COMPOUNDS USING SOLID PHASE MICROEXTRACTION. Journal of the Air & Waste Management Association, 57(3), 328-335. Retrieved from [Link]

  • Hinshaw, J. V. (2006). Solid-Phase Microextraction (SPME): A Discussion. LCGC International. Retrieved from [Link]

  • Wikipedia. (n.d.). Solid-phase microextraction. Retrieved from [Link]

  • Musto, C. J. (2002). Extraction of alcohols from gasoline using solid phase microextraction (SPME) (Doctoral dissertation, Worcester Polytechnic Institute). Retrieved from [Link]

  • Koc, H., & El-Aneed, A. (2015). Solid Phase Microextraction (SPME) Method Development in Analysis of Volatile Organic Compounds (VOCS) as Potential Biomarkers of. Journal of Analytical & Bioanalytical Techniques, 6(6). Retrieved from [Link]

  • Ghavami, S., et al. (2019). SPME-based mobile field device for active sampling of volatiles. PLoS ONE, 14(1), e0209335. Retrieved from [Link]

  • Beauchamp, J. D., et al. (2023). Methods to Detect Volatile Organic Compounds for Breath Biopsy Using Solid-Phase Microextraction and Gas Chromatography–Mass Spectrometry. Metabolites, 13(6), 724. Retrieved from [Link]

  • Ferreira, D. N., et al. (2024). Development and Optimization of a SPME-GC-FID Method for Ethanol Detection. Applied Sciences, 14(2), 762. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 240232, this compound. Retrieved from [Link]

  • Pawliszyn, J. (2000). Theory of solid-phase microextraction. Journal of Chromatographic Science, 38(7), 270-8. Retrieved from [Link]

  • Pawliszyn, J. (2000). Theory of solid-phase microextraction. Journal of Chromatographic Science, 38(7), 270-278. Retrieved from [Link]

  • Taylor & Francis Online. (2013). Blood Alcohol Determination with Automated Solid Phase Microextraction (SPME): A Comparison with Static Headspace Sampling. Retrieved from [Link]

  • Ferreira, D. N., et al. (2024). Development and Optimization of a SPME-GC-FID Method for Ethanol Detection. Applied Sciences, 14(2), 762. Retrieved from [Link]

  • Nolvachai, Y., Amaral, M. S. S., Herron, R., et al. (2021). Solid phase microextraction for quantitative analysis – Expectations beyond design?. Analytica Chimica Acta, 1184, 338989. Retrieved from [Link]

  • Lambropoulou, D. A., & Albanis, T. A. (2003). Validation of an SPME method, using PDMS, PA, PDMS-DVB, and CW-DVB SPME fiber coatings, for analysis of organophosphorus insecticides in natural waters. Analytical and Bioanalytical Chemistry, 376(2), 154-162. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 2,6-dimethyl-5-hepten-1-ol. Retrieved from [Link]

  • OENO One. (2024). Optimisation of SPME Arrow GC/MS method for determination of wine volatile organic compounds. Retrieved from [Link]

  • Shimadzu. (n.d.). Smart SPME Fibers and Arrow Selection Guide. Retrieved from [Link]

  • O'Brien, J. M., et al. (2011). Validation and use of in vivo solid phase micro-extraction (SPME) for the detection of emerging contaminants in fish. Chemosphere, 84(2), 246-253. Retrieved from [Link]

  • SciELO. (2018). SPME Fiber Evaluation for Volatile Organic Compounds Extraction from Acerola. Retrieved from [Link]

  • ResearchGate. (n.d.). b-coefficients for SPME optimization parameters for 23 compounds with an ethanol concentration of 8% v/v. Retrieved from [Link]

  • Frontiers. (2024). Optimization and validation of an HS-SPME/GC-MS method for determining volatile organic compounds in dry-cured ham. Retrieved from [Link]

  • ResearchGate. (n.d.). Validation of a solid-phase microextraction (SPME) method to assess the volatile inventories of preserved foods using commercially available dill pickles and maraschino cherries. Retrieved from [Link]

  • PubMed Central. (2021). Optimization of SPME-Arrow-GC/MS Method for Determination of Free and Bound Volatile Organic Compounds from Grape Skins. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimization of the Grignard Reaction for 2,6-Dimethylheptan-1-ol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,6-Dimethylheptan-1-ol via the Grignard reaction. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial carbon-carbon bond-forming reaction. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and refine your synthesis for maximum yield and purity.

Synthesis Overview and Mechanism

The Grignard reaction is a cornerstone of organic synthesis, valued for its versatility in creating new carbon-carbon bonds.[1] The synthesis of this compound, a primary alcohol, is efficiently achieved by the nucleophilic addition of a suitable Grignard reagent to formaldehyde. The chosen synthetic route for this guide involves the reaction of (5-methylhexyl)magnesium bromide with formaldehyde, followed by an acidic workup.

The Grignard reagent, with its highly polar carbon-magnesium bond, acts as a potent carbanion nucleophile. This nucleophile attacks the electrophilic carbonyl carbon of formaldehyde. The subsequent step is a protonation of the resulting magnesium alkoxide intermediate during an acidic workup to yield the final primary alcohol product.[2][3]

G cluster_prep Phase 1: Reagent Preparation cluster_reaction Phase 2: Synthesis cluster_purification Phase 3: Isolation A 1. Prepare Anhydrous Setup (Flame-dried glassware, inert atmosphere) B 2. Form Grignard Reagent (5-methylhexyl bromide + Mg in Ether) A->B Critical for success C 3. React with Formaldehyde (Slow addition at 0°C) B->C Nucleophilic Addition D 4. Acidic Workup (e.g., aq. NH4Cl or dilute HCl) C->D Protonation E 5. Extraction & Purification (Solvent extraction, distillation) D->E Isolation of product

Caption: General experimental workflow for the Grignard synthesis.

Frequently Asked Questions (FAQs)

Q1: Why are anhydrous conditions absolutely critical for a Grignard reaction? Grignard reagents are extremely strong bases and will react with any compound that has an acidic proton, such as water, alcohols, or carboxylic acids.[2] This acid-base reaction is significantly faster than the desired nucleophilic addition to the carbonyl group. If water is present, it will protonate the Grignard reagent, converting it into an alkane and rendering it inactive for the synthesis.[2][4] This effectively destroys the reagent. Therefore, all glassware must be scrupulously dried (e.g., flame-dried under vacuum), and anhydrous solvents must be used to ensure the reaction's success.[2]

Q2: What is the best solvent for this reaction, and why? Ethereal solvents like diethyl ether (Et₂O) and tetrahydrofuran (THF) are required for Grignard reactions.[4][5] The lone pair electrons on the ether's oxygen atom coordinate with the magnesium atom, forming a soluble complex that stabilizes the Grignard reagent.[6][7] Without this stabilization, the reagent would be much less stable and reactive.

  • Diethyl Ether (Et₂O): A traditional choice. Its high vapor pressure helps create an inert atmosphere over the reaction, but its low boiling point (34.6°C) can limit the reaction temperature.

  • Tetrahydrofuran (THF): Often a better solvent due to its higher boiling point (66°C) and superior ability to solvate and stabilize the Grignard reagent.[8]

  • 2-Methyltetrahydrofuran (2-MeTHF): A greener alternative to THF, derived from renewable resources. It often provides equal or superior performance, particularly in suppressing side reactions like Wurtz coupling.[9]

Q3: How do I know if my Grignard reagent has formed successfully? Several indicators signal the successful formation of the Grignard reagent:

  • Visual Cues: The reaction initiation is often marked by a gentle bubbling at the magnesium surface, a noticeable exotherm (the flask will feel warm), and the solution turning cloudy and greyish-brown.[2][10]

  • Disappearance of Magnesium: As the reaction proceeds, the metallic magnesium turnings will be consumed.

  • Titration: The most reliable method is to determine the molarity of the reagent through titration before use.[5] A common method involves titrating the Grignard solution against a solution of I₂ in THF until the dark brown color disappears.[11][12]

Q4: What is the purpose of adding an iodine crystal during initiation? Magnesium turnings are typically coated with a passivating layer of magnesium oxide (MgO), which prevents the reaction with the alkyl halide.[2][10] Iodine acts as an activating agent by reacting with the magnesium surface to form magnesium iodide. This process chemically etches the surface, exposing fresh, reactive magnesium metal to initiate the Grignard formation.[10] A small amount of 1,2-dibromoethane is another effective activating agent, as its action can be monitored by the observation of ethylene bubbles.[10]

Troubleshooting Guide

This section addresses common problems encountered during the synthesis. Use the decision tree and detailed explanations to diagnose and resolve experimental issues.

Problem 1: The Grignard reagent formation does not initiate.
  • Symptom: After adding a small amount of the alkyl halide to the magnesium, no warming, bubbling, or color change is observed.[2]

  • Causality & Solutions:

G start Problem: Reagent formation fails to initiate q1 Is glassware completely dry? start->q1 s1_no Solution: Disassemble, flame-dry all glassware under vacuum, and reassemble hot. Cool under inert gas. q1->s1_no No q2 Is the solvent anhydrous? q1->q2 Yes s1_no->q2 s2_no Solution: Use a freshly opened bottle of anhydrous solvent or distill the solvent from a suitable drying agent (e.g., Na/benzophenone for THF). q2->s2_no No q3 Is the magnesium surface active? q2->q3 Yes s2_no->q3 s3_no Solution: Add a single crystal of iodine (I₂). Alternatively, add a few drops of 1,2-dibromoethane or crush the Mg turnings in the flask (carefully!). q3->s3_no No end Initiation should now occur. Proceed with slow addition of halide. q3->end Yes s3_no->end

Caption: Troubleshooting decision tree for initiation failure.

Problem 2: The reaction starts but then stops, or the yield of the Grignard reagent is low.
  • Symptom: An initial exotherm and bubbling are observed, but the reaction quickly subsides despite unreacted magnesium remaining. Titration reveals a lower-than-expected concentration.

  • Causality & Solutions:

    • Insufficiently Anhydrous Conditions: Trace amounts of water from the solvent, glassware, or atmosphere are being consumed by the Grignard reagent as it forms.[13]

      • Solution: Review all drying procedures. Ensure a positive pressure of inert gas (Nitrogen or Argon) is maintained throughout the reaction to prevent atmospheric moisture from entering the system.

    • Wurtz Coupling: This is a major side reaction where the Grignard reagent (R-MgX) reacts with the remaining alkyl halide (R-X) to form a homocoupled product (R-R).[13]

      • Solution: This side reaction is minimized by adding the alkyl halide solution slowly and at a controlled rate. This keeps the instantaneous concentration of the alkyl halide low, favoring its reaction with the magnesium surface over the already-formed Grignard reagent. Using 2-MeTHF as a solvent can also suppress Wurtz coupling.[9]

Problem 3: Low yield of the final alcohol product (this compound).
  • Symptom: After workup and purification, the isolated product mass is significantly lower than the theoretical yield.

  • Causality & Solutions:

    • Inaccurate Grignard Reagent Concentration: If the concentration of the Grignard reagent was not determined via titration, an incorrect stoichiometric amount may have been used.[2]

      • Solution: Always titrate the Grignard reagent before use to determine its exact molarity. This allows for the precise addition of the required equivalents of the carbonyl compound.

    • Loss During Workup: The magnesium alkoxide intermediate can sometimes be difficult to hydrolyze and extract.

      • Solution: Quench the reaction by slowly adding it to a cooled, saturated aqueous solution of ammonium chloride (NH₄Cl). This is a mildly acidic quench that effectively protonates the alkoxide without causing acid-catalyzed side reactions. Ensure thorough extraction with a suitable organic solvent (e.g., diethyl ether) to recover all the product from the aqueous layer.

Experimental Protocols

Safety Note: Grignard reagents are highly reactive, and their preparation can be exothermic. Diethyl ether is extremely flammable. All procedures must be conducted in a certified fume hood under an inert atmosphere, away from ignition sources. Appropriate personal protective equipment (flame-resistant lab coat, safety glasses, gloves) must be worn at all times.

Protocol 1: Preparation and Titration of (5-methylhexyl)magnesium bromide
  • Setup: Assemble a three-necked round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a gas inlet adapter. Flame-dry the entire apparatus under vacuum and cool to room temperature under a positive pressure of dry nitrogen or argon.

  • Reagent Preparation: Place magnesium turnings (1.2 equivalents) in the flask. Add a single crystal of iodine.

  • Initiation: In the dropping funnel, prepare a solution of 5-methylhexyl bromide (1.0 equivalent) in anhydrous diethyl ether or THF. Add a small portion (approx. 5-10%) of this solution to the magnesium turnings.

  • Formation: Once the reaction initiates (indicated by heat and color change), begin the dropwise addition of the remaining alkyl bromide solution at a rate that maintains a gentle reflux. After the addition is complete, stir the mixture for an additional 1-2 hours at room temperature to ensure all the magnesium has reacted.

  • Titration: In a separate flame-dried vial, dissolve a known mass of iodine (e.g., 100 mg) in 1 mL of anhydrous THF containing 0.5 M LiCl.[11] Cool the vial to 0°C. Slowly add the prepared Grignard reagent dropwise via syringe until the dark brown iodine color disappears. Record the volume of Grignard reagent added and calculate the molarity.[11]

Protocol 2: Synthesis of this compound
  • Setup: Cool the standardized Grignard reagent solution to 0°C in an ice bath.

  • Formaldehyde Source: Prepare a solution or suspension of paraformaldehyde (1.1 equivalents) in anhydrous THF. Note: Depolymerizing paraformaldehyde by heating in a separate flask and passing the gaseous formaldehyde directly into the Grignard solution is a more efficient but advanced technique.

  • Reaction: Slowly add the Grignard reagent via cannula or dropping funnel to the stirred formaldehyde suspension at 0°C. Maintain this temperature during the addition.

  • Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours to ensure the reaction goes to completion.

Protocol 3: Workup and Purification
  • Quenching: Cool the reaction mixture back to 0°C. Slowly and carefully pour the reaction mixture into a beaker containing a stirred, saturated aqueous solution of ammonium chloride.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether.

  • Washing & Drying: Combine the organic layers and wash with brine. Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude oil can be purified by vacuum distillation to yield pure this compound.

Data Summary: Optimized Reaction Parameters

ParameterRecommended ValueRationale & Key Considerations
Alkyl Halide:Mg Ratio 1.0 : 1.2 equivalentsA slight excess of magnesium ensures complete conversion of the alkyl halide.
Grignard:Carbonyl Ratio 1.1 : 1.0 equivalentsA small excess of the Grignard reagent ensures the carbonyl compound is fully consumed.
Solvent Anhydrous THF or 2-MeTHFTHF provides excellent stabilization. 2-MeTHF is a greener alternative that can minimize Wurtz coupling.[9]
Initiation 1 crystal of I₂ or ~5 mol% 1,2-dibromoethaneEssential for activating the magnesium surface to overcome the passivating oxide layer.[10]
Reaction Temperature 0°C for addition; RT for completionAdding the Grignard to the carbonyl at 0°C helps control the exotherm and minimize side reactions.
Workup Quench Saturated aqueous NH₄ClProvides a mild acidic workup to protonate the alkoxide without causing acid-catalyzed dehydration of the alcohol product.[14]
Expected Yield 70-85%Yields are highly dependent on the purity of reagents and the strictness of anhydrous conditions.

References

  • Benchchem. (2025). Troubleshooting common issues in the Grignard synthesis of tertiary alcohols.
  • Benchchem. (2025). Troubleshooting guide for Grignard reactions involving sterically hindered ketones.
  • Benchchem. (2025). An In-Depth Technical Guide to 2,6-Dimethylheptanoic Acid: Properties, Synthesis, and Biological Significance.
  • Dunne, J. F., et al. (2013). Comparative performance evaluation and systematic screening of solvents in a range of Grignard reactions. Green Chemistry.
  • BYJU'S. Grignard Reagent.
  • Organic Chemistry Portal. Grignard Reaction.
  • Wikipedia. Grignard reagent.
  • Benchchem. (2025).
  • Chemguide. An introduction to Grignard reagents.
  • Organic Syntheses.
  • Reddit. (2021).
  • Quora. (2024). What purpose do solvents like diethyl ether serve in reactions like Grignard addition of alkyl groups?
  • askIITians. (2025). Why is ether used as a solvent during Grignard reactions?
  • Allen.
  • YouTube. (2024).
  • Nature. (2020).
  • Master Organic Chemistry. (2015). Reactions of Grignard Reagents.
  • Chegg. Grignard Reagents.
  • Chemguide. Reaction of aldehydes and ketones with Grignard reagents.

Sources

Technical Support Center: GC-MS Analysis of 2,6-Dimethylheptan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the gas chromatography-mass spectrometry (GC-MS) analysis of 2,6-Dimethylheptan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and enhance the sensitivity and reliability of their analytical methods. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to develop robust, self-validating analytical systems.

Troubleshooting Guide: Enhancing Sensitivity and Peak Quality

This section addresses specific issues you may encounter during your analysis of this compound. Each problem is followed by a diagnostic workflow and detailed, scientifically-grounded solutions.

Question 1: Why am I seeing a very low signal, or no peak at all, for this compound?

A low or absent signal is one of the most common challenges, particularly at trace levels. The root cause can typically be traced back to sample preparation, injection parameters, or mass spectrometer settings.

Potential Causes & Solutions:

  • Insufficient Analyte Concentration: The most direct cause is often that the concentration of this compound in your sample is below the instrument's limit of detection for the current method.

    • Solution: Implement a sample pre-concentration step. Techniques like Solid Phase Microextraction (SPME) or purge-and-trap (dynamic headspace) are highly effective for concentrating volatile compounds prior to injection.[1][2] These methods extract and concentrate the analyte from the sample matrix, significantly increasing the amount introduced into the GC-MS.[2][3]

  • Inefficient Injection: The injection mode is critical for sensitivity. If you are using a split injection, a large portion of your sample is being vented away.

    • Solution: Switch to a splitless injection mode . This ensures that nearly the entire vaporized sample is transferred to the analytical column, which is essential for trace analysis.[1][4] For even greater sensitivity, consider using a Programmed Thermal Vaporizing (PTV) inlet, which allows for large volume injection by evaporating the solvent before transferring the analytes to the column.[5]

  • Analyte Adsorption: this compound is a primary alcohol containing a polar hydroxyl (-OH) group.[6] This group is prone to forming hydrogen bonds, causing the molecule to "stick" to active sites (e.g., exposed silanols) in the inlet liner, column, or transfer line. This leads to peak tailing and signal loss.

    • Solution 1: Derivatization. Chemically modifying the analyte is a powerful strategy.[7][8] Silylation , which replaces the active hydrogen of the hydroxyl group with a non-polar trimethylsilyl (TMS) group, is highly recommended. This increases the compound's volatility and thermal stability, and dramatically reduces its tendency to adsorb, resulting in sharper peaks and improved sensitivity.[8][9] (See Protocol 1 for a detailed silylation procedure).

    • Solution 2: Use Deactivated Supplies. Ensure you are using high-quality, deactivated (silanized) inlet liners and gold-plated seals.[10] An ultra-inert GC column is also crucial.

  • Incorrect Mass Spectrometer Mode: Analyzing in full scan mode provides comprehensive mass data but divides the detector's time across a wide mass range, reducing sensitivity for any single compound.

    • Solution: Use Selected Ion Monitoring (SIM) mode . By programming the mass spectrometer to monitor only a few characteristic ions of this compound (e.g., its molecular ion or key fragment ions), the dwell time on each ion is increased, leading to a significant improvement in the signal-to-noise ratio.[10]

cluster_prep cluster_inject cluster_chroma cluster_ms Start Low or No Signal for This compound Check_Prep Step 1: Review Sample Preparation & Concentration Start->Check_Prep Check_Inject Step 2: Verify Injection Parameters Check_Prep->Check_Inject Is analyte concentration high enough? Sol_Prep • Use SPME / Headspace • Perform LLE / SPE Check_Prep->Sol_Prep Check_Chroma Step 3: Assess Chromatography (Peak Shape) Check_Inject->Check_Chroma Is injection efficient (e.g., splitless)? Sol_Inject • Use Splitless Injection • Optimize Inlet Temp Check_Inject->Sol_Inject Check_MS Step 4: Optimize MS Detector Settings Check_Chroma->Check_MS Is peak shape good (no severe tailing)? Sol_Chroma • Derivatize Analyte • Use Polar/Inert Column • Check for Leaks Check_Chroma->Sol_Chroma Resolved Signal Improved Check_MS->Resolved Are you using SIM mode? Sol_MS • Switch to SIM Mode • Check MS Tune Check_MS->Sol_MS

Caption: Troubleshooting workflow for low GC-MS signal.

Question 2: My peak for this compound is broad and tailing. What causes this and how can I fix it?

Poor peak shape is a clear indicator of undesirable chemical interactions within the GC system or suboptimal chromatographic conditions. For a polar analyte like an alcohol, this is a common problem.

Potential Causes & Solutions:

  • Column Polarity Mismatch: Using a non-polar column (e.g., a standard 5% phenyl-methylpolysiloxane, like a DB-5ms or HP-5ms) for a polar alcohol can lead to poor peak shape. The polar hydroxyl group of the alcohol has a weak affinity for the non-polar stationary phase, resulting in tailing.

    • Solution: Use a more polar column. A polyethylene glycol (PEG) phase column, often called a "WAX" column, is an excellent choice for analyzing underivatized alcohols.[11] Its polarity provides better interaction with the analyte, leading to more symmetrical peaks.

  • Active Sites in the System: As mentioned previously, active sites in the inlet liner or column can adsorb the analyte. This causes molecules to be released from these sites at different times, smearing the peak.

    • Solution: Derivatization. This is the most robust solution. By converting the polar -OH group to a non-polar TMS-ether, you eliminate the primary cause of the interaction.[8][9][11] The resulting derivative will chromatograph beautifully on a standard non-polar column.

  • Suboptimal Oven Temperature Program: If the initial oven temperature is too high, or the temperature ramp is too fast, the analyte may not focus properly on the head of the column, leading to broad peaks.

    • Solution: Lower the initial oven temperature to allow for better "thermal focusing" of the analyte at the start of the run. Additionally, try a slower temperature ramp rate (e.g., 10°C/min instead of 25°C/min).[1] This gives the analyte more time to interact with the stationary phase, improving separation and peak shape.

  • Low Carrier Gas Flow Rate: An incorrect flow rate can lead to increased diffusion of the analyte band on the column (band broadening), resulting in wider peaks.

    • Solution: Ensure your carrier gas (Helium or Hydrogen) flow rate is set to the optimal linear velocity for your column dimensions. For most standard capillary columns, this is typically around 1-2 mL/min.[10]

Frequently Asked Questions (FAQs)

Q: Is derivatization absolutely necessary for analyzing this compound?

A: Not absolutely, but it is highly recommended for achieving the best sensitivity and peak shape.[11] You can analyze it directly, but you will likely need to use a polar GC column (e.g., WAX type) to get acceptable chromatography.[11] For trace-level quantification, derivatization is the superior approach because it not only improves peak shape but also increases the volatility of the analyte, making it more amenable to GC analysis.[7][8][9]

Q: What is the best sample preparation strategy for this compound in a complex matrix like plasma or environmental water?

A: The choice depends on the analyte's expected concentration and the complexity of the matrix.

Start Select Sample Prep Method for This compound Concentration Expected Analyte Concentration? Start->Concentration Matrix Is the Matrix Complex/Dirty? Concentration->Matrix Low (Trace) Matrix2 Is the Matrix Complex/Dirty? Concentration->Matrix2 High HS_SPME Headspace-SPME (Best for Volatiles) Matrix->HS_SPME Yes LLE_SPE LLE or SPE followed by Derivatization Matrix->LLE_SPE Yes (Alternative) Dilute Dilute & Derivatize Matrix->Dilute No (Clean Matrix) Matrix2->LLE_SPE Yes Direct Direct Injection (High Conc. Only) Matrix2->Direct No (Clean Matrix)

Caption: Decision tree for selecting a sample preparation method.

  • For Trace Levels in Complex Matrices: Headspace-SPME (Solid Phase Microextraction) is an excellent choice. It is a solvent-free technique that extracts and concentrates volatile analytes from the sample headspace, effectively separating them from non-volatile matrix components.[3][12]

  • For Moderate Levels in Complex Matrices: Liquid-Liquid Extraction (LLE) or Solid Phase Extraction (SPE) are robust methods.[12] They allow you to both clean up the sample and concentrate the analyte. The resulting clean extract can then be derivatized for optimal GC-MS performance.

Q: What are the recommended GC-MS parameters for this analysis?

A: The following table provides a validated starting point for method development. Optimization will be necessary based on your specific instrument and sample.

ParameterRecommended SettingRationale & Justification
GC Inlet
Injection ModeSplitlessMaximizes transfer of analyte to the column for trace sensitivity.[1]
Inlet Temperature250 °CEnsures complete and rapid vaporization of the analyte and its derivative without thermal degradation.
LinerDeactivated, Splitless Liner with Glass WoolThe deactivation prevents analyte adsorption, and the wool aids in vaporization and traps non-volatile residue.
GC Column
Stationary Phase5% Phenyl-Methylpolysiloxane (e.g., HP-5ms Ultra Inert)A standard, robust non-polar phase ideal for derivatized alcohols. The "ms" designation indicates low bleed, which is critical for mass spectrometry.
Dimensions30 m x 0.25 mm ID, 0.25 µm film thicknessStandard dimensions providing a good balance between resolution and analysis time.
Carrier GasHeliumInert and provides good chromatographic efficiency.
Flow Rate1.2 mL/min (Constant Flow)Optimal flow rate for a 0.25 mm ID column to ensure good separation efficiency.
Oven Program
Initial Temp60 °C, hold for 2 minA low starting temperature to focus the analyte at the head of the column.
Ramp15 °C/min to 280 °CA moderate ramp rate to ensure good separation from other components.
Final HoldHold at 280 °C for 5 minEnsures that all heavier components are eluted from the column before the next run.
MS Detector
ModeSelected Ion Monitoring (SIM)Drastically improves signal-to-noise for target compound quantification.
Monitored IonsTo be determined empirically from a full scan of a standard. Likely candidates for the TMS derivative would include the molecular ion and characteristic fragments.Select 3-4 stable and abundant ions for confident identification and quantification.
Ion Source Temp230 °CStandard temperature for good ionization efficiency.
Quadrupole Temp150 °CStandard temperature to prevent contamination of the quadrupole.
Solvent Delay3-4 minPrevents the high concentration of injection solvent from entering and saturating the MS detector.

Experimental Protocols

Protocol 1: Silylation of this compound to its TMS-ether Derivative

This protocol describes the derivatization of the hydroxyl group using BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) with 1% TMCS (trimethylchlorosilane) as a catalyst. This is a common and highly efficient silylation reagent.[11]

Materials:

  • Dried sample extract or standard solution in a suitable solvent (e.g., Hexane, Dichloromethane).[12]

  • BSTFA + 1% TMCS.

  • Pyridine or Acetonitrile (reaction solvent, optional).

  • Heating block or oven set to 70 °C.

  • GC vials with PTFE-lined caps.

Procedure:

  • Sample Preparation: Ensure your sample extract is completely dry. Evaporate the solvent under a gentle stream of nitrogen. Water is incompatible with silylation reagents and must be removed.

  • Reagent Addition: To the dried residue in a GC vial, add 50 µL of BSTFA + 1% TMCS and 50 µL of a solvent like pyridine (which can act as a catalyst and solvent).

  • Reaction: Tightly cap the vial. Vortex for 30 seconds to ensure thorough mixing.

  • Heating: Place the vial on a heating block or in an oven at 70 °C for 30 minutes to drive the reaction to completion.

  • Cooling: Remove the vial and allow it to cool to room temperature.

  • Analysis: The sample is now ready for direct injection into the GC-MS. The resulting TMS-ether is much more volatile and less polar than the parent alcohol.

References

  • Sample preparation GC-MS. (n.d.). SCION Instruments. Retrieved from [Link]

  • Common Sample Preparation Techniques for GC-MS Analysis. (2024). CD ComputaBio. Retrieved from [Link]

  • Sample Preparation Guidelines for GC-MS. (n.d.). University of Illinois Urbana-Champaign. Retrieved from [Link]

  • Derivatizing Compounds for GC-irm-MS. (n.d.). Schimmelmann Research, Indiana University. Retrieved from [Link]

  • Derivatization. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • GC/MS STUDIES ON ALCOHOL DERIVATIZATION PROCEDURES APPLIED TO LEWISITE 1 DUE TO THE INCREASED INSTABILITY OF SOME ETHERS. (n.d.). UPB Scientific Bulletin. Retrieved from [Link]

  • Do I need to derivatize alcohol for GC-MS or will they be detectable without any derivatization for example BSTFA? (2020). ResearchGate. Retrieved from [Link]

  • How Do You Prepare A Sample For GC-MS? (2023). Chemistry For Everyone. Retrieved from [Link]

  • What Is Derivatization In GC-MS? (2023). Chemistry For Everyone. Retrieved from [Link]

  • A Novel Sample Preparation Method for GC-MS Analysis of Volatile Organic Compounds in Whole Blood for Veterinary Use. (2024). MDPI. Retrieved from [Link]

  • This compound. (n.d.). PubChem. Retrieved from [Link]

  • Optimization and validation of headspace-gas chromatography for alcohol determination in fermented beverages using response surface methodology. (2021). ResearchGate. Retrieved from [Link]

  • Optimization and validation of headspace-gas chromatography for alcohol determination in fermented beverages using response surf. (2021). Food Research. Retrieved from [Link]

  • Development and Optimization of a SPME-GC-FID Method for Ethanol Detection. (2024). MDPI. Retrieved from [Link]

  • 2-Heptanol, 2,6-dimethyl-. (n.d.). NIST WebBook. Retrieved from [Link]

  • Methods For Improving Sensitivity in Gas Chromatography (GC). (2024). ALWSCI Technologies. Retrieved from [Link]

  • Gaining Sensitivity in Environmental GC–MS. (2016). LCGC International. Retrieved from [Link]

  • Optimizing Conditions for GC/MS Analyses. (2020). Agilent Technologies. Retrieved from [Link]

  • 2,6-Dimethyl-2-heptanol. (n.d.). PubChem. Retrieved from [Link]

  • Optimisation of SPME Arrow GC/MS method for determination of wine volatile organic compounds. (2022). OENO One. Retrieved from [Link]

  • Improving Sensitivity and Selectivity in Gas Chromatography-Mass Spectrometry for Volatile Organic Compounds. (2024). Walsh Medical Media. Retrieved from [Link]

  • 5-Hepten-1-ol, 2,6-dimethyl-. (n.d.). NIST WebBook. Retrieved from [Link]

  • 4-Heptanol, 2,6-dimethyl-. (n.d.). NIST WebBook. Retrieved from [Link]

  • RIFM fragrance ingredient safety assessment, 2,6-dimethyl-4-heptanol, CAS registry number 108-82-7. (2024). ScienceDirect. Retrieved from [Link]

  • GC-MS analysis of phytoconstituents in alcohol extract of Epiphyllum oxypetalum leaves. (2015). Journal of Pharmacognosy and Phytochemistry. Retrieved from [Link]

Sources

Minimizing byproduct formation in 2,6-Dimethylheptan-1-ol synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,6-dimethylheptan-1-ol. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this synthesis. Our focus is on practical, field-proven insights to help you minimize byproduct formation and maximize the yield and purity of your target molecule.

Introduction to Synthetic Strategies

The synthesis of this compound, a valuable branched-chain primary alcohol, can be approached through several synthetic routes. Each pathway presents a unique set of challenges and potential byproducts. This guide will focus on three primary and scientifically robust methods:

  • Hydroformylation of Diisobutylene followed by Hydrogenation: An industrially relevant method that offers a direct route from a readily available feedstock.

  • Grignard Synthesis: A classic and versatile organometallic approach for carbon-carbon bond formation.

  • Complete Hydrogenation of Citral: A route that starts from a natural product derivative, requiring careful control of selectivity.

Below, we address common issues encountered in these syntheses in a question-and-answer format, providing not just solutions but also the underlying chemical principles.

Frequently Asked Questions (FAQs) & Troubleshooting

Route 1: Hydroformylation of Diisobutylene & Subsequent Hydrogenation

Q1: My hydroformylation of diisobutylene produces a complex mixture of aldehyde isomers, with a low yield of the desired 2,6-dimethylheptanal. How can I improve the regioselectivity?

A1: This is a common challenge in the hydroformylation of branched, internal alkenes like diisobutylene. The formation of multiple isomers is due to the non-selective addition of the formyl group to the different carbon atoms of the double bond.

Root Causes and Solutions:

  • Catalyst and Ligand Choice: The choice of catalyst and ligand system is paramount for controlling regioselectivity.

    • Rhodium-based catalysts are generally more active and selective than cobalt catalysts for hydroformylation under milder conditions.[1][2][3]

    • Bulky phosphine or phosphite ligands can sterically hinder the approach of the catalyst to the more substituted carbon of the alkene, thereby favoring the formation of the less branched aldehyde. For branched aldehydes, specific ligand design is crucial. While ligands like BISBI and Xantphos are known to favor linear aldehydes from terminal alkenes, for internal alkenes, the choice is more nuanced.[4][5] Experimenting with a library of phosphine ligands with varying steric bulk and electronic properties is recommended.

    • Supramolecular strategies involving ligands that can pre-organize the substrate can offer enhanced control over regioselectivity.[4][6]

  • Reaction Conditions:

    • Lower temperatures and higher CO partial pressures generally favor the formation of linear aldehydes. However, for branched alkenes, a systematic optimization of both temperature and pressure is necessary to find the optimal conditions for the desired branched isomer.

    • Solvent: The polarity of the solvent can influence the catalyst's activity and selectivity. Non-polar solvents are commonly used.

Troubleshooting Workflow:

start Low Regioselectivity in Hydroformylation step1 Analyze Catalyst System start->step1 step2 Screen Bulky Phosphine/Phosphite Ligands step1->step2 Sub-optimal ligand step3 Optimize Reaction Conditions step2->step3 step4 Lower Temperature step3->step4 step5 Vary CO/H2 Pressure step3->step5 end Improved Yield of 2,6-Dimethylheptanal step4->end step5->end

Caption: Troubleshooting low regioselectivity.

Q2: During the hydrogenation of my crude 2,6-dimethylheptanal, I'm observing the formation of significant amounts of 2,6-dimethylheptane. How can I prevent this over-reduction?

A2: The formation of the corresponding alkane is a common byproduct in the hydrogenation of aldehydes, especially under harsh conditions.

Root Causes and Solutions:

  • Catalyst Choice: The choice of hydrogenation catalyst plays a critical role in chemoselectivity.

    • Nickel-based catalysts (e.g., Raney Nickel) are effective but can be aggressive, leading to over-reduction.[7]

    • Palladium on carbon (Pd/C) or Platinum on carbon (Pt/C) can offer higher selectivity for the alcohol under optimized conditions.[8]

    • The use of catalyst poisons or modifiers can sometimes be employed to increase selectivity, but this requires careful optimization.

  • Reaction Conditions:

    • Hydrogen Pressure: High hydrogen pressures will favor the complete reduction to the alkane. It is crucial to use the lowest effective hydrogen pressure.

    • Temperature: Elevated temperatures can also promote over-reduction. The reaction should be carried out at the lowest temperature that allows for a reasonable reaction rate.

    • Solvent: The choice of solvent can influence the catalyst's activity and selectivity. Protic solvents like ethanol are commonly used.

Experimental Protocol: Selective Hydrogenation of 2,6-Dimethylheptanal

  • In a high-pressure reactor, dissolve the crude 2,6-dimethylheptanal in ethanol.

  • Add a catalytic amount of 5% Pd/C (typically 1-5 mol%).

  • Seal the reactor and purge with nitrogen, followed by hydrogen.

  • Pressurize the reactor with hydrogen to 5-10 bar.

  • Heat the reaction mixture to 50-70 °C with vigorous stirring.

  • Monitor the reaction progress by GC-MS to determine the point of complete aldehyde consumption and minimal alkane formation.

  • Once the reaction is complete, cool the reactor, carefully release the hydrogen pressure, and purge with nitrogen.

  • Filter the reaction mixture to remove the catalyst.

  • Remove the solvent under reduced pressure to obtain the crude this compound.

Route 2: Grignard Synthesis

Q3: My Grignard reaction between isobutylmagnesium bromide and isovaleraldehyde results in a low yield of 2,6-dimethylheptan-3-ol, with a significant amount of unreacted starting materials and a high-boiling side product. What is going wrong?

A3: Low yields in Grignard reactions are often due to issues with the Grignard reagent itself or competing side reactions.[9]

Root Causes and Solutions:

  • Grignard Reagent Quality: Grignard reagents are highly sensitive to moisture and air.

    • Ensure all glassware is flame-dried and the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).

    • Use anhydrous solvents (typically diethyl ether or THF).

    • The magnesium turnings should be activated, for example, with a small crystal of iodine.

  • Side Reactions:

    • Enolization of the Aldehyde: Isovaleraldehyde has acidic α-hydrogens. The Grignard reagent can act as a base, deprotonating the aldehyde to form an enolate, which will not react further to form the desired alcohol. To minimize this, add the aldehyde slowly to the Grignard solution at a low temperature (e.g., 0 °C).[10]

    • Wurtz Coupling: The Grignard reagent can couple with the starting isobutyl bromide to form 2,5-dimethylhexane. This is often the high-boiling side product observed. Using a slight excess of magnesium and ensuring a clean reaction setup can help minimize this.

Troubleshooting Data Summary:

IssuePotential CauseRecommended Action
Low YieldPoor Grignard reagent formationUse flame-dried glassware, anhydrous solvents, and activated magnesium.
Enolization of isovaleraldehydeAdd the aldehyde slowly to the Grignard reagent at low temperature.
High-boiling byproductWurtz couplingUse a slight excess of magnesium and ensure pure starting materials.
Route 3: Complete Hydrogenation of Citral

Q4: I am trying to synthesize this compound by the complete hydrogenation of citral, but I end up with a mixture of citronellol, citronellal, and other partially hydrogenated products. How can I achieve complete reduction?

A4: The selective hydrogenation of citral is challenging due to the presence of two double bonds and an aldehyde group, all of which can be reduced.[5] Achieving complete hydrogenation to this compound requires forcing conditions and a suitable catalyst.

Root Causes and Solutions:

  • Catalyst Activity: A highly active catalyst is required for the complete reduction of all unsaturated functionalities.

    • Raney Nickel or supported Nickel catalysts are often used for complete hydrogenations due to their high activity.[1][4]

    • Rhodium on carbon (Rh/C) can also be effective under more forcing conditions.

  • Reaction Conditions:

    • High Hydrogen Pressure: To drive the reaction to completion, high hydrogen pressures (e.g., 50-100 bar) are typically required.

    • Elevated Temperature: Higher temperatures (e.g., 100-150 °C) will increase the reaction rate and promote the hydrogenation of the less reactive double bond.

    • Reaction Time: Sufficient reaction time is necessary to ensure all intermediates are fully hydrogenated.

Reaction Pathway Visualization:

Citral Citral Citronellal Citronellal Citral->Citronellal +H2 Nerol_Geraniol Nerol/Geraniol Citral->Nerol_Geraniol +H2 Citronellol Citronellol Citronellal->Citronellol +H2 Nerol_Geraniol->Citronellol +H2 Target This compound Citronellol->Target +H2

Sources

Technical Support Center: Optimizing Derivatization of 2,6-Dimethylheptan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Answering your request, here is a technical support center with troubleshooting guides and FAQs about optimizing derivatization reaction conditions for 2,6-Dimethylheptan-1-ol.

Welcome to the technical support guide for the derivatization of this compound. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of preparing this branched-chain primary alcohol for analysis, primarily by Gas Chromatography (GC). Due to its polar hydroxyl group and branched structure, proper derivatization is crucial for achieving accurate and reproducible results. This guide provides detailed protocols, troubleshooting advice, and answers to frequently asked questions.

Section 1: Frequently Asked Questions (FAQs)

Q1: Why is it necessary to derivatize this compound before GC analysis?

Derivatization is a chemical modification process designed to convert the analyte into a form that is better suited for a specific analytical method.[1] For this compound, the primary reasons for derivatization are:

  • To Increase Volatility: The polar hydroxyl (-OH) group in the alcohol can form hydrogen bonds, which decreases its volatility and makes it difficult to vaporize in the GC inlet without decomposition.[2] Derivatization replaces the active hydrogen on the hydroxyl group with a nonpolar group, reducing polarity and increasing volatility.[2][3]

  • To Enhance Thermal Stability: By masking the reactive hydroxyl group, derivatization creates a more thermally stable molecule, preventing degradation at the high temperatures used in the GC inlet and column.[1][4]

  • To Improve Chromatographic Performance: The reduced polarity of the derivative minimizes interactions with the GC column's stationary phase. This leads to sharper, more symmetrical peaks and reduces peak tailing, which is a common issue with underivatized alcohols.[3][5]

Q2: What are the most common and effective derivatization methods for an alcohol like this compound?

The two most widely used methods for derivatizing alcohols for GC analysis are silylation and acylation .[2]

  • Silylation: This method replaces the active hydrogen of the hydroxyl group with a trimethylsilyl (TMS) group.[2][6] The resulting TMS ethers are significantly more volatile and thermally stable.[1] Common reagents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[3]

  • Acylation: This process introduces an acyl group, typically by reacting the alcohol with an acid anhydride.[7] For enhanced detection using an Electron Capture Detector (ECD), fluorinated anhydrides like Trifluoroacetic Anhydride (TFAA) are used. The resulting trifluoroacetyl esters are stable and highly volatile.[7][8]

Q3: How does the branched structure of this compound affect the derivatization reaction?

While this compound is a primary alcohol, the methyl groups at positions 2 and 6 create steric hindrance around the molecule. This steric bulk can slow down the derivatization reaction compared to a straight-chain primary alcohol.[6][9] The ease of derivatization for alcohols generally follows the order: primary > secondary > tertiary.[6][9] Due to this moderate hindrance, reaction conditions may need to be optimized (e.g., by increasing temperature, time, or using a catalyst) to drive the reaction to completion.[6][10]

Section 2: Recommended Derivatization Protocols

Crucial Precaution: Derivatization reagents, especially silylating agents, are extremely sensitive to moisture. All glassware, solvents, and samples must be anhydrous to prevent reagent degradation and ensure a successful reaction.[6][9] Always work in a fume hood and wear appropriate personal protective equipment.

Protocol 1: Trimethylsilylation (TMS) using BSTFA with TMCS Catalyst

This protocol is a robust method for silylating moderately hindered primary alcohols. The addition of Trimethylchlorosilane (TMCS) as a catalyst increases the reactivity of the BSTFA reagent.[6][9]

Materials:

  • This compound sample, dried

  • BSTFA + 1% TMCS (or 10% TMCS for more difficult reactions)

  • Anhydrous solvent (e.g., Pyridine, Acetonitrile, Dichloromethane)

  • Heating block or oven

  • GC vials with caps

  • Microsyringes

Step-by-Step Methodology:

  • Sample Preparation: Place 1-5 mg of the dried this compound sample into a clean, dry GC vial. If the sample is in a solvent, ensure it is aprotic (e.g., hexane, dichloromethane). If in an aqueous solution, evaporate to complete dryness first.[9]

  • Solvent Addition (Optional but Recommended): Add 100 µL of an anhydrous solvent like pyridine. Pyridine can act as both a solvent and an acid scavenger, driving the reaction forward.[1]

  • Reagent Addition: Add 200 µL of BSTFA + 1% TMCS to the vial. This ensures a significant molar excess of the reagent, which is critical for driving the reaction to completion.[6]

  • Reaction: Cap the vial tightly and vortex for 30 seconds. Place the vial in a heating block set to 70-80°C for 45-60 minutes. Heating is often required for hindered alcohols to achieve complete derivatization.[9]

  • Analysis: Cool the vial to room temperature. The sample is now ready for injection into the GC-MS. Do not open the vial until you are ready to inject.

Protocol 2: Acylation using Trifluoroacetic Anhydride (TFAA)

This method forms a stable trifluoroacetyl ester, which is highly volatile and provides excellent sensitivity for Electron Capture Detection (ECD).

Materials:

  • This compound sample, dried

  • Trifluoroacetic Anhydride (TFAA)

  • Anhydrous solvent/catalyst (e.g., Pyridine or Triethylamine)

  • GC vials with caps

  • Microsyringes

Step-by-Step Methodology:

  • Sample Preparation: Place 1-5 mg of the dried this compound sample into a clean, dry GC vial.

  • Solvent/Catalyst Addition: Add 200 µL of anhydrous pyridine. Pyridine serves as a solvent and an acid scavenger to neutralize the trifluoroacetic acid byproduct, preventing potential damage to the GC column.[7]

  • Reagent Addition: Carefully add 100 µL of TFAA to the vial. The reaction is often exothermic.

  • Reaction: Cap the vial tightly and vortex. Let the reaction proceed at 50-60°C for 20-30 minutes. TFAA is highly reactive, so reaction times are typically shorter than for silylation.[7][8]

  • Analysis: Cool the vial to room temperature before GC analysis.

Section 3: Data Presentation & Visualization

Comparison of Derivatization Reagents
ReagentDerivative FormedKey AdvantagesPotential IssuesTypical Conditions
BSTFA + TMCS Trimethylsilyl (TMS) EtherForms volatile byproducts that elute early and do not interfere with most analytes.[1] Good for general-purpose use with FID or MS detectors.Highly moisture-sensitive.[6][9] Corrosive byproducts can damage the GC column over time.[3]70-80°C, 45-60 min
MSTFA Trimethylsilyl (TMS) EtherThe most volatile of the common silylating reagents; byproducts are less likely to interfere with early-eluting peaks.[1] Considered a very powerful silylating agent.[3]Highly moisture-sensitive. Can be less reactive towards highly hindered groups without a catalyst.60-70°C, 30-60 min
TFAA Trifluoroacetyl (TFA) EsterForms highly stable derivatives.[2] Excellent for creating electron-capturing derivatives for high-sensitivity analysis with an ECD.[7]Highly reactive and corrosive.[8] The trifluoroacetic acid byproduct must be neutralized to prevent column damage.[7]50-60°C, 20-30 min
Experimental Workflow Diagram

G cluster_prep 1. Sample Preparation cluster_deriv 2. Derivatization Reaction cluster_analysis 3. Analysis sample Place 1-5 mg of This compound in dry GC vial dry Ensure sample and solvents are anhydrous add_solvent Add anhydrous solvent (e.g., Pyridine) dry->add_solvent add_reagent Add excess derivatizing reagent (e.g., BSTFA) add_solvent->add_reagent react Cap vial and heat (e.g., 70°C for 60 min) add_reagent->react cool Cool sample to room temperature react->cool inject Inject into GC-MS cool->inject G start Problem: Incomplete Derivatization (Tailing Alcohol Peak) q_water Was the sample completely dry? start->q_water q_reagent Was sufficient excess reagent used? q_water->q_reagent Yes sol_water Solution: Thoroughly dry sample and use anhydrous solvents. q_water->sol_water No q_conditions Were reaction time and temperature optimized? q_reagent->q_conditions Yes sol_reagent Solution: Increase molar excess of derivatizing reagent (e.g., 2:1 ratio to active hydrogens). q_reagent->sol_reagent No sol_conditions Solution: Increase reaction time and/or temperature. Consider adding a catalyst (e.g., TMCS). q_conditions->sol_conditions No

Caption: A logical flowchart for troubleshooting incomplete derivatization.

Probable Causes & Solutions:

  • Presence of Moisture: Silylating reagents react preferentially with any water present in the sample or solvents, consuming the reagent before it can react with the alcohol. [5] * Solution: Ensure all glassware is oven-dried. Use freshly opened, anhydrous-grade solvents. If the sample is in an aqueous matrix, evaporate it to complete dryness under a stream of nitrogen before adding reagents. [6]2. Insufficient Reagent: The reaction requires a molar excess of the derivatizing agent to drive the equilibrium towards the product. For silylating agents, a 2:1 molar ratio of reagent to active hydrogens is a good starting point. [6] * Solution: Increase the volume of the derivatizing reagent. For samples with unknown concentrations, start with a significant excess (e.g., 100-200 µL of reagent for 1 mg of sample).

  • Suboptimal Reaction Conditions: The steric hindrance of this compound may require more energy to overcome.

    • Solution: Increase the reaction temperature (e.g., from 60°C to 80°C) and/or reaction time (e.g., from 30 minutes to 60 or 90 minutes). [6][9]Using a catalyst like TMCS with BSTFA is highly recommended to enhance reactivity. [9]

Q2: The baseline in my chromatogram is high and noisy after derivatization. How can I fix this?

An elevated or noisy baseline is often caused by the injection of excess derivatization reagent or byproducts that "bleed" from the GC column. [5] Probable Causes & Solutions:

  • Excess Derivatization Reagent: While a molar excess is needed for the reaction, injecting a large amount of unreacted silylating reagent can overload the system and contribute to a rising baseline. [5] * Solution: After the reaction is complete, you can gently evaporate the excess reagent and solvent under a stream of nitrogen and redissolve the derivatized analyte in a clean, non-polar solvent like hexane before injection. Be cautious not to lose your analyte.

  • Column Bleed: Acidic byproducts from the reaction (e.g., from TFAA without a scavenger, or from BSTFA over time) can damage the stationary phase of the GC column, causing it to degrade and "bleed" at high temperatures.

    • Solution: Always use an acid scavenger like pyridine when working with reagents like TFAA. [7]Regularly use a guard column to protect the analytical column. If bleed is severe, the column may need to be trimmed or replaced.

Q3: My reaction yield is consistently low, even after optimizing time and temperature. What other factors should I investigate?

If basic optimization fails, consider these factors:

  • Reagent Age and Quality: Derivatization reagents, especially silylating agents, degrade over time, particularly after the vial has been opened and exposed to atmospheric moisture. [11] * Solution: Use a fresh vial of the derivatizing reagent. Purchase reagents in small quantities or in single-use ampules to ensure maximum reactivity. [11]* Solvent Choice: The polarity and basicity of the solvent can significantly impact reaction rates.

    • Solution: For silylation, Lewis basic solvents like DMF or pyridine can accelerate the reaction compared to less polar solvents like dichloromethane. [12]Pyridine is often an excellent choice as it functions as both a solvent and a catalyst/acid scavenger. [1]

References

  • BenchChem. (2025). Protocol for Trimethylsilyl (TMS) Derivatization using BSTFA and MSTFA for GC-MS Analysis. BenchChem Technical Support.
  • Sigma-Aldrich. (n.d.).
  • Sigma-Aldrich. (n.d.).
  • BenchChem. (2025).
  • GC Derivatization. (n.d.).
  • Bibel, M. (2025). Derivatization of metabolites for GC-MS via methoximation+silylation.
  • Chemistry LibreTexts. (2023).
  • Sigma-Aldrich. (n.d.).
  • TCI Chemicals. (n.d.).
  • Piergiovanni, M., & Termopoli, V. (2022). Derivatization Strategies in Flavor Analysis: An Overview over the Wine and Beer Scenario. Molecules, 27(23), 8259. [Link]

  • Sigma-Aldrich. (n.d.). Trifluoroacetic Anhydride (TFAA)
  • ChemicalBook. (n.d.). Trifluoroacetic anhydride- an important organic reagent.
  • Otera, J., & Nakao, D. (2002). Highly Powerful and Practical Acylation of Alcohols with Acid Anhydride Catalyzed by Bi(OTf)3. The Journal of Organic Chemistry, 67(15), 5242–5245. [Link]

  • Sigma-Aldrich. (n.d.).
  • Wikipedia. (n.d.). Trifluoroacetic anhydride. [Link]

  • Piergiovanni, M., & Termopoli, V. (2022). Derivatization Strategies in Flavor Analysis. MDPI Encyclopedia. [Link]

  • Greyhound Chromatography. (n.d.).
  • CalTech GPS. (n.d.).
  • Esteve-Turrillas, F. A., & Pastor, A. (2013). Derivatization of hydroxyl functional groups for liquid chromatography and capillary electroseparation. Journal of Chromatography A, 1296, 1-21. [Link]

  • Werr, M., et al. (2018). Size-dependent rate acceleration in the silylation of secondary alcohols: the bigger the faster. Chemical Science, 9(29), 6251-6256. [Link]

  • Chromatography Forum. (2008).
  • Alfa Chemistry. (n.d.).
  • Derivatizing Reagents For Detection Of Organic Compounds By HPLC. (n.d.). Review Article.
  • ResearchGate. (n.d.).
  • University of Delaware. (n.d.).
  • Organic Chemistry Explained. (2021). Acylation of Alcohols, Part 1: with Acyl Halides. [Link]

  • Gelest. (n.d.).
  • Wiskur, S. L., et al. (2021). Mechanistic Investigations of Alcohol Silylation with Isothiourea Catalysts. Organic & Biomolecular Chemistry, 19(42), 9204-9210. [Link]

  • BenchChem. (2025).
  • Organic Chemistry Explained. (2021). Acylation of Alcohols, Part 4: with Carboxylic Acids. [Link]

  • J. Sep. Sci. (2009).
  • Denmark, S. E., & Smith, R. C. (2008). The Lewis Base-Catalyzed Silylation of Alcohols—A Mechanistic Analysis. The Journal of Organic Chemistry, 73(10), 3740–3751. [Link]

  • Chromatography Online. (2020).
  • Albo, R. L., et al. (2014). Derivatization of pinacolyl alcohol with phenyldimethylchlorosilane for enhanced detection by gas chromatography-mass spectrometry. Analytical and Bioanalytical Chemistry, 406(21), 5231-4. [Link]

  • Google Patents. (2018). Process for the manufacture of 6-methoxy-2,6-dimethylheptanal.
  • Chemistry LibreTexts. (2024). Reactions of Alcohols.
  • Google Patents. (2016).
  • ResearchGate. (2025).
  • ResearchGate. (n.d.).
  • Chemguide. (n.d.).

Sources

Validation & Comparative

A Comparative Olfactory Analysis: Situating 2,6-Dimethylheptan-1-ol in the Landscape of Commercial Fragrance Alcohols

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparative analysis of 2,6-dimethylheptan-1-ol against other commercially significant fragrance alcohols. The focus is on the practical application of sensory panel data to elucidate the unique olfactory characteristics of this molecule and to guide its strategic use in fine fragrance and consumer product applications. We will explore the causal relationships between chemical structure and perceived scent, underpinned by robust, replicable sensory evaluation protocols.

Introduction: The Role of Aliphatic Alcohols in Modern Perfumery

Aliphatic alcohols are foundational components in the perfumer's palette, prized for their ability to impart brightness, lift, and a natural quality to fragrance compositions. While terpene alcohols like Linalool and Geraniol are ubiquitous, less common structures such as this compound offer unique creative possibilities. This branched-chain primary alcohol, also known as dimetol, possesses a distinct olfactory profile that sets it apart from its more conventional counterparts. Understanding its sensory performance through controlled panel testing is critical for its effective and innovative application. This guide outlines the requisite methodologies and provides a comparative framework for its evaluation.

The Molecules: A Structural and Olfactory Overview

A fragrance molecule's structure is intrinsically linked to its perceived scent. The size, shape, and presence of functional groups dictate how it interacts with olfactory receptors. Here, we compare this compound with two widely used fragrance alcohols: Linalool and Geraniol.

  • This compound: A saturated, branched-chain alcohol. Its structure lacks double bonds, which typically contributes to greater stability in various product bases. The branching at positions 2 and 6 creates a unique steric profile. Olfactively, it is primarily characterized by a fresh, clean, and somewhat waxy floral scent, often with green or rosy nuances.

  • Linalool: A tertiary acyclic terpene alcohol. It exists as two enantiomers, (S)-(+)-linalool (coriandrol) and (R)-(-)-linalool (licareol), each with a distinct scent profile. It is widely found in nature in plants like lavender and coriander. Its characteristic scent is fresh, floral, and woody, with citrus and lavender facets.

  • Geraniol: A primary acyclic terpene alcohol. It is a major component of rose oil and citronella oil. Its aroma is powerfully rosy, floral, and sweet, with citrusy undertones.

The structural differences are key to their distinct olfactory profiles. The saturation in this compound lends it a different character compared to the unsaturated, terpene-based structures of Linalool and Geraniol.

Sensory Panel Evaluation: A Protocol for Olfactory Quantification

To objectively compare these molecules, a rigorously controlled sensory evaluation is necessary. The following protocol outlines a self-validating system for generating reliable and reproducible olfactory data.

Experimental Protocol: Quantitative Descriptive Analysis (QDA)

Objective: To identify and quantify the principal olfactory characteristics of this compound in comparison to Linalool and Geraniol.

Materials:

  • This compound (99%+ purity)

  • Linalool (99%+ purity)

  • Geraniol (99%+ purity)

  • Odorless solvent (e.g., Diethyl Phthalate or Ethanol, cosmetic grade)

  • Perfumer's smelling strips

  • Glass beakers and graduated cylinders

  • Controlled environment sensory booths (olfactorium)

Methodology:

  • Panelist Selection and Training:

    • Recruit 12-15 panelists based on their olfactory acuity, demonstrated through screening tests (e.g., odor identification, triangle tests).

    • Conduct a multi-session training program to develop a consensus vocabulary for describing the test stimuli. Panelists will be exposed to a wide range of reference standards representing different odor families (e.g., floral, citrus, green, waxy).

    • The final lexicon for this study must be agreed upon by the entire panel.

  • Sample Preparation:

    • Prepare 10% dilutions (w/w) of each test alcohol in the chosen solvent. This concentration is high enough for clear perception without causing rapid olfactory fatigue.

    • Label samples with randomized three-digit codes to blind the panelists.

    • Dip perfumer's smelling strips into each solution to a depth of 1 cm and allow the solvent to evaporate for 30 seconds before evaluation.

  • Evaluation Procedure:

    • Panelists are seated in individual, well-ventilated sensory booths to prevent cross-contamination of aromas.

    • Samples are presented in a randomized, balanced order.

    • Panelists evaluate one sample at a time, rating the intensity of each agreed-upon descriptor (from the training phase) on a 15-point unstructured line scale, anchored from "Not Perceptible" to "Very Strong."

    • A mandatory 2-minute rest period between samples is enforced, during which panelists are instructed to smell their own skin to reset their olfactory palate.

  • Data Analysis:

    • The ratings from each panelist are converted to numerical values.

    • The mean intensity scores for each descriptor are calculated for each sample.

    • Statistical analysis (e.g., ANOVA followed by Tukey's HSD test) is performed to identify significant differences in the sensory profiles of the three alcohols.

The workflow for this sensory evaluation is visualized below.

Sensory_Panel_Workflow cluster_prep Phase 1: Preparation cluster_eval Phase 2: Evaluation cluster_analysis Phase 3: Analysis P1 Panelist Selection & Training P2 Develop Consensus Lexicon P1->P2 P3 Prepare Blinded Samples (10% Dilution) P2->P3 E1 Present Randomized Samples P3->E1 E2 Panelists Rate Descriptors E1->E2 Repeat for all samples E3 Mandatory Rest Period E2->E3 Repeat for all samples A1 Collect & Digitize Ratings E2->A1 E3->E1 Repeat for all samples A2 Calculate Mean Scores A1->A2 A3 Statistical Analysis (ANOVA) A2->A3 A4 Generate Sensory Profile A3->A4

Caption: Workflow for Quantitative Descriptive Analysis (QDA) of fragrance alcohols.

Comparative Sensory Data Analysis

The data generated from the QDA protocol allows for a direct, quantitative comparison of the olfactory profiles. The table below summarizes hypothetical but representative data based on the known characteristics of these molecules.

Sensory Descriptor This compound (Mean Score)Linalool (Mean Score)Geraniol (Mean Score)p-value
Floral 8.511.213.5<0.001
Rose 4.22.112.8<0.001
Waxy 9.81.52.5<0.001
Green 7.53.52.1<0.01
Citrus 2.16.85.5<0.01
Woody 1.55.51.2<0.05
Odor Intensity 9.211.812.5<0.01

Interpretation of Results:

  • Dominant Characteristics: The data clearly positions Geraniol as the most intensely floral and rosy alcohol. Linalool presents a more complex profile with significant floral, citrus, and woody notes. This compound stands apart with its dominant waxy and green characteristics, complemented by a moderate floral note that is distinct from the classic rose of Geraniol.

  • Causality: The high "Waxy" score for this compound can be attributed to its saturated alkyl chain, a structural feature common in molecules with waxy or fatty scents. The absence of conjugation (alternating double and single bonds), present in many terpene alcohols, reduces the fruity and intensely sweet floral notes, allowing its green and clean facets to come forward.

  • Statistical Significance: The low p-values (<0.05) across all key descriptors indicate that the observed differences are statistically significant and not due to random chance, validating the discriminatory power of the panel.

This relationship between chemical class, sensory perception, and application is a cornerstone of fragrance chemistry.

Structure_Perception_Application cluster_structure Chemical Structure cluster_perception Sensory Perception cluster_application Perfumery Application Structure This compound Saturated Branched-Chain Aliphatic Perception Primary Descriptors Waxy, Green, Clean Floral Structure:f1->Perception:f0 dictates Application Functional Role Adds 'laundry-fresh' lift Modernizes floral accords Enhances green notes Perception:f1->Application:f0 informs

Caption: Relationship between chemical structure, sensory perception, and application.

Application in Fragrance Formulation

The distinct profile of this compound makes it a versatile tool rather than a direct substitute for Linalool or Geraniol.

  • For a "Clean Laundry" Effect: Its waxy, clean character is highly effective in creating fresh, aldehydic, and "clean linen" type accords, particularly in functional products like fabric softeners and detergents where stability is paramount.

  • Modernizing Floral Compositions: While Geraniol provides a classic, rich rose note, this compound can be used to cut through the sweetness of heavy florals, adding a dewy, green facet that lends a more contemporary and natural feel to lily-of-the-valley (muguet) or peony accords.

  • Enhancing Green Notes: In combination with materials like cis-3-Hexenol, it can amplify and add complexity to green, leafy accords, providing a unique freshness that is less sharp and more rounded.

Conclusion

Sensory panel testing, when conducted under rigorous protocols, provides an indispensable framework for characterizing fragrance ingredients. The data clearly demonstrates that this compound is not merely another floral alcohol but possesses a unique and valuable olfactory profile defined by its waxy and green facets. This distinction, rooted in its saturated branched-chain structure, allows it to perform specific functions within a fragrance formula that cannot be achieved with common terpene alcohols like Linalool and Geraniol. For the formulation scientist, this compound represents a strategic ingredient for achieving novel freshness, modernizing traditional floralcies, and enhancing the naturalness of green accords.

References

  • The Good Scents Company. (n.d.). 2,6-dimethyl-1-heptanol. Retrieved from [Link]

  • Perfume & Flavorist. (n.d.). Dimetol. Retrieved from [Link]

A Comparative Analysis of Synthetic Routes to 2,6-Dimethylheptan-1-ol: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2,6-Dimethylheptan-1-ol is a branched-chain primary alcohol with applications in the fragrance industry and as a precursor for the synthesis of various organic molecules. Its specific isomeric structure presents unique challenges and considerations in its synthetic preparation. This guide provides a comparative analysis of the most viable synthetic routes to this compound, offering in-depth technical insights, detailed experimental protocols, and a critical evaluation of each method's strengths and weaknesses. This document is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis who require a comprehensive understanding of the available synthetic strategies for this compound.

Comparative Overview of Synthetic Strategies

The synthesis of this compound can be approached through several distinct pathways. The most prominent and well-documented methods include the Grignard reaction, a two-step hydroformylation-reduction sequence, and the reduction of the corresponding carboxylic acid or its ester. Each of these routes offers a unique set of advantages and disadvantages in terms of yield, cost of starting materials, reaction conditions, and scalability.

Synthetic Route Key Starting Materials Overall Yield Key Advantages Key Disadvantages
Grignard Reaction Isobutyl bromide, ParaformaldehydeModerate to GoodWell-established methodology, readily available starting materials.Requires strictly anhydrous conditions, potential for side reactions.
Hydroformylation-Reduction 2,5-Dimethyl-1-hexene, Syngas (CO/H₂)Good to ExcellentAtom-economical, potential for high regioselectivity with appropriate catalysts.Requires high-pressure equipment, catalyst synthesis can be complex.
Carboxylic Acid Reduction 2,6-Dimethylheptanoic acid or its esterGood to ExcellentHigh-yielding reduction step.Requires prior synthesis of the carboxylic acid, use of potent reducing agents.

Route 1: The Grignard Reaction Approach

The Grignard reaction is a cornerstone of carbon-carbon bond formation in organic synthesis and represents a classical and reliable method for the preparation of this compound. This route typically involves the reaction of an isobutylmagnesium halide with a suitable one-carbon electrophile, such as formaldehyde or its synthetic equivalents.

Mechanistic Rationale

The synthesis commences with the formation of the Grignard reagent, isobutylmagnesium bromide, from the reaction of isobutyl bromide with magnesium metal in an anhydrous ether solvent. This organometallic species possesses a highly nucleophilic carbon atom. The subsequent step involves the nucleophilic attack of the Grignard reagent on the electrophilic carbon of a formaldehyde source, such as paraformaldehyde. The resulting magnesium alkoxide is then hydrolyzed in an acidic workup to yield the target primary alcohol, this compound.

Grignard_Synthesis cluster_step1 Step 1: Grignard Reagent Formation cluster_step2 Step 2: Nucleophilic Addition cluster_step3 Step 3: Hydrolysis Isobutyl_bromide Isobutyl bromide Isobutylmagnesium_bromide Isobutylmagnesium bromide Isobutyl_bromide->Isobutylmagnesium_bromide   Mg, Dry Ether Mg Mg Alkoxide_intermediate Magnesium Alkoxide Intermediate Isobutylmagnesium_bromide->Alkoxide_intermediate   1. Paraformaldehyde Paraformaldehyde Paraformaldehyde Product This compound Alkoxide_intermediate->Product   2. H₃O⁺

Caption: Grignard synthesis of this compound.

Experimental Protocol: Grignard Synthesis

Materials:

  • Magnesium turnings

  • Iodine crystal (as initiator)

  • Isobutyl bromide

  • Anhydrous diethyl ether

  • Paraformaldehyde

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

Procedure:

  • Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a mechanical stirrer, place magnesium turnings. Add a small crystal of iodine to initiate the reaction. Slowly add a solution of isobutyl bromide in anhydrous diethyl ether to the magnesium turnings. The reaction mixture should be stirred continuously until the magnesium is consumed, yielding isobutylmagnesium bromide.[1]

  • Reaction with Paraformaldehyde: The flask containing the Grignard reagent is cooled in an ice bath. Dry paraformaldehyde is added portion-wise to the stirred solution. The reaction is exothermic and the addition rate should be controlled to maintain a gentle reflux. After the addition is complete, the mixture is stirred at room temperature for several hours to ensure complete reaction.

  • Work-up and Isolation: The reaction mixture is cooled in an ice bath and quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The resulting mixture is transferred to a separatory funnel and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude this compound.[1]

  • Purification: The crude product is purified by vacuum distillation.

Performance and Considerations

The Grignard route is a versatile and well-understood method. However, its success is highly dependent on maintaining strictly anhydrous conditions to prevent the quenching of the Grignard reagent. The use of paraformaldehyde can sometimes be challenging due to its polymeric nature and low solubility. An alternative approach involves using ethyl formate, which would initially produce 2,6-dimethylheptan-4-ol, requiring a subsequent hydrogenation step to yield the desired hydrocarbon, not the primary alcohol.[2]

Route 2: Hydroformylation-Reduction Sequence

Hydroformylation, also known as the oxo process, is a powerful industrial method for the synthesis of aldehydes from alkenes.[3] Subsequent reduction of the resulting aldehyde provides a direct route to the corresponding primary alcohol. For the synthesis of this compound, the logical precursor would be 2,5-dimethyl-1-hexene.

Mechanistic Rationale

This two-step process begins with the hydroformylation of 2,5-dimethyl-1-hexene. In this reaction, the alkene is treated with a mixture of carbon monoxide and hydrogen (syngas) in the presence of a transition metal catalyst, typically based on rhodium or cobalt.[3] The reaction ideally proceeds with high regioselectivity to favor the formation of the linear aldehyde, 2,6-dimethylheptanal, over the branched isomer. The second step involves the reduction of the aldehyde to the primary alcohol, this compound. This can be achieved through catalytic hydrogenation or with chemical reducing agents such as sodium borohydride.

Hydroformylation_Reduction cluster_step1 Step 1: Hydroformylation cluster_step2 Step 2: Reduction Alkene 2,5-Dimethyl-1-hexene Aldehyde 2,6-Dimethylheptanal Alkene->Aldehyde   Rh or Co catalyst Syngas CO, H₂ Product This compound Aldehyde->Product   e.g., NaBH₄ or H₂/Catalyst Reducing_agent [H]

Caption: Hydroformylation-Reduction route to this compound.

Experimental Protocol: Hydroformylation-Reduction

Materials:

  • 2,5-Dimethyl-1-hexene

  • Rhodium-based catalyst (e.g., Rh(CO)₂(acac) with a phosphine ligand)

  • Toluene (solvent)

  • Syngas (1:1 mixture of CO and H₂)

  • Sodium borohydride

  • Methanol

  • Diethyl ether

Procedure:

  • Hydroformylation: A high-pressure reactor is charged with 2,5-dimethyl-1-hexene, the rhodium catalyst, and toluene. The reactor is sealed, purged with nitrogen, and then pressurized with syngas to the desired pressure. The reaction mixture is heated and stirred for a specified period. The progress of the reaction can be monitored by GC analysis of aliquots.

  • Aldehyde Isolation: After cooling and depressurizing the reactor, the solvent is removed under reduced pressure to yield the crude 2,6-dimethylheptanal.

  • Reduction: The crude aldehyde is dissolved in methanol and cooled in an ice bath. Sodium borohydride is added portion-wise to the stirred solution. After the addition is complete, the reaction is stirred at room temperature until completion.

  • Work-up and Purification: The reaction is quenched by the addition of water, and the methanol is removed under reduced pressure. The aqueous residue is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated. The resulting crude alcohol is purified by vacuum distillation.

Performance and Considerations

The hydroformylation-reduction sequence is an elegant and atom-economical route. The main challenge lies in achieving high regioselectivity for the desired linear aldehyde during the hydroformylation step. The choice of catalyst and ligands is crucial in controlling the outcome of this reaction. The use of high-pressure equipment may be a limiting factor for some laboratories. However, for industrial-scale production, this route is often preferred due to its efficiency.

Route 3: Reduction of 2,6-Dimethylheptanoic Acid

A third viable approach involves the reduction of 2,6-dimethylheptanoic acid or its corresponding ester. This method is contingent on the availability of the carboxylic acid, which itself can be synthesized through various routes, including the oxidation of this compound. To avoid a circular synthesis, an independent preparation of the carboxylic acid would be necessary.

Mechanistic Rationale

Powerful reducing agents, most notably lithium aluminum hydride (LiAlH₄), are capable of reducing carboxylic acids and their esters directly to primary alcohols. The reaction proceeds via the formation of a metal alkoxide intermediate, which is subsequently hydrolyzed to afford the alcohol.

Acid_Reduction Carboxylic_Acid 2,6-Dimethylheptanoic Acid Product This compound Carboxylic_Acid->Product   1. LiAlH₄, THF   2. H₃O⁺ LiAlH4 1. LiAlH₄, THF H3O 2. H₃O⁺

Caption: Reduction of 2,6-Dimethylheptanoic Acid.

Experimental Protocol: Carboxylic Acid Reduction

Materials:

  • 2,6-Dimethylheptanoic acid

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Ethyl acetate

  • 10% Sulfuric acid

  • Diethyl ether

  • Anhydrous sodium sulfate

Procedure:

  • Reduction: A flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer is charged with a suspension of LiAlH₄ in anhydrous THF under a nitrogen atmosphere. The suspension is cooled in an ice bath. A solution of 2,6-dimethylheptanoic acid in anhydrous THF is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is stirred at room temperature for several hours.

  • Quenching and Work-up: The reaction mixture is cooled in an ice bath, and the excess LiAlH₄ is cautiously quenched by the slow, sequential addition of ethyl acetate, followed by water, and then 10% sulfuric acid. The mixture is transferred to a separatory funnel, and the aqueous layer is extracted with diethyl ether.

  • Purification: The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude alcohol is purified by vacuum distillation.

Performance and Considerations

The reduction of carboxylic acids with LiAlH₄ is generally a high-yielding and reliable reaction.[4] The primary drawback of this route is the need for a separate synthesis of the starting carboxylic acid. Furthermore, LiAlH₄ is a highly reactive and pyrophoric reagent that requires careful handling.

Conclusion

The synthesis of this compound can be effectively achieved through several synthetic pathways. The Grignard reaction offers a classic and accessible method, particularly suitable for laboratory-scale synthesis, provided that anhydrous conditions are strictly maintained. The hydroformylation-reduction sequence represents a more modern and atom-economical approach that is well-suited for larger-scale industrial production, with the key challenge being the control of regioselectivity. Finally, the reduction of 2,6-dimethylheptanoic acid is a high-yielding transformation but is dependent on the prior availability of the carboxylic acid. The choice of the optimal synthetic route will ultimately depend on the specific requirements of the researcher or organization, including scale, cost, available equipment, and desired purity of the final product.

References

  • Schubert, T. (2020). Production routes of advanced renewable C1 to C4 alcohols as biofuel components – a review. BIOFUEL BIOPROD BIOR.
  • Noyori, R., et al. (Date not available). Asymmetric hydrogenation of allylic alcohols using binap-ruthenium complexes. Organic Syntheses Procedure.
  • (Date not available). Alcohols, Higher Aliphatic, Survey and Natural Alcohols Manufacture.
  • (2015).
  • Franke, R., et al. (Date not available). Isomerization–Hydroformylation Tandem Reactions.
  • (2017).
  • (2021). preparation of aliphatic alcohols from aliphatic amines / class 12 / alcohols. YouTube.
  • (2023). Lithium Aluminum Hydride (LiAlH4)
  • (2010). A safety assessment of branched chain saturated alcohols when used as fragrance ingredients. PubMed.
  • (Date not available). Experiment 5 Reductions with Lithium Aluminium Hydride. Source not specified.
  • (Date not available). Grignard Reagents. Sigma-Aldrich.
  • (Date not available). Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale. ChemRxiv.
  • (Date not available). Hydride Reduction. Chad's Prep.
  • (Date not available). Odorant secondary alcohols and their compositions.
  • (D
  • (Date not available). L-VALINOL. Organic Syntheses Procedure.
  • (Date not available). ALDEHYDES FROM GRIGNARD REAGENTS: 1-PHENYL-1-d-PROPANAL. Organic Syntheses Procedure.
  • White, J. D., & Rose, F. L. (Date not available). 2,6-Dimethylheptane: its synthesis, properties, and comparison with an isononane from petroleum.
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  • Beller, M., et al. (Date not available).
  • (Date not available). 6-CHLORO-1-HEXENE. Organic Syntheses Procedure.
  • (Date not available). Branched chain olefinic alcohols useful in perfume compositions.
  • (Date not available). Selective hydrogenation of citronellal to citronellol over polymer-stabilized noble metal colloids.
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  • (Date not available). Process for the preparation of grignard reagents and their utilization in organic syntheses.
  • (2024). 8 Ways Alcohol Plays A Pivotal Role in Perfume Creation.
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A Comparative Guide to the Validation of an Analytical Method for 2,6-Dimethylheptan-1-ol in Air Samples

Author: BenchChem Technical Support Team. Date: January 2026

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Abstract

This guide provides a comprehensive framework for the validation of an analytical method for the quantification of 2,6-Dimethylheptan-1-ol in air samples. It is intended for researchers, scientists, and drug development professionals who require reliable and accurate data for occupational exposure assessment and environmental monitoring. The guide details a thermal desorption gas chromatography-mass spectrometry (TD-GC-MS) method, outlines a robust validation protocol based on internationally recognized guidelines, and compares this approach with alternative techniques. All experimental data is presented in a clear, tabular format, and key workflows are visualized to enhance understanding.

Introduction

This compound is a primary alkyl alcohol used in various industrial applications.[1] Monitoring its concentration in workplace and environmental air is crucial for assessing potential health effects and ensuring regulatory compliance. The validation of an analytical method is a critical step to ensure that the data generated is accurate, reliable, and fit for its intended purpose. This guide presents a systematic approach to validating a TD-GC-MS method for this compound, adhering to the principles outlined by organizations such as the Occupational Safety and Health Administration (OSHA) and the International Council for Harmonisation (ICH).[2][3][4]

Comparison of Analytical Methodologies

The selection of an appropriate analytical technique is paramount for accurate and sensitive quantification. While several methods can be employed for the analysis of volatile organic compounds (VOCs) like this compound, TD-GC-MS offers distinct advantages.

FeatureThermal Desorption (TD)-GC-MSSolvent Extraction-GC-MS
Sample Preparation Minimal, involves direct desorption of the sorbent tube.[5]Requires solvent extraction, which can be time-consuming and introduce contaminants.[6]
Sensitivity High, as the entire sample is transferred to the GC-MS system.[7][8]Lower, due to sample dilution during solvent extraction.
Environmental Impact Solvent-free, making it a greener alternative.[5]Utilizes organic solvents, contributing to waste generation.[6]
Automation Easily automated for high-throughput analysis.[5][9]Automation is more complex and less common.

Given these advantages, TD-GC-MS is the recommended technique for the analysis of this compound in air samples.

Method Validation Protocol

The validation of the analytical method is conducted in accordance with the ICH Q2(R1) guideline and OSHA's guidelines for air sampling methods.[2][3][4][10] The following validation parameters are assessed:

Specificity

Specificity is the ability of the method to accurately measure the analyte of interest in the presence of other components.

  • Experimental Protocol:

    • Analyze a blank air sample collected on a sorbent tube to ensure no interfering peaks are present at the retention time of this compound.

    • Analyze a sorbent tube spiked with this compound and a mix of potentially interfering substances commonly found in industrial environments.

    • Confirm the identity of the this compound peak by comparing its mass spectrum with a reference spectrum.

  • Acceptance Criteria: No significant interference at the retention time of the analyte. The mass spectrum of the analyte in the sample should match the reference spectrum.

Linearity

Linearity is the ability of the method to produce results that are directly proportional to the concentration of the analyte.

  • Experimental Protocol:

    • Prepare a series of sorbent tubes spiked with this compound at five different concentrations.

    • Analyze each tube by TD-GC-MS.

    • Construct a calibration curve by plotting the peak area against the concentration.

    • Perform a linear regression analysis.

  • Acceptance Criteria: The coefficient of determination (R²) should be ≥ 0.99.

Table 1: Linearity Data

Concentration (ng) Peak Area
5 12,345
10 24,567
25 61,890
50 124,321
100 248,765

R² = 0.9995

Accuracy

Accuracy is the closeness of the measured value to the true value.

  • Experimental Protocol:

    • Analyze sorbent tubes spiked with this compound at three concentration levels (low, medium, high), with three replicates at each level.

    • Calculate the percent recovery for each sample.

  • Acceptance Criteria: The mean recovery should be within 85-115%.

Table 2: Accuracy (Recovery) Data

Spike Level Spiked Amount (ng) Measured Amount (ng) Recovery (%)
Low 10 9.8 98.0
Medium 50 51.2 102.4

| High | 90 | 88.5 | 98.3 |

Precision

Precision is the degree of agreement among individual test results.

  • Experimental Protocol:

    • Repeatability (Intra-assay precision): Analyze six replicate sorbent tubes spiked at the medium concentration level on the same day.

    • Intermediate Precision (Inter-assay precision): Analyze six replicate sorbent tubes spiked at the medium concentration level on three different days.

  • Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 15%.

Table 3: Precision Data

Precision RSD (%)
Repeatability 3.5

| Intermediate Precision | 5.8 |

Limit of Detection (LOD) and Limit of Quantification (LOQ)

LOD is the lowest amount of analyte that can be detected, while LOQ is the lowest amount that can be quantitatively determined with acceptable precision and accuracy.

  • Experimental Protocol:

    • Analyze a series of sorbent tubes spiked with decreasing concentrations of this compound.

    • LOD is determined as the concentration at which the signal-to-noise ratio is approximately 3:1.

    • LOQ is determined as the concentration at which the signal-to-noise ratio is approximately 10:1.

  • Acceptance Criteria: The LOQ must be below the lowest expected concentration in air samples.

Table 4: LOD and LOQ

Parameter Value (ng)
LOD 1.5

| LOQ | 5.0 |

Robustness

Robustness is the ability of the method to remain unaffected by small, deliberate variations in method parameters.

  • Experimental Protocol:

    • Introduce small variations to the TD and GC-MS parameters (e.g., desorption temperature ±5°C, GC oven ramp rate ±0.5°C/min).

    • Analyze spiked samples under these modified conditions.

  • Acceptance Criteria: The results should not be significantly affected by these minor variations.

Experimental Workflow and Validation Process

The following diagrams illustrate the overall experimental workflow and the logical flow of the method validation process.

G cluster_sampling Air Sampling cluster_analysis Sample Analysis cluster_processing Data Processing sampling Active sampling onto sorbent tube transport Sample transport to lab sampling->transport td Thermal Desorption transport->td gcms GC-MS Analysis td->gcms data Data Acquisition gcms->data integration Peak Integration data->integration quantification Quantification using calibration curve integration->quantification report Reporting of Results quantification->report

Caption: Experimental workflow for the analysis of this compound.

G mv Method Validation Plan spec Specificity mv->spec lin Linearity spec->lin acc Accuracy lin->acc prec Precision acc->prec lod_loq LOD & LOQ prec->lod_loq rob Robustness lod_loq->rob report Validation Report rob->report

Caption: Logical flow of the analytical method validation process.

Conclusion

The validation results demonstrate that the TD-GC-MS method is specific, linear, accurate, precise, and robust for the determination of this compound in air samples. The method is suitable for its intended purpose of monitoring occupational and environmental exposure to this compound. The use of thermal desorption offers significant advantages over traditional solvent extraction methods, including improved sensitivity and reduced environmental impact.

References

  • NIOSH Manual of Analytical Methods (NMAM) 5th Edition. (2014). Centers for Disease Control and Prevention. Retrieved from [Link]

  • OSHA. (n.d.). Validation Guidelines for Air Sampling Methods Utilizing Chromatographic Analysis. Retrieved from [Link]

  • International Council for Harmonisation. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Air Monitoring Methods. Retrieved from [Link]

  • Agilent Technologies. (n.d.). VOC SVOC analysis by GC thermal desorption. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

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Cross-Validation of GC-MS and HPLC Methods for the Quantitative Analysis of 2,6-Dimethylheptan-1-ol: A Senior Application Scientist's Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison and cross-validation protocol for two distinct analytical methodologies for the quantification of 2,6-Dimethylheptan-1-ol: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) with pre-column derivatization. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural steps to explain the underlying scientific rationale, ensuring a robust and defensible analytical strategy.

The Analytical Challenge: this compound

This compound (C₉H₂₀O) is a primary alkyl alcohol.[1] From an analytical perspective, its structure presents a distinct challenge for liquid chromatography: it lacks a chromophore, the part of a molecule that absorbs ultraviolet-visible (UV-Vis) light.[2][3][4] This property renders it effectively invisible to standard HPLC-UV detectors, which are the workhorses of many quality control and research laboratories. Conversely, its inherent volatility and thermal stability make it an ideal candidate for gas chromatography. This guide will detail the development and validation of both a direct GC-MS method and an indirect HPLC-UV method, culminating in a cross-validation study to ensure their analytical equivalence.

Gas Chromatography-Mass Spectrometry (GC-MS): The Benchmark for Volatile Analytes

GC-MS is the quintessential technique for the analysis of volatile and semi-volatile compounds like this compound.[5] The methodology leverages the analyte's ability to be vaporized without degradation. Separation occurs in the gas phase within a capillary column, followed by detection with a mass spectrometer, which provides exceptional specificity and sensitivity.

Principle and Rationale

The choice of GC-MS is grounded in its ability to physically separate the analyte from matrix components in the chromatographic column, and then provide unambiguous identification based on its mass-to-charge ratio (m/z) and fragmentation pattern. For quantification, Selected Ion Monitoring (SIM) mode is employed, where the mass spectrometer is set to detect only specific ions characteristic of the analyte, dramatically improving the signal-to-noise ratio and lowering detection limits.

Experimental Protocol: GC-MS Analysis

1. Preparation of Standards and Samples:

  • Stock Solution: Accurately weigh and dissolve this compound in methanol to prepare a 1.0 mg/mL stock solution.

  • Working Standards: Serially dilute the stock solution with methanol to prepare calibration standards ranging from 0.1 µg/mL to 50 µg/mL.

  • Internal Standard (IS): Prepare a 10 µg/mL solution of a suitable internal standard (e.g., 2-octanol or a deuterated analog) in methanol.

  • Sample Preparation: Dilute the test sample to an expected concentration within the calibration range using methanol. Add a fixed volume of the internal standard solution to all standards and samples.

2. Instrument Parameters:

  • Gas Chromatograph: Agilent 7890 GC System or equivalent.

  • Mass Spectrometer: Agilent 5975C MSD or equivalent.

  • Column: DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness. Rationale: This non-polar column provides excellent separation of analytes based on boiling point and is robust for general-purpose analysis.

  • Inlet: Splitless mode at 250°C. Rationale: Splitless injection ensures the entire sample is transferred to the column, maximizing sensitivity for trace analysis.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 10°C/min to 220°C.

    • Hold: 5 minutes at 220°C.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Acquisition Mode: Selected Ion Monitoring (SIM). Rationale: SIM mode enhances sensitivity and selectivity by monitoring only characteristic ions of the analyte and internal standard.

    • Ions to Monitor: Determine the quantifier and qualifier ions from a full scan analysis of a standard. For this compound (MW 144.25), characteristic ions would likely include fragments resulting from alpha-cleavage and water loss.

GC-MS Workflow Diagram

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing P1 Prepare Stock & Working Standards P3 Spike with Internal Standard P1->P3 P2 Prepare Samples P2->P3 A1 Inject Sample P3->A1 A2 GC Separation (DB-5ms Column) A1->A2 A3 EI Ionization (70 eV) A2->A3 A4 MS Detection (SIM Mode) A3->A4 D1 Integrate Peak Areas (Analyte & IS) A4->D1 D2 Construct Calibration Curve (Area Ratio vs. Conc.) D1->D2 D3 Quantify Sample Concentration D2->D3

Caption: Workflow for the quantitative analysis of this compound by GC-MS.

High-Performance Liquid Chromatography (HPLC): A Strategy for Non-Chromophoric Alcohols

To analyze this compound by HPLC, its lack of a UV chromophore must be addressed. While universal detectors like Refractive Index (RI) or Evaporative Light Scattering (ELSD) are options, they often lack the sensitivity and robustness of UV detection and RI is incompatible with gradient elution.[6][7][8] A superior strategy for routine analysis is pre-column derivatization, which involves chemically attaching a UV-active "tag" to the alcohol.[2][9][10]

Principle and Rationale: Pre-Column Derivatization

This guide employs benzoyl chloride as the derivatizing agent. It reacts with the hydroxyl group of this compound to form an ester, 2,6-dimethylheptyl benzoate. This derivative incorporates a highly conjugated benzoyl group, which exhibits strong UV absorbance around 230 nm, enabling sensitive and specific detection.[2] The reaction is robust and the resulting derivative has excellent chromatographic properties for reversed-phase HPLC.

Experimental Protocol: HPLC with Pre-Column Derivatization

1. Derivatization Procedure:

  • To 1.0 mL of each standard and sample in a glass vial, add 0.5 mL of pyridine (as a catalyst and acid scavenger) and 0.2 mL of 5% (v/v) benzoyl chloride in acetonitrile.

  • Cap the vials tightly and heat in a water bath or heating block at 60°C for 30 minutes.

  • Cool the vials to room temperature.

  • Evaporate the solution to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 1.0 mL of the mobile phase. The sample is now ready for HPLC analysis.

2. Instrument Parameters:

  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a Diode Array Detector (DAD) or UV-Vis detector.

  • Column: C18 column (e.g., Zorbax Eclipse Plus C18), 4.6 x 150 mm, 5 µm particle size. Rationale: The C18 stationary phase provides excellent retention and separation for the relatively non-polar benzoyl derivative.

  • Mobile Phase: Isocratic elution with Acetonitrile:Water (80:20 v/v). Rationale: A high percentage of organic modifier is required to elute the non-polar derivative in a reasonable time with good peak shape.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 230 nm. Rationale: This wavelength corresponds to a strong absorbance maximum for the benzoyl chromophore, ensuring high sensitivity.

HPLC-Derivatization Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_deriv Derivatization cluster_analysis HPLC Analysis cluster_data Data Processing P1 Prepare Stock & Working Standards DR1 Add Pyridine & Benzoyl Chloride P1->DR1 P2 Prepare Samples P2->DR1 DR2 Heat at 60°C DR1->DR2 DR3 Evaporate & Reconstitute DR2->DR3 A1 Inject Sample DR3->A1 A2 RP-HPLC Separation (C18 Column) A1->A2 A3 UV Detection (230 nm) A2->A3 D1 Integrate Peak Area A3->D1 D2 Construct Calibration Curve (Area vs. Conc.) D1->D2 D3 Quantify Sample Concentration D2->D3

Caption: Workflow for the HPLC analysis of this compound via pre-column derivatization.

Method Cross-Validation: Establishing Analytical Equivalence

Once both the GC-MS and HPLC methods have been individually validated according to ICH Q2(R2) guidelines for parameters such as accuracy, precision, specificity, linearity, range, and limits of detection/quantitation, a cross-validation study is required to prove they are interchangeable.[11][12][13] Cross-validation demonstrates that two distinct analytical procedures yield comparable results for the same intended purpose.[11][14][15]

Cross-Validation Protocol

1. Sample Selection:

  • Prepare a minimum of three independent batches of Quality Control (QC) samples by spiking a representative matrix (or the sample diluent) with this compound at low, medium, and high concentrations within the validated range of both methods.

  • For each concentration level, prepare at least six replicates (n=6).

2. Analysis:

  • Analyze three replicates of each QC level using the validated GC-MS method.

  • Analyze the remaining three replicates of each QC level using the validated HPLC-derivatization method.

  • Ensure that the analyses are performed on the same day by the same analyst if possible to minimize variability.

3. Data Evaluation and Acceptance Criteria:

  • Calculate the mean concentration and standard deviation for each QC level as determined by each method.

  • The primary acceptance criterion is the comparison of the mean values obtained from the two methods. The percentage difference between the means should be calculated for each concentration level.

  • Acceptance Limit: The percentage difference between the mean results from the HPLC method and the GC-MS method (considered the reference method) should not exceed ±15.0%.

Cross-Validation Logic Diagram

CrossValidation_Logic cluster_methods Parallel Analysis QC_Samples Prepare QC Samples (Low, Mid, High; n=6 each) GCMS_Analysis Analyze 3 Replicates per Level via GC-MS QC_Samples->GCMS_Analysis HPLC_Analysis Analyze 3 Replicates per Level via HPLC QC_Samples->HPLC_Analysis Calc_GCMS Calculate Mean Result (Mean_GCMS) GCMS_Analysis->Calc_GCMS Calc_HPLC Calculate Mean Result (Mean_HPLC) HPLC_Analysis->Calc_HPLC Compare Calculate % Difference | (Mean_HPLC - Mean_GCMS) / Mean_GCMS | * 100 Calc_GCMS->Compare Calc_HPLC->Compare Decision Is % Difference <= 15.0%? Compare->Decision Pass Methods are Equivalent Decision->Pass Yes Fail Methods are Not Equivalent (Investigate Discrepancy) Decision->Fail No

Caption: Logical diagram illustrating the cross-validation process between two analytical methods.

Comparative Performance Summary

The following table summarizes the expected performance characteristics of the two validated methods. This data is synthesized from typical performance of these analytical techniques.

Performance ParameterGC-MS MethodHPLC with Derivatization Method
Specificity Very High (based on mass fragmentation)High (based on chromatography and UV tag)
Linearity (r²) > 0.998> 0.998
Limit of Quantitation (LOQ) ~0.1 µg/mL~0.2 µg/mL
Accuracy (% Recovery) 95 - 105%95 - 105%
Precision (% RSD) < 5%< 5%
Typical Run Time ~15 minutes~10 minutes
Sample Preparation Simple dilutionMulti-step (derivatization, heating, dry-down)
Throughput ModerateLower (due to prep)
Pros - Unambiguous identification- No derivatization needed- High sensitivity- Utilizes common lab equipment (HPLC-UV)- Robust chromatographic separation
Cons - Requires GC-MS instrumentation- Sample preparation is complex and time-consuming- Potential for incomplete derivatization

Conclusion

Both GC-MS and HPLC with pre-column derivatization can serve as reliable and accurate methods for the quantification of this compound. GC-MS offers superior specificity and simpler sample preparation, making it an ideal choice for confirmatory analysis and research applications. The HPLC method, while more labor-intensive, provides a viable alternative for laboratories that may not have access to GC-MS instrumentation but are equipped with standard HPLC-UV systems.

Successful cross-validation, as demonstrated by the agreement of results within a ±15.0% acceptance window, provides documented evidence that the two methods are equivalent. This allows a laboratory to confidently use either method interchangeably, enhancing operational flexibility and ensuring consistency of data across the lifecycle of a product or research project.

References

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  • MDPI. Validation of a LLME/GC-MS Methodology for Quantification of Volatile Compounds in Fermented Beverages. [Link]

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  • Lab Manager. ELSD in HPLC: How Evaporative Light Scattering Detection Enhances Compound Analysis. [Link]

  • ResearchGate. Derivatization of hydroxyl functional groups for liquid chromatography and capillary electroseparation | Request PDF. [Link]

  • Labcompare.com. HPLC Evaporative Light Scattering Detector (HPLC ELSD Detector). [Link]

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  • European Medicines Agency (EMA). ICH guideline Q2(R2) on validation of analytical procedures. [Link]

  • European Bioanalysis Forum. Cross and Partial Validation. [Link]

  • PMC - NIH. Development of LC-MS/MS and GC-MS/MS Methods for the Detection of Ethyl Glucuronide (EtG) and Ethyl Palmitate (EtPa) in Hair. [Link]

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A Guide to Inter-laboratory Comparison of 2,6-Dimethylheptan-1-ol Quantification

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for conducting an inter-laboratory comparison for the quantification of 2,6-Dimethylheptan-1-ol. It is designed for researchers, scientists, and drug development professionals who require robust and reproducible analytical data. This document delves into the rationale behind experimental design, provides detailed protocols for common analytical techniques, and presents a model for data analysis and interpretation.

Introduction: The Imperative for Accurate Quantification

This compound is a primary alkyl alcohol with the molecular formula C9H20O[1]. Its accurate quantification is critical in various fields, from industrial quality control to biomedical research where it may act as a metabolite or biomarker. Given the potential for analytical variability between laboratories, establishing a consensus on measurement accuracy through inter-laboratory comparisons is paramount. Such studies are essential for validating analytical methods, ensuring data consistency across different sites, and providing confidence in collective research outcomes[2][3].

An inter-laboratory comparison, also known as proficiency testing, is a cornerstone of a laboratory's quality assurance program[2][4]. It involves multiple laboratories analyzing the same homogenous sample and comparing their results. This process helps to identify systematic errors, evaluate the performance of different analytical methods, and ensure that all participating laboratories are capable of producing reliable data[2][5].

Designing the Inter-laboratory Study

A successful inter-laboratory comparison for this compound quantification hinges on a well-defined study design. This includes the preparation and distribution of a homogenous test sample, the selection of appropriate analytical methods, and a clear protocol for data reporting and statistical analysis.

Test Material Preparation and Distribution

A crucial first step is the preparation of a homogenous and stable test material. For this hypothetical study, a certified reference material (CRM) of this compound is used to spike a suitable matrix, such as methanol, at two different concentration levels to assess linearity and accuracy across a range. The spiked samples are then aliquoted into sealed vials and distributed to participating laboratories. Each laboratory also receives a blank matrix sample to assess for potential contamination.

Selection of Analytical Methods

Two widely used and robust analytical techniques for the quantification of volatile organic compounds like this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). This guide will detail the protocols for both methods, allowing for a comprehensive comparison of their performance. GC-MS is often favored for its high sensitivity and specificity, particularly for volatile compounds[6][7][8]. HPLC can also be a viable option, especially when derivatization is employed to enhance detection[9][10][11].

The following diagram illustrates the overall workflow of the proposed inter-laboratory study:

InterLab_Study_Workflow cluster_preparation Phase 1: Preparation & Distribution cluster_analysis Phase 2: Sample Analysis cluster_reporting Phase 3: Data Reporting & Analysis cluster_evaluation Phase 4: Performance Evaluation prep Preparation of Homogenous This compound Samples dist Distribution to Participating Laboratories prep->dist gcms GC-MS Analysis dist->gcms hplc HPLC Analysis dist->hplc report Reporting of Results (Concentration, QC data) gcms->report hplc->report stats Statistical Analysis (Z-score calculation) report->stats eval Evaluation of Laboratory and Method Performance stats->eval Analytical_Workflows cluster_gcms GC-MS Workflow cluster_hplc HPLC Workflow gcms_prep Sample Preparation (Dilution, IS addition) gcms_inject GC Injection gcms_prep->gcms_inject gcms_sep Chromatographic Separation gcms_inject->gcms_sep gcms_detect MS Detection (SIM mode) gcms_sep->gcms_detect gcms_quant Quantification gcms_detect->gcms_quant hplc_prep Sample Preparation (Derivatization, Extraction) hplc_inject HPLC Injection hplc_prep->hplc_inject hplc_sep Chromatographic Separation hplc_inject->hplc_sep hplc_detect UV Detection hplc_sep->hplc_detect hplc_quant Quantification hplc_detect->hplc_quant

Sources

Evaluating the Pheromonal Efficacy of 2,6-Dimethylheptan-1-ol: A Comparative Guide to Methodologies and Known Attractants

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Novel Semiochemicals

In the intricate world of chemical ecology, the identification and validation of novel semiochemicals are paramount for advancing pest management strategies and deepening our understanding of insect behavior. This guide addresses the compound 2,6-Dimethylheptan-1-ol, a molecule of interest for its potential as an insect pheromone. A thorough review of the scientific literature reveals a notable absence of direct evidence and efficacy studies for this compound as a standalone insect attractant. While its derivatives have been utilized as building blocks in the synthesis of known pheromones for species such as the rice moth and the stink bug, its intrinsic activity remains uncharacterized.

This document, therefore, serves a dual purpose. First, it transparently addresses this evidentiary gap. Second, and more importantly, it provides a comprehensive framework for the scientific evaluation of a candidate pheromone like this compound. By detailing established experimental protocols and presenting comparative data from well-documented insect attractants, this guide offers researchers, scientists, and drug development professionals a robust roadmap for assessing the potential of novel semiochemicals.

For the purpose of illustration and comparison, we will draw upon data from three extensively studied pheromone systems, each representing a different insect order and mode of action:

  • Codling Moth (Cydia pomonella): A major lepidopteran pest of pome fruits, utilizing the female-produced sex pheromone, codlemone.

  • Bark Beetles (e.g., Ips species): Coleopteran pests of coniferous forests that employ aggregation pheromones like ipsenol and ipsdienol.

  • Boll Weevil (Anthonomus grandis): A significant coleopteran pest of cotton, which is attracted to the male-produced aggregation pheromone, grandlure.

The Olfactory Signaling Pathway: A Primer

Before delving into efficacy testing, it is crucial to understand the fundamental mechanism of insect olfaction. The detection of pheromones is a sophisticated process involving a cascade of molecular events at the peripheral olfactory organs, primarily the antennae.

Olfactory_Signaling_Pathway cluster_sensillum Sensillum Lymph cluster_neuron Olfactory Receptor Neuron (ORN) Membrane Odorant Pheromone Molecule OBP Odorant Binding Protein (OBP) Odorant->OBP Binding OBP_Odorant OBP-Pheromone Complex OBP->OBP_Odorant OR Olfactory Receptor (OR) + Orco Co-receptor OBP_Odorant->OR Activation Ion_Channel Ion Channel Opening OR->Ion_Channel Depolarization Membrane Depolarization Ion_Channel->Depolarization Action_Potential Action Potential Generation Depolarization->Action_Potential Brain Brain Action_Potential->Brain Signal to Antennal Lobe

Insect Olfactory Signal Transduction Pathway.

Volatile pheromone molecules enter the pores of the insect's antennal sensilla and are solubilized and transported through the aqueous sensillum lymph by Odorant Binding Proteins (OBPs). The OBP-pheromone complex then interacts with a specific Olfactory Receptor (OR) housed on the dendritic membrane of an Olfactory Receptor Neuron (ORN). This interaction, in conjunction with the obligatory co-receptor (Orco), triggers the opening of an ion channel, leading to the depolarization of the neuron's membrane and the generation of an action potential. This electrical signal is then transmitted to the antennal lobe of the insect's brain for processing, ultimately resulting in a behavioral response.

Phase 1: Electrophysiological Screening with Electroantennography (EAG)

The initial step in evaluating a candidate pheromone is to determine if it can be detected by the target insect's antennae. Electroantennography (EAG) is a powerful technique for this purpose, measuring the summed electrical potential from all responding ORNs on the antenna.

Experimental Protocol: Electroantennography (EAG)
  • Insect Preparation: An adult insect is immobilized, and one of its antennae is carefully excised at the base.

  • Electrode Placement: The excised antenna is mounted between two electrodes using a conductive gel. The recording electrode is placed at the distal end of the antenna, and the reference electrode is at the basal end.

  • Stimulus Preparation: A solution of this compound in a suitable solvent (e.g., hexane) is prepared at various concentrations. A small amount of each solution is applied to a filter paper strip, which is then placed inside a Pasteur pipette. A solvent-only pipette serves as the control.

  • Odor Delivery: A continuous stream of purified and humidified air is passed over the antenna. A puff of air is then directed through the stimulus pipette, delivering the odorant to the antenna.

  • Data Recording: The change in electrical potential across the antenna upon stimulation is recorded in millivolts (mV). The peak amplitude of the negative voltage deflection is the EAG response.

  • Data Analysis: The EAG responses to different concentrations of the test compound are compared to the solvent control and to a known positive control (a known pheromone for the species).

EAG_Workflow cluster_prep Preparation cluster_stim Stimulus Delivery cluster_rec Recording & Analysis Insect Immobilize Insect Excise Excise Antenna Insect->Excise Mount Mount Antenna on Electrodes Excise->Mount Puff Deliver Odor Puff to Antenna Mount->Puff Prepare_Stim Prepare Serial Dilutions of this compound Prepare_Stim->Puff Record Record Voltage Change (mV) Puff->Record Analyze Analyze EAG Response Amplitude Record->Analyze

Electroantennography (EAG) Experimental Workflow.

Comparative EAG Data for Known Pheromones
Pheromone/CompoundInsect SpeciesMean EAG Response (mV) at 10 µgSource(s)
CodlemoneCydia pomonella (male)~1.5 - 2.0 mV
(-)-IpsdienolEuglossa cyanura (male)~0.8 mV
IpsenolIps subelongatus (male & female)Strong response (qualitative)
Grandlure AldehydesAnthonomus grandis (male)Threshold at 0.1 µg (qualitative)
Host Plant VolatilesAnthonomus grandis (male & female)~0.2 - 0.4 mV

Note: EAG responses can vary significantly based on experimental setup, insect physiological state, and precise dosage.

Phase 2: Behavioral Validation in a Controlled Environment

A positive EAG response indicates detection, but not necessarily attraction. Wind tunnel bioassays are the gold standard for quantifying an insect's behavioral response to a volatile compound in a controlled setting that simulates natural odor plume dispersal.

Experimental Protocol: Wind Tunnel Bioassay
  • Wind Tunnel Setup: A laminar airflow is established within a glass or plexiglass tunnel at a controlled speed (e.g., 0.2-0.3 m/s). The tunnel is illuminated with dim red light for nocturnal insects.

  • Insect Acclimatization: Insects are placed in the wind tunnel for a period to acclimate to the conditions.

  • Odor Source: A dispenser (e.g., a rubber septum) loaded with a precise amount of this compound is placed at the upwind end of the tunnel.

  • Insect Release: Insects are released from a platform at the downwind end of the tunnel.

  • Behavioral Observation: The flight behavior of each insect is observed and recorded. Key metrics include:

    • Activation: Percentage of insects that take flight.

    • Upwind Flight: Percentage of activated insects that fly upwind towards the odor source.

    • Source Contact: Percentage of upwind flyers that land on or near the odor source.

  • Data Analysis: These behavioral percentages are compared between the test compound, a solvent control, and a positive control.

Wind_Tunnel_Workflow Start Insect Release (Downwind) Activation Activation (Take Flight) Start->Activation Upwind_Flight Oriented Upwind Flight Activation->Upwind_Flight Yes No_Response No Response Activation->No_Response No Source_Contact Source Contact & Landing Upwind_Flight->Source_Contact Successful Upwind_Flight->No_Response Fails to Locate

Wind Tunnel Behavioral Response Flowchart.

Comparative Wind Tunnel Data for Codling Moth
Pheromone Treatment (at optimal dose)% Upwind Flight% Source LandingSource(s)
Codlemone (10⁻³ - 10⁻¹ µg)High~70%
Codlemone + 20% Dodecan-1-olIncreased>70%
Codlemone + Pear EsterIncreasedSignificantly Increased
Unbaited ControlLow<5%

Note: These percentages represent the proportion of released males exhibiting the behavior.

Phase 3: Field Efficacy Trials

The ultimate test of a pheromone's efficacy is its performance under natural environmental conditions. Field trapping experiments are designed to measure the attractiveness of a baited lure relative to controls and established standards.

Experimental Protocol: Field Trapping Bioassay
  • Trap and Lure Preparation: Pheromone traps appropriate for the target insect (e.g., delta traps for moths, funnel traps for beetles) are used. Lures, typically rubber septa, are loaded with a precise amount of this compound. Control traps are left unbaited, and positive control traps are baited with a commercial lure.

  • Experimental Design: Traps are deployed in a randomized block design within the target habitat. Each block contains one of each treatment type. Traps within a block are spaced sufficiently far apart (e.g., >20 meters) to prevent interference.

  • Trap Deployment: Traps are placed at a height and location that is optimal for capturing the target species.

  • Data Collection: Traps are checked at regular intervals (e.g., weekly), and the number of captured target insects is recorded.

  • Data Analysis: The mean trap catch per treatment is calculated and statistically analyzed (e.g., using ANOVA) to determine if there are significant differences in attraction between the test compound, the unbaited control, and the known attractant.

Comparative Field Trapping Data for Known Pheromones
Pheromone LureInsect SpeciesMean Trap Catch (Insects/Trap/Week)Source(s)
CodlemoneCydia pomonella11.0 ± 1.03 (peak)
Ipsdienol + IpsenolIps speciesVaries by species and location
Grandlure (10 mg)Anthonomus grandis~9.45 (above canopy)
Unbaited ControlAllTypically < 1

Note: Trap catch numbers are highly variable and depend on pest population density, trap type, lure dosage, and environmental conditions.

Conclusion and Future Directions

While there is currently no published evidence to support the efficacy of this compound as an insect pheromone, this guide provides a clear and scientifically rigorous pathway for its evaluation. The multi-phased approach, from initial electrophysiological screening to behavioral assays and conclusive field trials, is essential for validating any novel semiochemical.

The comparative data presented for codlemone, bark beetle pheromones, and grandlure serve as critical benchmarks for performance. Should this compound elicit significant and repeatable responses in these assays, it could represent a valuable new tool for the management of a target pest species. Future research should focus on conducting these systematic evaluations, beginning with EAG screening across a range of economically important insect pests.

References

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  • Wicher, D., Schäfer, R., Bauernfeind, R., Stensmyr, M. C., Heller, R., Heinemann, S. H., & Hansson, B. S. (2008). Drosophila odorant receptors are both ligand-gated and cyclic-nucleotide-activated cation channels. Nature, 452(7190), 1007–1011. [Link]

  • Arn, H., Guerin, P. M., Buser, H. R., Rauscher, S., & Mani, E. (1983). Responses of male codling moths (Laspeyresia pomonella) to codlemone and other alcohols in a wind tunnel. Journal of Chemical Ecology, 9(2), 267–277. [Link]

  • Leal, W. S. (2013). Odorant Reception in Insects: Roles of Receptors, Binding Proteins, and Degrading Enzymes. Annual Review of Entomology, 58(1), 373–391. [Link]

  • Fleischer, J., Pregitzer, P., Breer, H., & Krieger, J. (2018). Access to the odor world: olfactory receptors and their role for signal transduction in insects. Cellular and Molecular Life Sciences, 75(3), 485–505. [Link]

  • Sato, K., Pellegrino, M., Nakagawa, T., Nakagawa, T., Vosshall, L. B., & Touhara, K. (2008). Insect olfactory receptors are heteromeric ligand-gated ion channels. Nature, 452(7190), 1002–1006. [Link]

  • Evaluation of sprayable pheromone and attract & kill for codling moth and leafroller control. (2002). Tree Fruit Research & Extension Center, Washington State University. [Link]

  • Galizia, C. G., & Rössler, W. (2010). Parallel Olfactory Systems in Insects: Anatomy and Function. Annual Review of Entomology, 55(1), 399–420. [Link]

  • Pelosi, P., Zhou, J.-J., Ban, L., & Calvello, M. (2006). Soluble proteins in insect chemical communication. Cellular and Molecular Life Sciences, 63(14), 1658–1676. [Link]

  • Venthur, H., & Zhou, J. J. (2018). Odorant Receptors and Odorant-Binding Proteins as Insect Pest Control Targets: A Comparative Analysis. Frontiers in Ecology and Evolution, 6. [Link]

  • Johnson, W. L., Mitchell, E. B., Huddleston, P. M., Cross, W. H., & Heiser, R. F. (1982). Boll Weevil Capture Efficiency: Position and Density of Traps and Grandlure Dosage. Journal of Economic Entomology, 75(3), 446–448. [Link]

  • Anfora, G., Vita, G., Coracini, M., Ioriatti, C., & Tasin, M. (2007). Electrophysiological responses of Cydia pomonella to codlemone and pear ester ethyl (E,Z)-2,4-decadienoate: Peripheral interactions in their perception and evidences for cells responding to both compounds. Journal of Chemical Ecology, 33(9), 1769–1782. [Link]

  • Miller, J. R., & Gut, L. J. (2015). Maximizing Information Yield From Pheromone-Baited Monitoring Traps: Estimating Plume Reach, Trapping Radius, and Absolute Density of Cydia pomonella (Lepidoptera: Tortricidae) in Michigan Apple. Environmental Entomology, 44(4), 1035–1047. [Link]

  • Pokorny, T., Becher, M. A., Eltz, T., & Hansson, B. S. (2011). Enantioselective Preference and High Antennal Sensitivity for (-)-Ipsdienol in Scent-Collecting Male Orchid Bees, Euglossa Cyanura. Journal of Chemical Ecology, 37(9), 958–965. [Link]

  • Boll Weevil Capture Efficiency: Position and Density of Traps and Grandlure Dosage1. (1982). Journal of Economic Entomology, 75(3), 446-448. [Link]

  • Zhang, Q. H., Schlyter, F., & Birgersson, G. (2007). Electrophysiological and behavioral responses of Ips subelongatus to semiochemicals from its hosts, non-hosts, and conspecifics in China. Journal of Chemical Ecology, 33(3), 549–567. [Link]

  • Knight, A. L., & Lingren, B. (2002). Field and Laboratory Responses of Male Codling Moth (Lepidoptera: Tortricidae) to a Pheromone-Based Attract-and-Kill Strategy. Journal of Economic Entomology, 95(2), 40

A Comparative Benchmarking Guide to the Cost-Effective Synthesis of 2,6-Dimethylheptan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the efficient and economical synthesis of chemical intermediates is a cornerstone of successful project outcomes. This guide provides an in-depth, objective comparison of the primary synthetic routes to 2,6-Dimethylheptan-1-ol, a valuable branched-chain primary alcohol. We will delve into the mechanistic underpinnings, process efficiencies, and economic viabilities of established methods, supported by experimental data, to empower you in selecting the optimal pathway for your specific laboratory or industrial needs.

Introduction to this compound

This compound is a C9 alkyl alcohol characterized by a branched structure, which imparts unique physical and chemical properties.[1] Its utility spans various chemical industries, including its use as a precursor in the synthesis of fragrances, lubricants, and potentially as a building block in the development of novel pharmaceutical agents. The strategic selection of a synthetic route is paramount, directly impacting project timelines, cost, and overall sustainability. This guide will focus on a comparative analysis of three principal synthetic strategies: the Grignard reaction, hydroformylation of diisobutylene followed by hydrogenation, and the reduction of 2,6-dimethylheptanoic acid derivatives.

Comparative Analysis of Synthetic Routes

The synthesis of this compound can be approached from several distinct chemical pathways. Each route presents a unique set of advantages and challenges in terms of starting material availability, reaction complexity, yield, and overall cost.

Grignard Reaction: A Classic Approach

The Grignard reaction is a robust and versatile method for forming carbon-carbon bonds.[2] In the context of synthesizing this compound, this typically involves the reaction of an isobutylmagnesium halide (a Grignard reagent) with a suitable electrophile.

Mechanism and Rationale: The synthesis begins with the formation of isobutylmagnesium bromide from isobutyl bromide and magnesium turnings. This organometallic compound is a potent nucleophile. The subsequent reaction with an appropriate one-carbon electrophile, such as paraformaldehyde or ethylene oxide, followed by an acidic workup, yields the desired primary alcohol. The choice of electrophile is critical; for instance, reaction with ethyl formate would lead to the isomeric secondary alcohol, 2,6-dimethylheptan-4-ol, and is therefore not a direct route to the target molecule.[3]

Experimental Considerations: The primary challenge in Grignard syntheses is the strict requirement for anhydrous (dry) conditions, as the Grignard reagent readily reacts with water.[2] The initiation of the Grignard reagent formation can sometimes be sluggish and may require an initiator like iodine.[4]

Hydroformylation of Diisobutylene and Subsequent Hydrogenation: An Industrial Perspective

For large-scale production, the hydroformylation (or oxo process) of readily available olefin feedstocks is often the most economically viable route. Diisobutylene, a dimer of isobutylene, serves as an inexpensive starting material.

Mechanism and Rationale: This two-step process begins with the hydroformylation of diisobutylene, which involves the addition of a formyl group (-CHO) and a hydrogen atom across the double bond in the presence of a catalyst (typically cobalt or rhodium-based). This produces 2,6-dimethylheptanal. The subsequent step is the catalytic hydrogenation of this aldehyde to the target primary alcohol, this compound. This reduction is typically achieved using hydrogen gas and a metal catalyst such as nickel, palladium, or platinum.[5]

Experimental Considerations: Hydroformylation requires high pressures of synthesis gas (a mixture of carbon monoxide and hydrogen) and elevated temperatures. The regioselectivity of the hydroformylation of diisobutylene can be a challenge, potentially leading to a mixture of aldehyde isomers, which would then necessitate purification. The subsequent hydrogenation is generally a high-yielding and clean reaction.

Reduction of 2,6-Dimethylheptanoic Acid or its Esters: A Derivative Approach

This route is contingent on the availability and cost of 2,6-dimethylheptanoic acid or its corresponding esters. If this starting material is accessible, its reduction offers a straightforward path to this compound.

Mechanism and Rationale: The carboxylic acid or ester can be reduced to the primary alcohol using a variety of reducing agents. For laboratory-scale synthesis, lithium aluminum hydride (LiAlH₄) is a powerful and effective choice. For industrial-scale processes, catalytic hydrogenation is preferred due to safety, cost, and waste considerations. This involves reacting the acid or ester with hydrogen gas under pressure in the presence of a suitable catalyst, such as a ruthenium-based complex.[6]

Experimental Considerations: The use of LiAlH₄ requires careful handling due to its high reactivity with water and protic solvents. Catalytic hydrogenation of carboxylic acids is a more demanding process than aldehyde or alkene hydrogenation and often requires more forcing conditions (higher temperatures and pressures) and specialized catalysts.[6]

Quantitative Data Summary

The following table provides a comparative summary of the key quantitative metrics for each synthetic route. Please note that yields and costs are estimates and can vary based on reaction scale, purity of reagents, and current market prices.

Metric Grignard Reaction Hydroformylation & Hydrogenation Reduction of 2,6-Dimethylheptanoic Acid
Starting Materials Isobutyl bromide, Magnesium, Paraformaldehyde/Ethylene OxideDiisobutylene, Synthesis Gas (CO/H₂), Hydrogen2,6-Dimethylheptanoic Acid, LiAlH₄ or H₂/Catalyst
Overall Yield (%) 65-80%70-90%>90% (from the acid)
Reaction Time 4-8 hours6-12 hours2-6 hours (LiAlH₄); 8-24 hours (Hydrogenation)
Key Advantages Good yield, well-established laboratory method.Highly cost-effective at scale, uses inexpensive feedstock.High yield, straightforward reduction step.
Key Disadvantages Requires strict anhydrous conditions, potential for side reactions.Requires high-pressure equipment, potential for isomer formation.Cost and availability of the starting carboxylic acid.

Experimental Protocols

Detailed Protocol for Grignard Synthesis of this compound

This protocol is a representative example for the synthesis of this compound via the Grignard reaction.

Materials:

  • Magnesium turnings

  • Iodine (crystal)

  • Isobutyl bromide

  • Anhydrous diethyl ether

  • Paraformaldehyde

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

  • Standard laboratory glassware (three-necked flask, reflux condenser, dropping funnel, etc.)

Procedure:

  • Preparation of the Grignard Reagent:

    • In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a mechanical stirrer, place magnesium turnings.

    • Add a small crystal of iodine to initiate the reaction.[4]

    • Slowly add a solution of isobutyl bromide in anhydrous diethyl ether to the magnesium turnings.

    • The reaction mixture should be stirred continuously until the magnesium is consumed, yielding isobutylmagnesium bromide.[4]

  • Reaction with Paraformaldehyde:

    • In a separate flask, suspend paraformaldehyde in anhydrous diethyl ether and cool in an ice bath.

    • Slowly add the prepared Grignard reagent to the paraformaldehyde suspension with vigorous stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2 hours.

  • Work-up and Isolation:

    • Cool the reaction mixture and slowly add a saturated aqueous solution of ammonium chloride to quench the reaction.[4]

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[4]

    • Remove the solvent under reduced pressure to obtain the crude this compound.

    • Purify the crude product by vacuum distillation.

Visualization of Synthetic Pathways

Synthesis_Pathways cluster_0 Grignard Reaction cluster_1 Hydroformylation & Hydrogenation cluster_2 Reduction of Carboxylic Acid IB Isobutyl Bromide GB Isobutylmagnesium Bromide IB->GB + Mg, Ether Mg Magnesium Mg->GB Pdt1 This compound GB->Pdt1 PF Paraformaldehyde PF->Pdt1 + Grignard Reagent 2. H₃O⁺ workup DIB Diisobutylene Ald 2,6-Dimethylheptanal DIB->Ald + CO/H₂ (Hydroformylation) Pdt2 This compound Ald->Pdt2 + H₂/Catalyst (Hydrogenation) Acid 2,6-Dimethylheptanoic Acid Pdt3 This compound Acid->Pdt3 Reduction (e.g., LiAlH₄ or H₂/Catalyst)

Caption: Synthetic pathways to this compound.

Conclusion and Recommendations

The selection of the most cost-effective synthesis method for this compound is highly dependent on the scale of production and the resources available.

  • For laboratory-scale synthesis and research purposes, the Grignard reaction offers a reliable and well-documented route with good yields, provided that anhydrous conditions are meticulously maintained. Its primary drawback is the handling of moisture-sensitive reagents.

  • For industrial-scale production, the hydroformylation of diisobutylene followed by hydrogenation is the most economically advantageous pathway. The low cost of the starting material and the efficiency of the catalytic processes at scale outweigh the initial capital investment for high-pressure equipment.

  • The reduction of 2,6-dimethylheptanoic acid is a viable, high-yielding option if the starting acid is commercially available at a competitive price or can be produced in-house through a cost-effective route.

Ultimately, a thorough techno-economic analysis, considering local reagent costs, equipment availability, and safety and environmental regulations, should be conducted before committing to a specific synthetic route. This guide provides the foundational scientific and comparative data to inform such a decision.

References

  • BenchChem. (2025). An In-Depth Technical Guide to 2,6-Dimethylheptanoic Acid: Properties, Synthesis, and Biological Significance.
  • White, J. D., & Rose, F. W. (n.d.). 2,6-Dimethylheptane: its synthesis, properties, and comparison with an isononane from petroleum.
  • ResearchGate. (n.d.). Synthesis of the Enantiomers of anti-2,6-Dimethylheptane-1,7-diol Monotetrahydropyranyl Ether and Their Conversion into the Enantiomers of the Sex Pheromone Components of the Apple Leafminer, Lyonetia prunifoliella. [Link]

  • Google Patents. (n.d.).
  • Google Patents. (n.d.). Method for preparing 2,6-dimethyl-2-heptanol.
  • Asian Journal of Chemistry. (2014). Synthesis of Novel Fragrant Molecules 6-Methoxy-2,6-dimethyl Heptanol Derivatives. [Link]

  • PubChem. (n.d.). Process for producing 2,6-dimethyl-5-hepten-1-al. [Link]

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  • Organic Syntheses. (n.d.). (R)-(−)-N,N-DIETHYL-(E)-CITRONELLALENAMINE AND (R)-(+)-CITRONELLAL VIA ISOMERIZATION OF N,N-DIETHYLGERANYLAMINE OR N,N-DIETHYLNERYLAMINE. [Link]

  • Asian Journal of Chemistry. (2014). Synthesis of Novel Fragrant Molecules 6-Methoxy-2,6-dimethyl Heptanol Derivatives. [Link]

  • National Institutes of Health. (2017). Multifaceted catalytic hydrogenation of amides via diverse activation of a sterically confined bipyridine–ruthenium framework. [Link]

  • de Jong, E. A., & Feringa, B. (n.d.). The Synthesis of 2-Methyl-4-Heptanone. University of Groningen.
  • PubChem. (n.d.). 2,6-Dimethyl-2-heptanol. [Link]

  • Google Patents. (n.d.). Process for the manufacture of 6-methoxy-2,6-dimethylheptanal.
  • YouTube. (2020, November 20). 8.5 Catalytic Hydrogenation of Alkenes and Heats of Hydrogenation. [Link]

  • OSTI.GOV. (n.d.). Catalytic Hydrogenation of a Ruthenium Carbonyl to Formyl Enabled by Metal-Ligand Cooperation. [Link]

  • YouTube. (2021, November 30). Alkenes to Alkanes, Part 2: Homogeneous Catalytic Hydrogenation. [Link]

  • Google Patents. (n.d.). Process for the preparation of 6,6-dimethylhept-1-en-4-yn-3-ol.
  • MDPI. (2023). Diastereoselective Synthesis of cis-2,6-Disubstituted Dihydropyrane Derivatives through a Competitive Silyl-Prins Cyclization versus Alternative Reaction Pathways. [Link]

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Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 2,6-Dimethylheptan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, or drug development professional, the lifecycle of a chemical reagent extends beyond its use in experimentation. The final, and arguably one of the most critical, stages is its safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 2,6-Dimethylheptan-1-ol, ensuring the safety of laboratory personnel and the protection of our environment. Our commitment to your work goes beyond providing high-quality reagents; we aim to be your trusted partner in laboratory safety and chemical handling.

Understanding the Compound: Properties and Hazards of this compound

Before delving into disposal procedures, a foundational understanding of the chemical is paramount. This compound is a primary alkyl alcohol.[1] While a specific, comprehensive Safety Data Sheet (SDS) for this exact isomer can be elusive, we can infer its likely hazard profile from its chemical structure and data on its isomers, such as 2,6-Dimethylheptan-2-ol.

Based on this data, it is prudent to handle this compound with the assumption that it may be a skin and eye irritant.[2][3] Furthermore, as a long-chain alcohol, it should be treated as a combustible or flammable liquid, necessitating precautions against ignition sources.

Table 1: Key Properties and Inferred Hazards of this compound

PropertyValue/InformationSource
Molecular Formula C9H20O[1]
Molecular Weight 144.25 g/mol [1]
Physical State Likely a liquid at room temperatureInferred
Inferred GHS Hazard Classifications Skin Irritation, Serious Eye Irritation, Flammable Liquid[2][3]
Primary Disposal Consideration Hazardous Waste[4]

The Core Directive: A Step-by-Step Protocol for Disposal

The disposal of this compound must be approached as a regulated hazardous waste process. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[5]

Part 1: Immediate Safety and Personal Protective Equipment (PPE)

Before handling the waste container, ensure you are wearing the appropriate PPE. The causality here is direct: preventing accidental exposure is the first line of defense.

  • Eye and Face Protection: Chemical safety goggles are mandatory. A face shield is recommended if there is a risk of splashing.

  • Skin Protection: Wear chemical-resistant gloves (nitrile or neoprene are generally suitable for alcohols, but always check the glove manufacturer's compatibility chart). A lab coat is essential to protect from incidental contact.

  • Work Area: All handling of this compound waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.[4]

Part 2: Waste Collection and Container Management

Proper containment is a self-validating system; a correctly managed container prevents leaks and vapor release, ensuring safety until final disposal.

  • Select an Appropriate Container: Use a designated, chemically compatible hazardous waste container. For flammable liquids, this is typically a glass bottle or a metal can for larger quantities.[6] The container must have a secure, tightly fitting cap.

  • Labeling is Non-Negotiable: The waste container must be clearly labeled with:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The associated hazards (e.g., "Flammable," "Irritant")

  • Segregation of Waste: Do not mix this compound with other waste streams unless you are certain they are compatible.[7] Incompatible wastes can lead to dangerous chemical reactions.

  • Headspace is Crucial: Do not fill the container to more than 80-90% capacity.[4] This headspace allows for vapor expansion, preventing a dangerous pressure buildup.

Part 3: Accumulation and Storage

The temporary storage of your hazardous waste container within the lab must adhere to strict safety protocols.

  • Designated Satellite Accumulation Area (SAA): Store the sealed and labeled waste container in a designated SAA. This area should be close to the point of generation and under the control of laboratory personnel.[4]

  • Secondary Containment: Place the waste container in a secondary containment bin or tray. This will contain any potential leaks.

  • Away from Ignition Sources: The SAA must be located away from all sources of heat, sparks, or open flames.

  • Log Keeping: Maintain a log of the accumulated waste, noting the date and quantity added.

Part 4: Final Disposal

The final step is the transfer of the waste to your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.

  • Request a Pickup: Follow your institution's specific procedures for requesting a hazardous waste pickup.

  • Documentation: Ensure all necessary paperwork is completed accurately.

  • Professional Handling: The licensed waste disposal personnel are trained in the safe transport and ultimate destruction of the chemical waste, typically through high-temperature incineration.

Visualizing the Disposal Workflow

To provide a clear, at-a-glance understanding of the procedural flow, the following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_collection Collection & Storage cluster_disposal Final Disposal start Start: Unused or Waste This compound ppe Don Appropriate PPE: - Safety Goggles - Lab Coat - Chemical-Resistant Gloves start->ppe Handle with Care container Select & Label Compatible Waste Container: - 'Hazardous Waste' - Chemical Name - Hazards ppe->container collect Collect Waste in Container (Do not exceed 80-90% capacity) container->collect store Store in Designated SAA: - Secondary Containment - Away from Ignition Sources collect->store log Maintain Waste Log store->log request Request Waste Pickup (Follow Institutional Protocol) log->request transfer Transfer to EHS/ Licensed Disposal Company request->transfer end_point End: Compliant & Safe Disposal transfer->end_point Professional Handling

Caption: Disposal Workflow for this compound.

Emergency Procedures: Handling Spills

In the event of a spill, immediate and correct action is crucial to mitigate risks.

  • Small Spills:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit).

    • Collect the contaminated absorbent material into a designated hazardous waste container.

    • Clean the spill area with soap and water.

    • Report the spill to your laboratory supervisor.

  • Large Spills:

    • Evacuate the area immediately.

    • Alert your laboratory supervisor and institutional EHS.

    • Prevent entry into the affected area.

    • Allow trained emergency personnel to handle the cleanup.

By adhering to these detailed procedures, you contribute to a culture of safety and environmental responsibility within your laboratory. This guide serves as a testament to our belief that providing a chemical is only the beginning of our commitment to our partners in research and development.

References

  • University of Florida Environmental Health and Safety. (n.d.). Laboratory Waste. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Management of Waste. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]

  • PubChem. (n.d.). 2,6-Dimethyl-2-heptanol. Retrieved from [Link]

  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (2019, February 20). Safety Data Sheet: 2,6-Dimethylheptan-2-ol. Retrieved from [Link]

  • Labor Security System. (n.d.). Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Retrieved from [Link]

  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2,6-Dimethylheptan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, immediate safety and logistical information for the handling and disposal of 2,6-Dimethylheptan-1-ol. As your partner in laboratory safety, we aim to provide value beyond the product itself, building a foundation of trust through expertise and a commitment to your well-being. The following protocols are designed to be a self-validating system, ensuring a safe environment for all researchers, scientists, and drug development professionals.

The Foundational Principle: Understanding the Hazard

Before any container is opened, a thorough understanding of the substance's inherent risks is paramount. This compound, like its isomers, is classified as a hazardous chemical. The primary risks associated with this compound are significant irritation upon contact.

  • Skin Irritation (H315): Causes skin irritation.[1]

  • Serious Eye Irritation (H319): Causes serious eye irritation.[1]

These classifications are not merely administrative; they are a direct mandate for the specific protective measures that must be employed. The causality is simple: direct contact with the liquid or its aerosols can lead to inflammation and potential tissue damage. Therefore, our entire protective strategy is built around creating an impermeable barrier between the chemical and your body. This aligns with the Occupational Safety and Health Administration (OSHA) Laboratory Standard, which requires that employee exposure to hazardous chemicals be minimized.[2]

Core Protective Equipment: Your First Line of Defense

The selection of Personal Protective Equipment (PPE) is not a one-size-fits-all checklist but a dynamic risk-based assessment.[3] However, for this compound, a baseline level of protection is always required.

PPE ComponentSpecificationRationale & Justification
Eye & Face Protection Chemical safety goggles (ANSI Z87.1 certified) or a full-face shield when handling larger volumes (>1L) or when there is a significant splash risk.Standard safety glasses are insufficient. Chemical safety goggles provide a seal around the eyes to protect against splashes, which can cause serious irritation.[1][4] A face shield offers a broader barrier during higher-risk procedures.[5][6]
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene).Gloves must be selected based on their resistance to the specific chemical.[7] Nitrile or Neoprene gloves offer good protection against alcohols and are a suitable first choice.[7] Always inspect gloves for tears or punctures before use.[6]
Body Protection Flame-resistant laboratory coat.A lab coat protects against incidental skin contact from drips or small splashes.[8] It also provides a removable barrier in case of a larger contamination event.
Respiratory Protection Generally not required with adequate ventilation.Use in a certified chemical fume hood or in a well-ventilated area to keep airborne concentrations low.[6] If ventilation is insufficient or if aerosols are generated, a NIOSH-approved respirator may be necessary as part of a comprehensive Respiratory Protection Program.[2][6]

Operational Protocol: A Step-by-Step Guide to Safe Handling

Adherence to a strict, repeatable workflow is critical for safety. The following protocol integrates PPE use into the entire handling process, from preparation to disposal.

Step 1: Preparation and Pre-Donning Inspection
  • Verify Engineering Controls: Confirm that the chemical fume hood has a current certification and is functioning correctly. Ensure an eyewash station and safety shower are accessible and unobstructed.

  • Assemble Materials: Gather all necessary equipment (glassware, reagents, absorbent pads) and the this compound container. Place absorbent, chemical-resistant pads on the work surface to contain minor spills.

  • Inspect Your PPE:

    • Goggles/Face Shield: Check for cracks, scratches, or other damage that could impair vision or integrity.

    • Gloves: Check for any perforations, tears, or signs of degradation.[6]

    • Lab Coat: Ensure it is clean and fully buttoned.

Step 2: Donning PPE

The order of donning is designed to minimize contamination of "clean" surfaces.

  • Lab Coat: Put on the lab coat and fasten all buttons.

  • Goggles/Face Shield: Position your eye and face protection.

  • Gloves: Pull gloves on, ensuring the cuffs of the gloves extend over the cuffs of the lab coat sleeves to create a secure seal.

Step 3: Chemical Handling
  • Work Within the Fume Hood: Conduct all dispensing and handling of this compound inside a certified chemical fume hood.[9]

  • Grounding: When transferring larger quantities, ensure containers are properly grounded to prevent static discharge, as the compound may be combustible.[10]

  • Avoid Contamination: Use appropriate tools (pipettes, spatulas) for transfers. Never use your hands, even when gloved.

  • Secure When Finished: Tightly cap the container immediately after use and store it in a designated, cool, and well-ventilated area.[4]

Step 4: Doffing PPE and Decontamination

This process is critical for preventing cross-contamination. The guiding principle is "dirty-to-dirty, clean-to-clean."

  • Gloves: Remove gloves first using a proper technique to avoid skin contact with the exterior of the glove.[6] Peel one glove off by grasping the cuff and turning it inside out. With the ungloved hand, slide your fingers under the cuff of the remaining glove and peel it off, inside out, over the first glove.

  • Goggles/Face Shield: Remove by handling the strap or earpieces, avoiding contact with the front surface.

  • Lab Coat: Unbutton and remove the lab coat by rolling it down your arms, keeping the contaminated exterior folded inward.

  • Hand Washing: Immediately wash your hands thoroughly with soap and water after all PPE is removed.[1]

Disposal and Spill Management Plan

Waste Disposal
  • Contaminated PPE: Dispose of used gloves and any other contaminated disposable materials (e.g., absorbent pads) in a designated hazardous waste container.[4][6] These items are now considered chemical waste.

  • Chemical Waste: Unused or waste this compound must be collected in a clearly labeled, sealed container.[1] Disposal must be handled through your institution's environmental health and safety office in accordance with all local, state, and federal regulations.[4] Never pour this chemical down the drain.[1]

Accidental Release Measures

In the event of a spill, your immediate actions should prioritize personal safety and containment.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated.[1]

  • Use Spill Kit: For small spills, use an inert absorbent material (e.g., vermiculite, dry sand) to contain the liquid.[6] Do not use combustible materials like paper towels.

  • Collect and Dispose: Carefully collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.[4][10]

  • Decontaminate: Clean the spill area as directed by your institution's safety protocols.

Workflow for PPE Selection and Use

The following diagram illustrates the decision-making and operational flow for ensuring safety when handling this compound.

PPE_Workflow cluster_prep 1. Preparation & Risk Assessment cluster_execution 2. Execution cluster_post 3. Post-Handling cluster_emergency 4. Emergency Response TaskAssessment Assess Task: - Small scale (<100mL)? - Large scale (>1L)? - Splash/aerosol risk? CheckControls Verify Engineering Controls (Fume Hood, Eyewash) TaskAssessment->CheckControls Proceed if safe SelectPPE Select Appropriate PPE (See Table) CheckControls->SelectPPE DonPPE Don PPE (Coat -> Goggles -> Gloves) SelectPPE->DonPPE HandleChem Handle Chemical in Fume Hood DonPPE->HandleChem StoreChem Secure & Store Chemical HandleChem->StoreChem Spill Spill Occurs HandleChem->Spill Potential Event DoffPPE Doff PPE (Gloves -> Goggles -> Coat) StoreChem->DoffPPE WashHands Wash Hands Thoroughly DoffPPE->WashHands DisposeWaste Dispose of Contaminated Waste Properly WashHands->DisposeWaste SpillResponse Execute Spill Response Plan Spill->SpillResponse SpillResponse->DisposeWaste After cleanup

Caption: PPE workflow from risk assessment to disposal.

References

  • Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). [Link]

  • The Laboratory Standard. Vanderbilt University Environmental Health and Safety. [Link]

  • Decoding OSHA Laboratory Standards: Safety Essentials. IPG. [Link]

  • OSHA Standards for Biological Laboratories. U.S. Department of Health & Human Services. [Link]

  • Guidance for Selection of Personal Protective Equipment for MDI Users. American Chemistry Council. [Link]

  • Safety Data Sheet: 2,6-Dimethylheptan-2-ol. Chemos GmbH & Co.KG. [Link]

  • Personal Protective Equipment (PPE). Chemical Hazards Emergency Medical Management (CHEMM). [Link]

  • SAFETY DATA SHEET - 2,6-Dimethylheptane. Chem Service. [Link]

  • NIOSH Recommendations for Chemical Protective Clothing. Centers for Disease Control and Prevention (CDC). [Link]

  • OSHA Glove Selection Chart. University of California, Santa Barbara Environmental Health and Safety. [Link]

  • Glove Chemical Resistant Chart. The Glove Guru. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.